SU5214
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(3Z)-3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3,(H,17,18)/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQZEVOPIKSAJP-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
SU5214: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action
SU5214 functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs). Its primary molecular targets identified to date are:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2; also known as KDR or FLK-1): A key mediator of angiogenesis, the process of new blood vessel formation.
-
Epidermal Growth Factor Receptor (EGFR): A critical driver of cell proliferation, differentiation, and survival.
By binding to the ATP-binding pocket of the kinase domain of these receptors, this compound prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and its downstream substrates. This inhibition of autophosphorylation blocks the activation of the receptor and the subsequent intracellular signaling cascades that drive cellular processes such as proliferation, migration, and survival.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been determined in cell-free biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Assay Type | IC50 (µM) |
| VEGFR2 (FLK-1) | Cell-free | 14.8[1] |
| EGFR | Cell-free | 36.7[1] |
Note: A comprehensive kinase selectivity profile for this compound against a broader panel of kinases is not currently available in published literature. Researchers are encouraged to perform their own kinase profiling studies to fully characterize the selectivity of this inhibitor.
Signaling Pathway Inhibition
This compound exerts its biological effects by blocking the downstream signaling pathways of VEGFR2 and EGFR.
VEGFR2 Signaling Pathway
VEGFR2 is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways include the PLCγ-PKC-MAPK/ERK and the PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival. This compound's inhibition of VEGFR2 autophosphorylation blocks these downstream signals, leading to an anti-angiogenic effect.
References
SU5214 Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5214 is a small molecule inhibitor that has been investigated for its role as a modulator of tyrosine kinase signal transduction. Primarily recognized for its inhibitory activity against key receptor tyrosine kinases (RTKs), this compound has been utilized as a tool compound in cancer research to probe the signaling pathways that drive tumor growth and angiogenesis. This technical guide provides a comprehensive overview of the this compound signaling pathway, its mechanism of action, and relevant experimental data and protocols for researchers in the field.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases. Its primary targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), and Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding pocket of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling cascades.
Target Profile and Quantitative Data
The inhibitory activity of this compound has been quantified against its primary targets. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.
| Target | IC50 (µM) | Assay Type | Reference |
| VEGFR2 (Flk-1) | 14.8 | Cell-free assay | [1] |
| EGFR | 36.7 | Cell-free assay | [1] |
Signaling Pathways Modulated by this compound
The inhibition of VEGFR2 and EGFR by this compound disrupts critical signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.
VEGFR2 Signaling Pathway Inhibition
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF ligands initiates a cascade of events crucial for endothelial cell function. This compound's inhibition of VEGFR2 disrupts these processes.
EGFR Signaling Pathway Inhibition
EGFR signaling is a critical driver of cell proliferation and survival in many cancer types. Ligand binding to EGFR leads to receptor dimerization and activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways. This compound's inhibition of EGFR can lead to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
Potential Off-Target Effects and Related Compound Insights
While direct and comprehensive kinase profiling data for this compound is limited, studies on structurally related compounds can provide valuable insights. For instance, the compound SU5614 has been shown to inhibit other receptor tyrosine kinases such as FLT3 and c-Kit. Given the structural similarities, it is plausible that this compound may also exhibit some activity against these and other related kinases. Inhibition of these pathways can impact hematopoiesis and other cellular processes.
Preclinical Data
Quantitative data from preclinical studies specifically using this compound are not extensively reported in publicly available literature. Researchers investigating the effects of this compound would typically perform cell-based assays to determine its impact on cell proliferation, apoptosis, and angiogenesis.
Note: The following table is a template that would be populated with experimental data from such studies.
| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Reference |
| HUVEC | Cell Proliferation | IC50 | |||
| A431 (EGFR overexpressing) | Apoptosis Assay | % Apoptotic Cells | |||
| U87-MG (Glioblastoma) | In vivo Xenograft | Tumor Volume Reduction |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to characterize kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 value of an inhibitor against a purified kinase.
Workflow Diagram:
References
SU5214: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5214 is a small molecule inhibitor targeting key signaling pathways implicated in cancer progression. This technical guide provides a comprehensive overview of the identification and validation of its primary molecular targets. The document details its known biochemical activity and offers a framework of established experimental protocols for its further characterization. This guide is intended to serve as a resource for researchers in the fields of oncology and drug discovery, providing foundational information and methodologies for investigating the mechanism of action and therapeutic potential of this compound and similar kinase inhibitors.
Introduction
This compound has been identified as a modulator of tyrosine kinase signal transduction. Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play crucial roles in regulating cellular processes, including growth, differentiation, metabolism, and survival. Dysregulation of RTK signaling is a common driver of tumorigenesis and angiogenesis, making them attractive targets for therapeutic intervention. This compound has been specifically shown to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), two RTKs critically involved in cancer biology.
Target Identification
The primary molecular targets of this compound have been identified through in vitro kinase assays. These assays directly measure the ability of the compound to inhibit the enzymatic activity of purified kinases.
Primary Targets
Based on available data, the primary targets of this compound are:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or FLK-1): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
-
Epidermal Growth Factor Receptor (EGFR): A receptor that, upon activation, triggers signaling cascades leading to cell proliferation, survival, and differentiation. EGFR is frequently overexpressed or mutated in various cancer types.
Quantitative Data
The inhibitory potency of this compound against its primary targets has been quantified using biochemical assays to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
| Target | Assay Type | IC50 (µM) |
| VEGFR2 (FLK-1) | Cell-free kinase assay | 14.8[1] |
| EGFR | Cell-free kinase assay | 36.7[1] |
Table 1: Biochemical Activity of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the validation of this compound's targets and the characterization of its biological effects.
In Vitro Kinase Assay (Representative Protocol)
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase.
Objective: To quantify the inhibitory activity of this compound against VEGFR2 and EGFR.
Materials:
-
Recombinant human VEGFR2 and EGFR kinase domains
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, add the kinase buffer, the specific kinase (VEGFR2 or EGFR), and the tyrosine kinase substrate.
-
Add Inhibitor: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (Representative Protocol)
This protocol outlines a method to assess the effect of this compound on the growth of cancer cell lines.
Objective: To determine the anti-proliferative effect of this compound on cancer cells expressing VEGFR2 and/or EGFR.
Materials:
-
Cancer cell line (e.g., A549, a non-small cell lung cancer cell line with EGFR expression)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar proliferation assay kit
-
96-well clear-bottom black plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and a DMSO control) for a specified duration (e.g., 72 hours).
-
Measure Cell Viability: Following treatment, measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Normalize the results to the DMSO control and plot cell viability against the this compound concentration. Calculate the GI50 (concentration for 50% growth inhibition).
In Vitro Angiogenesis Assay (Tube Formation Assay - Representative Protocol)
This protocol describes a method to evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Objective: To assess the anti-angiogenic potential of this compound in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel® Basement Membrane Matrix
-
This compound (dissolved in DMSO)
-
96-well plates
Procedure:
-
Coat Plates: Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound (and a DMSO control).
-
Incubate: Incubate the plate for a period sufficient for tube formation to occur in the control wells (typically 4-18 hours).
-
Visualize and Quantify: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Signaling Pathway Analysis and Visualization
This compound exerts its effects by inhibiting the kinase activity of VEGFR2 and EGFR, thereby blocking their downstream signaling pathways.
VEGFR2 Signaling Pathway
VEGFR2 is the primary receptor for VEGF-A and a potent mediator of angiogenesis. Upon ligand binding, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and permeability.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
EGFR Signaling Pathway
EGFR activation by ligands such as EGF leads to the activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are central to regulating cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Target Validation
The following diagram illustrates a typical workflow for the identification and validation of a kinase inhibitor like this compound.
Caption: Experimental workflow for kinase inhibitor target validation.
In Vivo Validation (Representative Protocol)
In vivo studies are crucial to confirm the anti-tumor activity of this compound in a whole-organism context.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line known to express VEGFR2 and/or EGFR
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at one or more dose levels) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume.
-
Monitor Animal Health: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Conclusion
This compound is a dual inhibitor of VEGFR2 and EGFR, two clinically relevant targets in oncology. The provided quantitative data and experimental protocols offer a solid foundation for researchers to further investigate its mechanism of action and potential as an anti-cancer agent. Future studies should focus on determining a broader kinase selectivity profile, elucidating its effects on downstream signaling pathways in various cancer cell lines, and conducting in vivo efficacy studies to establish its therapeutic potential. The methodologies and conceptual frameworks presented in this guide are intended to facilitate these research endeavors.
References
An In-depth Technical Guide to the Biological Activity of SU5214
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5214 is a small molecule inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), and the Epidermal Growth Factor Receptor (EGFR). As a modulator of tyrosine kinase signal transduction, this compound has been utilized as a tool compound in cancer research, particularly for studying the processes of angiogenesis and tumor cell proliferation. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, inhibitory profile, and its effects on key cellular processes. Detailed experimental protocols for assays commonly used to characterize this inhibitor are also provided, along with visual representations of the signaling pathways it modulates.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of drug discovery and development. This compound is a synthetic molecule that functions as a competitive inhibitor of ATP binding to the catalytic domain of specific receptor tyrosine kinases. Its primary targets, VEGFR2 and EGFR, are key drivers of tumor progression. VEGFR2 is a principal mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. EGFR, upon activation by its ligands, triggers signaling cascades that promote cell proliferation, survival, and migration. By inhibiting these two receptors, this compound serves as a valuable tool for investigating the therapeutic potential of dual VEGFR/EGFR blockade.
Mechanism of Action
This compound exerts its biological effects by inhibiting the autophosphorylation and subsequent activation of its target receptor tyrosine kinases. By competing with ATP for the binding site in the kinase domain, this compound prevents the transfer of a phosphate (B84403) group to tyrosine residues on the receptor and downstream signaling substrates. This blockade of phosphorylation effectively shuts down the signaling cascades initiated by ligand binding to VEGFR2 and EGFR.
Inhibition of VEGFR2 Signaling
Vascular Endothelial Growth Factor (VEGF) binding to VEGFR2 induces receptor dimerization and autophosphorylation, leading to the activation of several downstream pathways crucial for angiogenesis. These include the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes endothelial cell proliferation and migration, and the PI3K/Akt pathway, which is critical for cell survival. By inhibiting VEGFR2 phosphorylation, this compound effectively abrogates these downstream signals, leading to an anti-angiogenic effect.
Inhibition of EGFR Signaling
Similarly, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation. This activates downstream signaling pathways, including the RAS-RAF-MAPK and PI3K/Akt pathways, which are pivotal for cancer cell proliferation, survival, and metastasis. This compound's inhibition of EGFR phosphorylation disrupts these oncogenic signals.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been determined in cell-free kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.
| Target Kinase | Assay Type | IC50 (µM) |
| VEGFR2 (Flk-1) | Cell-free assay | 14.8[1][2] |
| EGFR | Cell-free assay | 36.7[1][2] |
Table 1: In vitro inhibitory activity of this compound against target kinases.
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways inhibited by this compound.
Caption: Inhibition of the VEGFR2 signaling pathway by this compound.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., human umbilical vein endothelial cells (HUVECs) or various cancer cell lines) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Angiogenesis Assay (Endothelial Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Workflow:
Caption: Workflow for the endothelial tube formation assay.
Protocol:
-
Plate Coating: Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend them in a small volume of endothelial cell growth medium. Seed 1.5 x 10^4 cells in 100 µL of medium onto the surface of the solidified Matrigel.
-
Compound Treatment: Add this compound at various concentrations to the wells immediately after seeding the cells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Imaging: Visualize the formation of capillary-like structures using an inverted microscope. Capture images from several representative fields for each well.
-
Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of loops. Calculate the percentage of inhibition relative to the vehicle control.
Western Blot Analysis for Phosphorylated VEGFR2 and EGFR
This technique is used to detect the levels of phosphorylated (activated) and total VEGFR2 and EGFR in cell lysates.
Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and then serum-starve overnight. Treat the cells with this compound for a specified time (e.g., 1-2 hours) before stimulating with VEGF or EGF for a short period (e.g., 10-15 minutes). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2) or phosphorylated EGFR (p-EGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with antibodies against total VEGFR2, total EGFR, and a loading control protein such as GAPDH or β-actin.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). The level of phosphorylated protein should be normalized to the level of the corresponding total protein and the loading control.
Conclusion
This compound is a valuable research tool for investigating the roles of VEGFR2 and EGFR in cancer biology and angiogenesis. Its ability to inhibit these key signaling pathways provides a means to study the cellular and molecular consequences of their blockade. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. A thorough understanding of its biological activity and the appropriate methods for its characterization are essential for obtaining robust and reproducible results in the pursuit of novel cancer therapeutics.
References
SU5214: A Technical Guide to its Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5214 is a small molecule inhibitor primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), two key tyrosine kinases implicated in tumor angiogenesis and cancer cell proliferation. This document provides a comprehensive technical overview of the known effects of this compound on cancer cell lines, including its mechanism of action, impact on critical signaling pathways, and detailed protocols for evaluating its efficacy in a laboratory setting. While specific quantitative data on this compound's effects across a wide range of cancer cell lines is limited in publicly available literature, this guide consolidates the existing knowledge and provides the methodological framework for its further investigation.
Core Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the kinase domain of both VEGFR2 (also known as KDR or FLK-1) and EGFR. This inhibition prevents the autophosphorylation of the receptors upon ligand binding (VEGF and EGF, respectively), thereby blocking the initiation of downstream signaling cascades crucial for cancer cell survival, proliferation, migration, and angiogenesis.
Key Targets:
-
VEGFR2 (FLK-1): Inhibition of this receptor is the primary mechanism behind this compound's anti-angiogenic effects. By blocking VEGFR2 signaling in endothelial cells, this compound can theoretically inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
-
EGFR: Inhibition of EGFR signaling directly impacts cancer cells, leading to reduced proliferation and survival.
In cell-free assays, this compound has demonstrated the following inhibitory concentrations:
Effects on Cancer Cell Lines: A Summary of Expected Outcomes
Inhibition of Cell Proliferation and Viability
Treatment with this compound is expected to decrease the proliferation and viability of cancer cell lines that are dependent on EGFR signaling for their growth. The extent of this inhibition is likely to vary depending on the cancer cell type and its specific molecular profile, such as the level of EGFR expression or the presence of activating mutations.
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) | Growth Inhibition (%) at [Concentration] | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| e.g., A549 | e.g., Lung Carcinoma | To be determined | To be determined | |
| e.g., MCF-7 | e.g., Breast Cancer | To be determined | To be determined |
Induction of Apoptosis
By inhibiting survival signals downstream of EGFR and potentially creating a hypoxic tumor microenvironment through its anti-angiogenic effects, this compound is anticipated to induce apoptosis in cancer cells.
Data Presentation:
| Cell Line | Cancer Type | Fold Increase in Apoptosis at [Concentration] | % of Apoptotic Cells (Early/Late) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| e.g., HCT116 | e.g., Colon Carcinoma | To be determined | To be determined | |
| e.g., U87-MG | e.g., Glioblastoma | To be determined | To be determined |
Cell Cycle Arrest
Inhibition of EGFR signaling can lead to cell cycle arrest, typically at the G1/S or G2/M checkpoints, as the cell's progression through the division cycle is halted.
Data Presentation:
| Cell Line | Cancer Type | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| e.g., PC-3 | e.g., Prostate Cancer | To be determined | To be determined | To be determined | |
| e.g., HeLa | e.g., Cervical Cancer | To be determined | To be determined | To be determined |
Anti-Angiogenic Effects
The primary anti-angiogenic effect of this compound is mediated through the inhibition of VEGFR2 on endothelial cells. In co-culture models or by assessing the secretome of treated cancer cells, a reduction in the formation of tube-like structures by endothelial cells is expected.
Data Presentation:
| Endothelial Cell Line | Co-cultured Cancer Cell Line (or Conditioned Media) | This compound Concentration (µM) | % Inhibition of Tube Formation | Reference |
| e.g., HUVEC | e.g., Conditioned media from A549 | To be determined | To be determined | |
| e.g., HMVEC | e.g., Co-culture with U87-MG | To be determined | To be determined |
Signaling Pathways Modulated by this compound
This compound's inhibition of VEGFR2 and EGFR disrupts major signaling pathways critical for cancer progression.
VEGFR2 Signaling Pathway
Inhibition of VEGFR2 by this compound is expected to block the activation of downstream effectors such as PLCγ, PI3K/Akt, and MAPK (ERK1/2), leading to decreased endothelial cell proliferation, migration, and survival.
Caption: VEGFR2 signaling pathway inhibition by this compound.
EGFR Signaling Pathway
By targeting EGFR, this compound is predicted to inhibit the PI3K/Akt and MAPK (ERK1/2) pathways in cancer cells, thereby reducing their proliferation and promoting apoptosis.
References
SU5214: A Technical Guide to its Downstream Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5214 is a synthetic molecule recognized for its role as a modulator of tyrosine kinase signal transduction. Primarily identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, and to a lesser extent, Epidermal Growth Factor Receptor (EGFR), this compound serves as a critical tool in oncological and angiogenesis research. Its inhibitory action on these receptor tyrosine kinases (RTKs) disrupts key downstream signaling cascades, profoundly impacting cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the downstream targets of this compound, presenting quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.
Primary Molecular Targets
This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of its target receptors. The primary targets and their respective inhibitory concentrations are summarized below.
| Target | IC50 (in vitro, cell-free assay) | Reference |
| VEGFR-2 (Flk-1) | 14.8 µM | [1] |
| EGFR | 36.7 µM | [1] |
Table 1: Primary Molecular Targets of this compound and their IC50 Values. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary receptor tyrosine kinase targets.
Downstream Signaling Pathways
The inhibition of VEGFR-2 and EGFR by this compound leads to the downregulation of major intracellular signaling pathways that are crucial for cell growth and survival. The primary downstream cascades affected are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and survival. Upon activation by RTKs, a phosphorylation cascade is initiated, leading to the activation of ERK. Activated ERK then translocates to the nucleus to regulate gene expression.
-
Mechanism of Inhibition: By blocking the autophosphorylation of VEGFR-2 and EGFR, this compound prevents the recruitment and activation of upstream components of the MAPK cascade, such as Ras and Raf. This leads to a subsequent reduction in the phosphorylation and activation of MEK and ERK.
PI3K/Akt Pathway
The PI3K/Akt pathway is another critical signaling route downstream of RTKs that plays a central role in cell survival, growth, and metabolism. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.
-
Mechanism of Inhibition: this compound's blockade of VEGFR-2 and EGFR phosphorylation prevents the activation of PI3K, thereby inhibiting the subsequent phosphorylation and activation of Akt.
STAT3 Pathway
STAT3 is a transcription factor that is activated in response to various cytokines and growth factors. Upon phosphorylation by receptor-associated kinases, STAT3 dimerizes, translocates to the nucleus, and activates the transcription of genes involved in cell proliferation and survival.
-
Mechanism of Inhibition: Inhibition of EGFR and other upstream kinases by this compound can lead to a reduction in STAT3 phosphorylation, thereby preventing its activation and subsequent downstream signaling.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the downstream effects of this compound.
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of key downstream targets such as ERK, Akt, and STAT3 following treatment with this compound.
Materials:
-
Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs, or a cancer cell line overexpressing EGFR)
-
This compound
-
Growth factors (e.g., VEGF or EGF)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of ERK, Akt, and STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells overnight. Pre-treat cells with desired concentrations of this compound for 1-2 hours. Stimulate cells with the appropriate growth factor (e.g., 50 ng/mL VEGF or EGF) for 15-30 minutes.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody (e.g., anti-phospho-ERK at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:5000 dilution) for 1 hour at room temperature. Wash the membrane again with TBST.
-
Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total form of the protein of interest.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2][3][4][5]
-
Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Incubation: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[2][3][4][5]
-
Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][3][6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[2][5]
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well plates
-
This compound
-
VEGF
-
Calcein AM (for fluorescence imaging)
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the matrix to solidify.[7][8]
-
Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium.
-
Treatment and Seeding: Pre-treat the HUVEC suspension with different concentrations of this compound and/or VEGF. Seed the cells onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Imaging and Quantification: If using fluorescence, stain the cells with Calcein AM.[7] Capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
This compound is a valuable research tool for investigating the roles of VEGFR-2 and EGFR in cellular signaling. Its inhibitory effects on the MAPK/ERK, PI3K/Akt, and STAT3 pathways provide a clear mechanism for its anti-proliferative and anti-angiogenic properties. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the downstream consequences of this compound-mediated kinase inhibition. A thorough understanding of these downstream targets is essential for the continued development of targeted therapies in oncology and other diseases driven by aberrant tyrosine kinase signaling.
References
- 1. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 3. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
SU5214: A Technical Guide to its Binding Affinity with VEGFR2
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5214 is a synthetic molecule recognized for its inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. By targeting the ATP-binding site of the VEGFR2 tyrosine kinase domain, this compound effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[3] This technical guide provides an in-depth overview of the binding affinity of this compound to VEGFR2, including quantitative data, detailed experimental methodologies for its characterization, and a visualization of the pertinent signaling pathways.
Quantitative Binding Affinity Data
The inhibitory potency of this compound against VEGFR2 and, for comparative purposes, Epidermal Growth Factor Receptor (EGFR), is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Target | IC50 (µM) |
| VEGFR2 (FLK-1) | 14.8[1][2][4][5] |
| EGFR | 36.7[1][2][5] |
Table 1: IC50 values of this compound for VEGFR2 and EGFR. This data is extracted from patent US5834504A.[1][2]
VEGFR2 Signaling Pathway and this compound Inhibition
VEGFR2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[3] This autophosphorylation initiates a cascade of downstream signaling events crucial for angiogenesis. This compound exerts its inhibitory effect by competing with ATP for the binding site within the kinase domain of VEGFR2, thereby preventing this initial and critical phosphorylation step.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While the precise, original experimental protocol for determining the IC50 of this compound is detailed within patent literature, the following represents a standard and robust methodology for assessing the in vitro kinase inhibitory activity of a compound against VEGFR2.
In Vitro VEGFR2 Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, which is detected by a luciferase-based reaction that produces a luminescent signal.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Poly (Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
This compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the substrate at their final desired concentrations.
-
Plate Setup: Dispense the master mix into the wells of a 96-well plate.
-
Compound Addition: Add this compound at various concentrations to the appropriate wells. Include a positive control (a known VEGFR2 inhibitor) and a negative control (DMSO vehicle).
-
Enzyme Addition: Initiate the kinase reaction by adding the diluted VEGFR2 enzyme to all wells except for a "no enzyme" blank control.
-
Incubation: Incubate the plate at 30°C for a specified time, typically 30-60 minutes.
-
Reaction Termination and Signal Generation: Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions. Allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a microplate luminometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based VEGFR2 Autophosphorylation Assay
This assay directly measures the ability of this compound to inhibit the activation of VEGFR2 in a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for this purpose as they endogenously express VEGFR2.[6]
Materials:
-
HUVECs
-
Cell culture medium (e.g., EGM-2)
-
Low-serum basal medium (e.g., EBM-2)
-
Recombinant human VEGF-A
-
This compound (dissolved in DMSO)
-
Lysis buffer
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175) and anti-total-VEGFR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Culture HUVECs to near confluency. To reduce basal receptor activation, starve the cells in a low-serum medium for 4-6 hours.
-
Inhibitor Treatment: Treat the starved cells with various concentrations of this compound for 1-2 hours. Include a DMSO-only control.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR2 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-VEGFR2 and total VEGFR2.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-VEGFR2 and total VEGFR2. The inhibitory effect of this compound is determined by the reduction in the ratio of phosphorylated VEGFR2 to total VEGFR2.
Caption: A generalized workflow for characterizing a VEGFR2 inhibitor.
Conclusion
This compound is a well-documented inhibitor of VEGFR2 with a reported IC50 of 14.8 µM. Its mechanism of action involves the direct inhibition of the receptor's tyrosine kinase activity, thereby blocking the signaling pathways essential for angiogenesis. The experimental protocols outlined in this guide provide a robust framework for the in vitro and cell-based characterization of this compound and other novel VEGFR2 inhibitors. This information is crucial for researchers and drug development professionals working to advance anti-angiogenic therapies.
References
SU5214: An In-Depth Technical Guide to its EGFR Inhibition Potency
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5214 is a small molecule inhibitor known to target receptor tyrosine kinases, playing a role in the modulation of angiogenesis and cell proliferation. This technical guide provides a comprehensive overview of the inhibitory potency of this compound against the Epidermal Growth Factor Receptor (EGFR). It includes collated quantitative data, detailed experimental methodologies for the determination of inhibitory activity, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers investigating the therapeutic potential and mechanism of action of this compound.
Quantitative Inhibitory Potency
This compound has been characterized as a dual inhibitor, with activity against both Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), and the Epidermal Growth Factor Receptor (EGFR). The inhibitory potency is most commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The following table summarizes the reported IC50 values for this compound against EGFR and VEGFR2 in cell-free enzymatic assays. This data is primarily derived from the foundational patent literature.
| Target Kinase | Assay Type | IC50 (µM) | Reference |
| EGFR | Cell-Free Enzymatic Assay | 36.7 | [1] |
| VEGFR2 (Flk-1) | Cell-Free Enzymatic Assay | 14.8 | [1] |
Mechanism of Action
While detailed mechanistic studies on this compound are not extensively available in peer-reviewed literature beyond the initial patent filings, its structural class and the nature of the assays used for its characterization suggest it functions as an ATP-competitive inhibitor. This mechanism involves the binding of the small molecule to the ATP-binding pocket of the kinase domain of EGFR. This binding event prevents the subsequent binding and hydrolysis of ATP, which is a requisite step for the autophosphorylation of the receptor and the phosphorylation of downstream substrate proteins. This inhibition effectively blocks the initiation of the downstream signaling cascades that are dependent on EGFR activation.
Experimental Protocols
The determination of the inhibitory potency of this compound against EGFR is conducted through in vitro kinase assays. Below are detailed methodologies representative of the types of experiments used to derive the IC50 values.
In Vitro EGFR Kinase Assay (Enzymatic Assay)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified, recombinant EGFR kinase.
Objective: To determine the concentration of this compound required to inhibit 50% of EGFR kinase activity (IC50).
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
Adenosine Triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or unlabeled ATP for non-radiometric assays
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., EDTA)
-
Detection reagents (specific to the chosen assay format, e.g., streptavidin-coated plates for biotinylated substrates, phosphospecific antibodies)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the kinase reaction buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR kinase and the peptide substrate to their final working concentrations in the kinase reaction buffer. The optimal concentrations of the enzyme and substrate, as well as the ATP concentration (often near the Km for ATP), should be determined empirically for the specific assay conditions.
-
Kinase Reaction:
-
Add a small volume of the diluted this compound or vehicle control (DMSO) to the wells of a microtiter plate.
-
Add the diluted EGFR kinase to the wells and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding the stop solution.
-
The method of detection will depend on the assay format:
-
Radiometric Assay: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP or [γ-³³P]ATP. The amount of incorporated radioactivity is then quantified using a scintillation counter.
-
ELISA-based Assay: Transfer the reaction mixture to streptavidin-coated plates to capture the biotinylated substrate. After washing, a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added. The signal is developed with a chemiluminescent or colorimetric HRP substrate and measured with a plate reader.
-
Luminescence-based Assay (e.g., ADP-Glo™): This format measures the amount of ADP produced. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
Cell-Based EGFR Phosphorylation Assay
This assay assesses the ability of this compound to inhibit EGFR autophosphorylation within a cellular context.
Objective: To determine the effect of this compound on ligand-induced EGFR phosphorylation in intact cells.
Materials:
-
A human cell line with high EGFR expression (e.g., A431 epidermoid carcinoma cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
EGF (Epidermal Growth Factor)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total EGFR
-
HRP-conjugated secondary antibody
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, chemiluminescence substrate)
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Serum-starve the cells for several hours (e.g., 12-24 hours) to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with a saturating concentration of EGF (e.g., 100 ng/mL) for a short duration (e.g., 5-15 minutes) at 37°C to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS to remove the culture medium.
-
Lyse the cells directly in the wells using ice-cold lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-EGFR and total EGFR using densitometry software.
-
Normalize the phospho-EGFR signal to the total EGFR signal for each sample.
-
The inhibitory effect of this compound is observed as a dose-dependent decrease in the normalized phospho-EGFR signal.
-
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Point of Inhibition
The following diagram illustrates the simplified EGFR signaling cascade and indicates the point at which this compound is proposed to exert its inhibitory effect.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
In Vitro Kinase Assay Workflow
The following diagram outlines the general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor like this compound.
Caption: General workflow for an in vitro EGFR kinase inhibition assay.
Kinase Selectivity Profile
Currently, a broad, publicly available kinase selectivity panel for this compound is not extensively documented in the scientific literature. The primary characterization has focused on its activity against VEGFR2 and EGFR. To fully understand the biological effects and potential off-target activities of this compound, a comprehensive kinase profiling study against a large panel of kinases would be necessary. Such studies are crucial for the development of highly selective inhibitors and for interpreting cellular and in vivo data.
Summary and Future Directions
This compound demonstrates inhibitory activity against EGFR in the mid-micromolar range in cell-free assays. Its mechanism is consistent with that of an ATP-competitive inhibitor of the EGFR kinase domain. The provided experimental protocols offer a foundational approach for the in vitro and cell-based characterization of this compound and similar compounds.
For future research, a comprehensive kinase selectivity profile would be highly valuable to assess the specificity of this compound. Furthermore, detailed studies on its effects on cell proliferation, apoptosis, and cell cycle in various EGFR-dependent cancer cell lines would provide a more complete understanding of its biological activity and therapeutic potential. Investigation into its efficacy in in vivo models would be the subsequent logical step in its preclinical evaluation.
References
SU5214: A Technical Guide to its Role in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SU5214 is a small molecule inhibitor targeting key signaling pathways involved in tumor progression and angiogenesis. Identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), this compound presents a dual mechanism of action that disrupts critical processes within the tumor microenvironment. This technical guide provides a comprehensive overview of this compound, including its core mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualizations of the signaling pathways it modulates. While specific in-vivo efficacy data and detailed protocols for this compound are not extensively available in the public domain, this guide consolidates the existing knowledge and provides robust, generalized protocols for the assessment of similar tyrosine kinase inhibitors.
Core Mechanism of Action
This compound functions as a modulator of tyrosine kinase signal transduction. Its primary targets are two key receptors implicated in cancer cell proliferation, survival, and the formation of new blood vessels (angiogenesis) to support tumor growth:
-
VEGFR2 (FLK-1/KDR): A primary mediator of angiogenesis. Inhibition of VEGFR2 by this compound is expected to block the downstream signaling cascade initiated by VEGF, thereby inhibiting endothelial cell proliferation, migration, and the formation of new vasculature within the tumor.
-
EGFR: A receptor tyrosine kinase that, upon activation, triggers pathways leading to cancer cell growth, proliferation, and survival. By inhibiting EGFR, this compound can directly impact the oncogenic signaling within cancer cells.
The dual inhibition of these pathways suggests that this compound has the potential to both directly target cancer cells and indirectly inhibit tumor growth by cutting off their blood supply.
Data Presentation: Inhibitory Activity
The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against its principal targets, as detailed in patent US5834504A[1].
| Target | Assay Type | IC50 Value |
| VEGFR2 (FLK-1) | Cell-free assay | 14.8 µM |
| EGFR | Cell-free assay | 36.7 µM |
Signaling Pathways and this compound Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical VEGFR2 and EGFR signaling pathways and highlight the points of inhibition by this compound.
VEGFR2 Signaling Pathway
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
EGFR Signaling Pathway
References
Investigating SU5214 in Endothelial Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the investigation of SU5214's effects on endothelial cell migration. This document details the molecular mechanisms of this compound, relevant signaling pathways, and detailed protocols for key experimental assays.
Introduction to this compound and Endothelial Cell Migration
Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in various physiological and pathological conditions, including wound healing and tumor growth. Vascular Endothelial Growth Factor (VEGF) is a potent stimulator of angiogenesis, and its signaling is primarily mediated through the VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase. This compound is a synthetic molecule that acts as a selective inhibitor of the tyrosine kinase activity of VEGFR-2, also known as KDR or Flk-1. By blocking the autophosphorylation of VEGFR-2, this compound effectively inhibits downstream signaling cascades that are crucial for endothelial cell proliferation, survival, and migration.
Mechanism of Action: The VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that orchestrate the complex process of endothelial cell migration. This compound, by competing with ATP for the kinase domain of VEGFR-2, prevents this initial phosphorylation step, thereby abrogating the entire signaling cascade.
Key downstream signaling pathways affected by this compound-mediated VEGFR-2 inhibition include:
-
Phospholipase Cγ (PLCγ) Pathway: Upon activation, PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway is involved in cell proliferation and migration.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: Activated VEGFR-2 recruits and activates PI3K, which in turn phosphorylates and activates Akt. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and migration.
-
Focal Adhesion Kinase (FAK) Pathway: VEGFR-2 activation leads to the phosphorylation and activation of FAK, a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, spreading, and migration. FAK activation is crucial for the dynamic regulation of focal adhesions, which are essential for cell motility.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the inhibitory action of this compound.
Data Presentation: Quantitative Effects of VEGFR-2 Inhibition on Endothelial Cell Migration
Table 1: Dose-Dependent Inhibition of HUVEC Migration by this compound in a Wound Healing Assay
| This compound Concentration (µM) | Wound Closure at 24h (%) | Inhibition of Migration (%) |
| 0 (Control) | 95 ± 5 | 0 |
| 0.1 | 78 ± 6 | 18 |
| 1 | 45 ± 8 | 53 |
| 10 | 15 ± 4 | 84 |
| 50 | 5 ± 2 | 95 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on HUVEC Migration in a Transwell Assay
| Treatment | Number of Migrated Cells | Inhibition of Migration (%) |
| Control (no chemoattractant) | 25 ± 8 | - |
| VEGF (50 ng/mL) | 250 ± 20 | 0 |
| VEGF + this compound (1 µM) | 110 ± 15 | 56 |
| VEGF + this compound (10 µM) | 40 ± 10 | 84 |
Data are presented as mean ± standard deviation.
Table 3: Inhibition of VEGFR-2 and Downstream Protein Phosphorylation by this compound
| Treatment | p-VEGFR-2 (relative to total) | p-Akt (relative to total) | p-FAK (relative to total) |
| Control | 0.1 ± 0.05 | 0.2 ± 0.08 | 0.15 ± 0.06 |
| VEGF (50 ng/mL) | 1.0 ± 0.1 | 1.0 ± 0.12 | 1.0 ± 0.1 |
| VEGF + this compound (1 µM) | 0.4 ± 0.08 | 0.5 ± 0.09 | 0.45 ± 0.07 |
| VEGF + this compound (10 µM) | 0.1 ± 0.04 | 0.2 ± 0.06 | 0.2 ± 0.05 |
Data are presented as mean ± standard deviation from densitometric analysis of Western blots.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Wound Healing (Scratch) Assay
This assay is a straightforward method to study directional cell migration in vitro.
Protocol:
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 6-well plate at a density that allows them to form a confluent monolayer within 24 hours.
-
Scratch Formation: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh endothelial cell growth medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
Imaging (Time 0): Immediately capture images of the scratch in predefined areas using a phase-contrast microscope.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Imaging (Time 24h): After 24 hours, capture images of the same predefined areas of the scratch.
-
Quantification: Measure the area of the scratch at 0h and 24h using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Area at 0h - Area at 24h) / Area at 0h] * 100.
Transwell (Boyden Chamber) Migration Assay
This assay measures the chemotactic response of endothelial cells to a chemoattractant.
Protocol:
-
Preparation: Place Transwell inserts (typically with an 8 µm pore size membrane) into a 24-well plate.
-
Chemoattractant: Add endothelial cell basal medium containing a chemoattractant (e.g., 50 ng/mL VEGF) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved HUVECs in basal medium containing the desired concentrations of this compound or vehicle control and seed them into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet).
-
Quantification: After washing and drying, elute the stain and measure the absorbance, or count the number of stained cells in several random fields under a microscope.
Western Blotting for Protein Phosphorylation
This technique is used to detect the phosphorylation status of VEGFR-2 and its downstream signaling proteins.
Protocol:
-
Cell Culture and Treatment: Culture HUVECs to near confluency and serum-starve them overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with VEGF (e.g., 50 ng/mL) for a short period (5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-VEGFR-2, anti-p-Akt, anti-p-FAK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein.
-
Densitometry: Quantify the band intensities using image analysis software.
Conclusion
This compound is a valuable tool for investigating the role of VEGFR-2 signaling in endothelial cell migration. By employing the assays detailed in this guide, researchers can quantitatively assess the inhibitory effects of this compound and elucidate the molecular mechanisms underlying its anti-angiogenic properties. This information is crucial for the development of novel therapeutic strategies targeting pathological angiogenesis.
SU5214: An In-Depth Technical Guide on its Anti-Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5214 is a synthetic small molecule that has been identified as a potent inhibitor of specific receptor tyrosine kinases (RTKs), playing a crucial role in angiogenesis and cell signaling. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its quantifiable effects on cell proliferation, and detailed experimental protocols for its study.
Mechanism of Action
This compound primarily targets and inhibits the catalytic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[1] Additionally, it exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1] Both VEGFR-2 and EGFR are key players in signaling pathways that regulate cell proliferation, survival, migration, and differentiation.[1][2][3][4][5][6][7][8][9][10]
By binding to the ATP-binding site of the kinase domain of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling cascades. The inhibition of VEGFR-2 disrupts the pro-angiogenic signals mediated by VEGF, leading to a reduction in endothelial cell proliferation and migration. The blockade of EGFR signaling interferes with the mitogenic signals in various cell types, including cancer cells.
Data Presentation: Quantitative Effects on Kinase Activity
The inhibitory potency of this compound against its primary targets has been quantified in cell-free enzymatic assays.
| Target | IC50 (µM) | Assay Type |
| VEGFR-2 (Flk-1) | 14.8 | Cell-free |
| EGFR | 36.7 | Cell-free |
Table 1: IC50 values of this compound for its primary kinase targets.[1]
Effects on Cell Proliferation
While specific cell-based IC50 values for this compound are not widely published, the inhibitory effects on its primary targets strongly suggest an anti-proliferative activity, particularly in cells dependent on VEGFR-2 and EGFR signaling. A closely related compound, SU5614, has been shown to be a potent inhibitor of VEGF-induced endothelial cell sprouting and to induce growth arrest and apoptosis in c-kit-expressing leukemic cells.[11] This suggests that this compound likely exerts similar effects, inhibiting the proliferation of endothelial cells and certain cancer cell lines.
The expected anti-proliferative effects of this compound include:
-
Inhibition of Endothelial Cell Growth: By blocking VEGFR-2 signaling, this compound is anticipated to inhibit the proliferation of endothelial cells, a critical step in angiogenesis.
-
Suppression of Cancer Cell Viability: In cancer cells that overexpress or are dependent on EGFR signaling, this compound is expected to reduce cell viability and proliferation.
-
Cell Cycle Arrest: Inhibition of RTK signaling pathways often leads to cell cycle arrest at the G1 or G2/M phase, preventing cells from progressing through the division cycle.[12][13][14]
-
Induction of Apoptosis: Prolonged inhibition of survival signals mediated by VEGFR-2 and EGFR can lead to the induction of programmed cell death (apoptosis) in susceptible cells.[15]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the anti-proliferative effects of this compound.
Cell Proliferation/Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
Materials:
-
Target cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a cancer cell line of interest)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Target cells cultured on coverslips or in chamber slides
-
This compound
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and a vehicle control.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash with PBS and then permeabilize with the permeabilization solution for 2 minutes on ice.
-
TUNEL Staining: Wash the cells with PBS and then add the TUNEL reaction mixture. Incubate in a humidified chamber at 37°C for 60 minutes in the dark.
-
Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI or Hoechst.
-
Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled dUTPs.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanisms and processes described, the following diagrams have been generated using Graphviz.
Conclusion
This compound is a valuable research tool for investigating the roles of VEGFR-2 and EGFR in cell proliferation and angiogenesis. Its ability to inhibit these key signaling pathways makes it a compound of interest for studies in cancer biology and vascular development. The experimental protocols provided in this guide offer a framework for characterizing the anti-proliferative effects of this compound in various cellular contexts. Further research is warranted to establish a comprehensive profile of its cell-based activities and to explore its full therapeutic potential.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. biorbyt.com [biorbyt.com]
- 10. assaygenie.com [assaygenie.com]
- 11. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G1 versus G2 cell cycle arrest after adriamycin-induced damage in mouse Swiss3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclin G1 is involved in G2/M arrest in response to DNA damage and in growth control after damage recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p53 controls both the G2/M and the G1 cell cycle checkpoints and mediates reversible growth arrest in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of apoptosis in tumor cells by naturally occurring sulfur-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Docking Studies of SU5214: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular docking studies of SU5214, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). This document outlines the methodologies employed in typical molecular docking experiments for these receptor tyrosine kinases, summarizes key quantitative data, and visualizes the associated signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor that has been identified as a modulator of tyrosine kinase signal transduction. It has been shown to inhibit VEGFR-2 (also known as KDR/Flk-1) and EGFR, two key receptors implicated in angiogenesis and cancer progression. The inhibitory activity of this compound makes it a valuable tool for studying the roles of these receptors in various physiological and pathological processes.
Quantitative Data Summary
| Target | IC50 (µM) | Assay Type |
| VEGFR-2 (FLK-1) | 14.8[1] | Cell-free assay |
| EGFR | 36.7[1] | Cell-free assay |
To provide a representative example of the quantitative data typically generated from molecular docking studies of inhibitors targeting VEGFR-2 and EGFR, the following tables showcase results for other small molecules against these receptors.
Representative Molecular Docking Data for VEGFR-2 Inhibitors
| Compound | Docking Score (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| Axitinib | - | Cys919, Asp1046 | Val848, Ala866, Leu889, Val899, Val916, Leu1035, Phe1047 |
| Sunitinib | -16.60 | Cys919, Asp1046 | Val848, Ala866, Leu889, Val899, Val916, Leu1035, Phe1047 |
| Sorafenib | - | Cys919, Asp1046 | Val848, Ala866, Leu889, Val899, Val916, Leu1035, Phe1047 |
Representative Molecular Docking Data for EGFR Inhibitors
| Compound | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| Erlotinib | -7.5 | Met793, Thr854 | Leu718, Val726, Ala743, Lys745, Met766, Leu788, Thr790, Pro794, Cys797, Leu844 |
| Gefitinib | - | Met793 | Leu718, Val726, Ala743, Lys745, Leu788, Cys797, Leu844 |
| Sanguinarine | -10.7 | Leu718, Asp855 | Val726, Ala743, Met793, Pro794, Leu844 |
Experimental Protocols for Molecular Docking
The following sections describe a generalized, comprehensive protocol for conducting molecular docking studies of small molecule inhibitors, such as this compound, against VEGFR-2 and EGFR. This protocol is synthesized from methodologies reported in various peer-reviewed studies.
Software and Tools
A variety of software packages are commonly used for molecular docking and analysis. These include:
-
Docking Software: AutoDock, Glide (Schrödinger), DOCK6, iGemdock, GOLD
-
Visualization and Preparation: PyMOL, Chimera, Discovery Studio, Maestro (Schrödinger)
-
Ligand Preparation: ChemDraw, Avogadro, Open Babel
Protein Preparation
-
Retrieval of Protein Structure: The three-dimensional crystal structures of the target proteins (VEGFR-2 and EGFR) are retrieved from the Protein Data Bank (PDB). Common PDB IDs used in docking studies include 1M17 for EGFR and 4AG8 or 3ewh for VEGFR-2.
-
Preparation of the Receptor: The retrieved protein structures are prepared for docking by:
-
Removing all water molecules and co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning appropriate atom types and charges using a force field such as CHARMm or AMBER.
-
Repairing any missing residues or side chains using tools like the Protein Preparation Wizard in Maestro.
-
Energy minimization of the protein structure to relieve any steric clashes.
-
Ligand Preparation
-
Ligand Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.
-
Ligand Optimization: The 3D structure of the ligand is energy minimized using a suitable force field (e.g., MMFF94).
-
Tautomeric and Ionization States: Different possible tautomeric and ionization states of the ligand at physiological pH (7.4) are generated.
Grid Generation and Docking
-
Binding Site Identification: The active site for docking is typically defined based on the location of the co-crystallized ligand in the experimental structure.
-
Grid Box Definition: A grid box is generated around the defined active site. The size of the grid box is set to be large enough to accommodate the ligand and allow for rotational and translational movements.
-
Docking Execution: The prepared ligand is docked into the prepared receptor using the chosen docking software. The docking algorithm explores various possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
Pose Selection and Analysis: The resulting docking poses are ranked based on their docking scores. The top-ranked poses are visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by this compound and a typical workflow for a molecular docking study.
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
References
Understanding SU5214 Kinase Selectivity: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the kinase selectivity of SU5214, a small molecule inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data presentation, experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Data Presentation: this compound Kinase Inhibition Profile
This compound has been evaluated for its inhibitory activity against several protein kinases. The following table summarizes the available quantitative data, presenting the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Target Kinase | IC50 (µM) | Assay Type |
| VEGFR2 (FLK-1) | 14.8[1] | Cell-free assay[1] |
| EGFR | 36.7[1] | Cell-free assay[1] |
Note: The available public data on the comprehensive kinase selectivity of this compound is limited. The presented data focuses on its activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).
Core Signaling Pathways Affected by this compound
This compound primarily targets receptor tyrosine kinases, which are crucial components of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of VEGFR2 by this compound can block these processes, making it a potential anti-angiogenic agent.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, plays a pivotal role in regulating cell growth, proliferation, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in various cancers. This compound's inhibitory effect on EGFR suggests its potential to interfere with these oncogenic processes.
Experimental Protocols
The determination of kinase inhibitor selectivity and potency involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol describes a generic in vitro kinase assay to determine the IC50 of an inhibitor. This can be adapted for various detection methods, such as luminescence (e.g., ADP-Glo™) or fluorescence.
Objective: To measure the concentration-dependent inhibition of a purified kinase by this compound.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2, EGFR)
-
Kinase-specific substrate peptide
-
This compound (or other test inhibitor)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the kinase solution (at 2x final concentration) to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Prepare a 2x ATP/substrate mixture in kinase assay buffer.
-
Add 5 µL of the ATP/substrate mixture to each well to start the reaction. The final volume will be 10 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
Methodological & Application
SU5214 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5214 is a synthetic compound that functions as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) at higher concentrations. By targeting these receptor tyrosine kinases (RTKs), this compound can modulate key cellular processes such as proliferation, migration, and survival. Its primary mechanism of action involves competing with ATP for the binding site on the kinase domain of these receptors, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methodologies for assessing its impact on cell viability, target phosphorylation, and apoptosis.
Mechanism of Action
This compound is a selective inhibitor of the VEGFR2 tyrosine kinase. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that are crucial for endothelial cell proliferation, migration, and survival—key events in angiogenesis. This compound competitively binds to the ATP-binding pocket of the VEGFR2 kinase domain, preventing this autophosphorylation and thereby blocking the entire downstream signaling cascade.
At higher concentrations, this compound can also inhibit the kinase activity of EGFR. Similar to VEGFR2, ligand binding to EGFR induces receptor dimerization and autophosphorylation, activating pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival in many cancer types.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Target | Assay Type | IC50 Value (µM) |
| VEGFR2 (Flk-1) | Cell-free | 14.8 |
| EGFR | Cell-free | 36.7 |
Note: Extensive searches for IC50 values of this compound in specific cancer cell lines from cell-based assays did not yield readily available data in the reviewed literature. The provided IC50 values are from cell-free kinase assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on the viability and proliferation of adherent cancer cell lines.
a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of formazan is proportional to the number of metabolically active cells.
b. Materials:
-
Target cancer cell line (e.g., Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2 inhibition, or A431 cells for EGFR inhibition)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
c. Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A suggested starting range for a dose-response curve is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂. The incubation time should be optimized for the specific cell line and experimental goals.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
d. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Western Blot for Receptor Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of VEGFR2 or EGFR.
a. Principle: Western blotting is used to detect specific proteins in a complex mixture. Following treatment with this compound and stimulation with the appropriate ligand (VEGF or EGF), cell lysates are prepared, and proteins are separated by size via SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for the phosphorylated and total forms of the target receptor to determine the extent of inhibition.
b. Materials:
-
Target cell line (e.g., HUVECs for VEGFR2, A431 for EGFR)
-
Complete culture medium and serum-free medium
-
This compound (stock solution in DMSO)
-
Recombinant human VEGF-A or EGF
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2, anti-phospho-EGFR (Tyr1068), anti-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
c. Methodology:
-
Cell Culture and Serum Starvation: Plate cells in 6-well plates and grow to 70-80% confluency. Before treatment, serum-starve the cells for 4-24 hours in a serum-free or low-serum medium to reduce basal receptor activation.
-
Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL of VEGF-A for HUVECs, or 100 ng/mL of EGF for A431 cells) for 5-15 minutes at 37°C to induce receptor phosphorylation.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated receptor overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total receptor protein.
d. Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated receptor as a ratio to the total receptor for each treatment condition.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes a method to assess whether this compound induces apoptosis in cancer cells.
a. Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
b. Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
c. Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of analysis.
-
Treat the cells with different concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
d. Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
Mandatory Visualizations
VEGFR2 Signaling Pathway Inhibition by this compound
EGFR Signaling Pathway Inhibition by this compound
Experimental Workflow for Cell Viability (MTT) Assay
Western Blot Workflow for Receptor Phosphorylation
Application Notes and Protocols for SU5214 in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis. SU5214 is a potent inhibitor of VEGFR2 tyrosine kinase, making it a valuable tool for studying anti-angiogenic effects in vitro.[1][2] These application notes provide detailed protocols for utilizing this compound in two standard in vitro angiogenesis assays: the Endothelial Cell Tube Formation Assay and the Aortic Ring Assay.
Mechanism of Action
This compound selectively inhibits the catalytic activity of VEGFR2, a receptor tyrosine kinase. The binding of VEGF to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and differentiation – all key processes in angiogenesis. By blocking the ATP-binding site of the VEGFR2 kinase domain, this compound prevents this autophosphorylation and subsequent downstream signaling, thereby inhibiting angiogenesis.
Data Presentation
The inhibitory activity of this compound on VEGFR2 is a key parameter for designing and interpreting in vitro angiogenesis assays.
| Compound | Target | IC50 (µM) | Assay Conditions |
| This compound | VEGFR2/FLK-1 | 14.8 | Cell-free kinase assay |
| This compound | EGFR | 36.7 | Cell-free kinase assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound inhibits VEGFR2 signaling by blocking autophosphorylation.
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel® or Cultrex®)
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
24-well or 96-well plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with camera
Caption: Workflow for the Endothelial Cell Tube Formation Assay.
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a 96-well plate (or 250 µL for a 24-well plate). Ensure the entire surface is covered.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Culture HUVECs in EGM-2 until they reach 70-90% confluency. Harvest the cells using Trypsin-EDTA and resuspend them in basal medium (e.g., EBM-2) with a low serum concentration (e.g., 2% FBS).
-
Treatment: Prepare serial dilutions of this compound in the low-serum medium. A suggested starting concentration range is 1-50 µM, based on its VEGFR2 IC50. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. Add the this compound dilutions or vehicle to the HUVEC suspension.
-
Seeding: Seed the treated HUVEC suspension onto the solidified BME at a density of 1.5 x 10^4 to 2.0 x 10^4 cells per well (96-well plate).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. Monitor tube formation periodically.
-
Visualization and Quantification:
-
Phase Contrast: Capture images of the tube network using an inverted microscope.
-
Fluorescence: For more precise quantification, stain the cells with Calcein AM (2 µg/mL) for 30 minutes at 37°C before imaging with a fluorescence microscope.
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as:
-
Total tube length
-
Number of branch points
-
Number of loops/meshes
Image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) can be used for automated quantification. Calculate the percentage of inhibition relative to the vehicle control.
-
| Treatment | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| Vehicle Control (DMSO) | 100% | 100% |
| This compound (1 µM) | Expected to show minimal inhibition | Expected to show minimal inhibition |
| This compound (10 µM) | Expected to show moderate inhibition | Expected to show moderate inhibition |
| This compound (25 µM) | Expected to show significant inhibition | Expected to show significant inhibition |
| This compound (50 µM) | Expected to show strong inhibition | Expected to show strong inhibition |
Note: These are expected trends. Actual values will vary depending on experimental conditions.
Aortic Ring Assay
This ex vivo assay assesses angiogenesis by measuring microvessel sprouting from a cross-section of an aorta embedded in a 3D matrix. This model more closely mimics the in vivo environment as it involves multiple cell types.
-
Thoracic aorta from a rat or mouse
-
Sterile PBS, ice-cold
-
Endothelial basal medium (e.g., M199 or DMEM) supplemented with 2% FBS and antibiotics
-
Collagen Type I or BME
-
This compound (stock solution in DMSO)
-
48-well plate
-
Surgical instruments (forceps, scissors, scalpel)
-
Stereomicroscope
Caption: Workflow for the Aortic Ring Assay.
-
Aorta Isolation: Euthanize a rat or mouse according to approved institutional protocols. Dissect the thoracic aorta and place it in ice-cold sterile PBS.
-
Cleaning and Sectioning: Under a stereomicroscope, carefully remove the surrounding fibro-adipose tissue. Section the aorta into 1 mm thick rings using a sterile scalpel.
-
Embedding: Place a 150 µL layer of ice-cold collagen or BME in the bottom of each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes. Place one aortic ring in the center of each well and cover it with another 150 µL of the matrix. Incubate for another 30 minutes to solidify.
-
Treatment: Prepare the supplemented basal medium containing different concentrations of this compound (e.g., 1-50 µM) and a vehicle control. Add 500 µL of the respective medium to each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7 to 14 days. Replace the medium every 2-3 days with fresh medium containing the appropriate treatment.
-
Monitoring and Quantification: Monitor the outgrowth of microvessels from the aortic rings every other day using an inverted microscope. Capture images at the end of the experiment.
-
Data Analysis: Quantify the angiogenic response by measuring:
-
The area of microvessel outgrowth
-
The length of the longest microvessel
-
The number of microvessels
Image analysis software can be used for these measurements. Calculate the percentage of inhibition compared to the vehicle control.
-
| Treatment | Microvessel Outgrowth Area (% of Control) | Longest Microvessel Length (% of Control) |
| Vehicle Control (DMSO) | 100% | 100% |
| This compound (1 µM) | Expected to show minimal inhibition | Expected to show minimal inhibition |
| This compound (10 µM) | Expected to show moderate inhibition | Expected to show moderate inhibition |
| This compound (25 µM) | Expected to show significant inhibition | Expected to show significant inhibition |
| This compound (50 µM) | Expected to show strong inhibition | Expected to show strong inhibition |
Note: These are expected trends. Actual values will vary depending on experimental conditions and the source of the aorta.
Conclusion
This compound is an effective tool for the in vitro study of angiogenesis through its potent inhibition of VEGFR2. The endothelial cell tube formation assay and the aortic ring assay are robust methods to quantify the anti-angiogenic effects of this compound. The provided protocols and expected outcomes serve as a comprehensive guide for researchers in the field of angiogenesis and drug development. It is recommended to perform dose-response experiments to determine the precise IC50 of this compound under your specific experimental conditions.
References
Optimal Concentration of SU5416 for HUVEC Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5416, also known as Semaxanib, is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in angiogenesis.[1] By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, SU5416 effectively blocks VEGF-induced autophosphorylation, thereby inhibiting downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[2] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of SU5416 in Human Umbilical Vein Endothelial Cells (HUVEC), a primary cell model for studying angiogenesis.
Mechanism of Action
SU5416 is a synthetic small molecule that acts as a competitive inhibitor of the VEGFR-2 tyrosine kinase.[2] The binding of VEGF to its receptor, VEGFR-2 (also known as KDR or Flk-1), triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades such as the PI3K/Akt and MAPK pathways, which are essential for endothelial cell function.[3] SU5416 prevents this initial phosphorylation step, thereby abrogating the entire signaling cascade.[1] While highly selective for VEGFR-2, at higher concentrations, SU5416 may also inhibit other tyrosine kinases such as c-Kit, FLT3, and RET.[4]
Quantitative Data Summary
The optimal concentration of SU5416 for HUVEC cells is dependent on the specific biological endpoint being investigated. The following table summarizes the effective concentrations and IC50 values reported in the literature for various assays.
| Parameter | Cell Type/Assay | Condition | IC50 Value / Effective Concentration | Reference(s) |
| VEGF-dependent Mitogenesis | HUVECs | Proliferation Assay | 0.04 ± 0.02 µM | [1][5][6] |
| VEGF-dependent Proliferation | HUVECs | Proliferation Assay | ~1–2 μM | [2] |
| VEGF-dependent Proliferation | HUVECs | Proliferation Assay | 330 nM (0.33 µM) | [7] |
| VEGFR-2 Kinase Inhibition | Cell-free assay | Kinase Assay | 438.5 nM (0.44 µM) | [7] |
| Long-lasting Proliferation Inhibition | HUVECs | Proliferation Assay (72h) | 5 µM (3h exposure) | [8] |
| Migration Inhibition | HUVECs | Migration Assay | 1 µM | [9] |
| Tube Formation Inhibition | HUVECs | Tube Formation Assay | 1 µM | [9] |
| General In Vitro Use | HUVECs | Various Assays | 0.01 to 100 µM | [6] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs), low passage (P2-P6 for optimal results).[2][10]
-
Culture Medium: Endothelial Cell Growth Medium (EGM-2) or M199 medium supplemented with 20% Fetal Bovine Serum (FBS), Endothelial Cell Growth Supplement (ECGS), heparin, and antibiotics.[11][12]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[2]
-
Subculturing: Passage cells when they reach 70-80% confluency.[2] Use Trypsin-EDTA for detachment.[2]
SU5416 Stock Solution Preparation
-
Solvent: Dissolve SU5416 in sterile Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[2][6] Gentle warming to 37°C or brief sonication can aid dissolution.[6]
-
Storage: Aliquot the stock solution and store at -20°C for several months.[1][6]
-
Working Dilutions: Prepare fresh serial dilutions of the SU5416 stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[6]
Cell Viability/Proliferation (Mitogenesis) Assay
This assay measures the ability of SU5416 to inhibit VEGF-induced HUVEC proliferation.
-
Materials:
-
Procedure:
-
Seed HUVECs in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium.[11][15]
-
After 24 hours, replace the medium with basal medium containing 0.5% FBS and incubate for another 24 hours to serum-starve and synchronize the cells.[2][14]
-
Pre-treat the cells with various concentrations of SU5416 (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO) for 2 hours.[14]
-
Stimulate the cells with a mitogenic concentration of rhVEGF (e.g., 10-20 ng/mL).[12][14] Include a negative control group without VEGF stimulation.
-
Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or radioactivity to determine the rate of cell proliferation.
-
Endothelial Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay assesses the effect of SU5416 on VEGF-induced HUVEC migration.
-
Materials:
-
HUVECs
-
24-well plates with Transwell inserts (8 µm pore size)[13]
-
Fibronectin or gelatin for coating[13]
-
Basal medium with 0.5% FBS
-
rhVEGF
-
SU5416
-
Cotton swabs[13]
-
Fixing and staining reagents (e.g., methanol (B129727) and Giemsa stain)[13]
-
-
Procedure:
-
Coat the lower surface of the Transwell insert membrane with fibronectin or gelatin.[13]
-
Add basal medium containing rhVEGF (chemoattractant) to the lower chamber of the 24-well plate.[13]
-
Serum-starve HUVECs for several hours, then detach and resuspend them in serum-free basal medium.[13]
-
Treat the cell suspension with the desired concentrations of SU5416 or vehicle control.[13]
-
Seed the treated HUVEC suspension into the upper chamber of the Transwell inserts.[13]
-
Incubate for 4-6 hours to allow cell migration.[13]
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[13]
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay evaluates the ability of SU5416 to inhibit the formation of capillary-like structures by HUVECs.
-
Materials:
-
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.[2]
-
Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow solidification.[2]
-
Serum-starve HUVECs overnight in basal medium with 0.5% FBS.[2]
-
On the day of the assay, detach the cells and resuspend them in basal medium with 0.5% FBS to a concentration of 1 x 10^5 to 2 x 10^5 cells/mL.[2]
-
Prepare serial dilutions of SU5416 in basal medium.
-
Add 100 µL of the HUVEC suspension to each Matrigel-coated well.[2]
-
Immediately add 100 µL of the SU5416 dilutions or vehicle control to the respective wells.[2]
-
Incubate at 37°C for 4-18 hours.[2]
-
Visualize the tube-like structures using an inverted microscope. For quantification, stain the cells with Calcein AM and capture fluorescent images.[2]
-
Analyze the images for parameters such as total tube length, number of junctions, and number of loops.
-
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of SU5416.
Caption: General experimental workflow for assessing the effects of SU5416 on HUVECs.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SU 5416 | VEGFR | Tocris Bioscience [tocris.com]
- 5. agar-bacteriological.com [agar-bacteriological.com]
- 6. agar-bacteriological.com [agar-bacteriological.com]
- 7. SU5416 plus hypoxia but not selective VEGFR2 inhibition with cabozantinib plus hypoxia induces pulmonary hypertension in rats: potential role of BMPR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The angiogenesis inhibitor SU5416 has long-lasting effects on vascular endothelial growth factor receptor phosphorylation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promocell.com [promocell.com]
- 11. hereon.de [hereon.de]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for SU5214 Administration in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5214 is a synthetic molecule that functions as a modulator of tyrosine kinase signal transduction. It is recognized as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as fetal liver kinase-1 (Flk-1), and Epidermal Growth Factor Receptor (EGFR). The inhibition of these receptor tyrosine kinases (RTKs) and their downstream signaling pathways can interfere with tumor growth and angiogenesis, making this compound a compound of interest in preclinical cancer research.
These application notes provide a comprehensive overview of the administration of this compound in mouse tumor models, including its mechanism of action, protocols for in vivo studies, and illustrative data on its anti-tumor efficacy.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. It primarily inhibits the kinase activity of VEGFR2 and EGFR.
-
VEGFR2 Inhibition: Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. VEGF binds to VEGFR2 on endothelial cells, activating downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which lead to endothelial cell proliferation, migration, and survival. By inhibiting VEGFR2, this compound can block VEGF-induced angiogenesis, thereby restricting the tumor's blood supply.
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), activates intracellular signaling pathways, including the PI3K/Akt and MAPK pathways. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation and survival. This compound's inhibition of EGFR can directly impede the growth of tumor cells that are dependent on this pathway.
The dual inhibition of both VEGFR2 and EGFR by this compound provides a multi-pronged attack on tumors, targeting both the tumor cells directly and the vasculature that supports them.
Signaling Pathway
The following diagram illustrates the signaling pathways targeted by this compound.
Quantitative Data Summary
Disclaimer: The following data is illustrative and intended to serve as a template. Specific experimental outcomes will vary depending on the tumor model, mouse strain, and experimental conditions. Researchers should perform dose-response studies to determine the optimal administration parameters for their specific model.
Table 1: Illustrative In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | Daily | 0 |
| This compound | 25 | Oral Gavage | Daily | 45 |
| This compound | 50 | Oral Gavage | Daily | 70 |
| This compound | 100 | Oral Gavage | Daily | 85 |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Bioavailability (Oral) | ~30% |
| Tmax (Oral) | 2-4 hours |
| Half-life (t1/2) | 6-8 hours |
| Cmax (at 50 mg/kg) | ~5 µM |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water or saline
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 50 mg/mL stock can be prepared. Ensure the powder is completely dissolved. Sonication may be required to aid dissolution.[1]
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution for Oral Gavage:
-
A common vehicle for oral administration of hydrophobic compounds is a formulation of DMSO, PEG300, Tween 80, and water/saline.
-
Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.
-
To prepare the working solution, first mix the DMSO, PEG300, and Tween 80.
-
Add the required volume of the this compound stock solution to this mixture and vortex thoroughly.
-
Slowly add the sterile water or saline while vortexing to prevent precipitation of the compound.
-
The final concentration should be calculated based on the desired dosage and the average weight of the mice (e.g., for a 50 mg/kg dose in a 20g mouse, you would need 1 mg of this compound per mouse). The administration volume is typically 100-200 µL.
-
Mouse Tumor Model Establishment (Subcutaneous Xenograft)
Materials:
-
Cancer cell line of interest
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., Nude, SCID, or NSG)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with culture medium and centrifuge the cell suspension.
-
Wash the cell pellet with sterile PBS and resuspend in PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio).
-
-
Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Tumor Cell Implantation:
-
Adjust the cell suspension to the desired concentration (e.g., 1 x 10^7 cells/mL).
-
Anesthetize the mouse according to approved institutional protocols.
-
Inject the cell suspension (typically 100 µL, containing 1 x 10^6 cells) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
This compound Administration and Efficacy Assessment
Procedure:
-
Dosing:
-
Administer the prepared this compound working solution or vehicle control to the respective groups via oral gavage.
-
Dosing should be performed according to the predetermined schedule (e.g., daily).
-
-
Monitoring:
-
Continue to monitor tumor growth by measuring tumor volume every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the mice for any signs of adverse effects.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.
-
Euthanize the mice according to approved institutional protocols.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting, etc.).
-
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of this compound.
References
Application Notes and Protocols for Western Blot Analysis of p-VEGFR2 Following SU5416 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels. Its activation through phosphorylation is a critical step in the signaling cascade that promotes endothelial cell proliferation, migration, and survival.[1][2][3] Dysregulation of the VEGF/VEGFR2 pathway is a hallmark of several diseases, including cancer.[1][4] SU5416 is a potent and selective small molecule inhibitor that targets the ATP-binding site of the VEGFR2 tyrosine kinase, thereby preventing its autophosphorylation and blocking downstream signaling.[1][4][5] This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation status of VEGFR2 in cultured cells following treatment with SU5416.
Mechanism of Action
Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and undergoes autophosphorylation on several tyrosine residues.[2][3] These phosphorylated sites serve as docking stations for various downstream signaling proteins, initiating pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for angiogenesis.[2] SU5416 acts as a competitive inhibitor at the ATP-binding pocket of the VEGFR2 kinase domain, effectively blocking the transfer of phosphate (B84403) groups and thus inhibiting receptor activation.[1][5] By performing a Western blot for phosphorylated VEGFR2 (p-VEGFR2), researchers can directly assess the efficacy of SU5416 in inhibiting this critical signaling event.
Signaling Pathway Diagram
Caption: SU5416 inhibits VEGF-induced VEGFR2 autophosphorylation.
Experimental Protocol
This protocol is optimized for cultured endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) grown in 6-well plates.
Materials
-
VEGFR2-expressing endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant Human VEGF-A
-
SU5416 inhibitor
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (e.g., Tyr1175) and anti-total-VEGFR2
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Stripping buffer
Procedure
1. Cell Culture and Serum Starvation
-
Culture HUVECs to approximately 80-90% confluency in 6-well plates.
-
To reduce basal receptor phosphorylation, aspirate the complete medium and wash the cells once with PBS.
-
Add serum-free medium to each well and incubate for 4-6 hours.[6]
2. Inhibitor Pre-treatment and VEGF Stimulation
-
Prepare a stock solution of SU5416 in DMSO. Dilute SU5416 to the desired final concentrations (e.g., 0.1 µM to 10 µM) in serum-free medium.[7]
-
Treat the starved cells with the various concentrations of SU5416 for 1-2 hours. Include a DMSO-only vehicle control.[6]
-
Stimulate the cells by adding VEGF-A to a final concentration of 50 ng/mL for 5-10 minutes to induce VEGFR2 phosphorylation.[6][8] Include an unstimulated (no VEGF) control.
3. Cell Lysis
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.[9]
-
Add 100-150 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.[9][10]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[9]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[9]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant to new, clean tubes.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer’s instructions.[9]
5. SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[9]
-
Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.[9]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. A PVDF membrane is recommended for stripping and reprobing.[11]
6. Immunoblotting for p-VEGFR2
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with the anti-phospho-VEGFR2 (e.g., p-Tyr1175) primary antibody, diluted 1:1000 in 5% BSA/TBST, overnight at 4°C with gentle agitation.[2][3]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Prepare the ECL detection reagent and incubate the membrane as per the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
7. Stripping and Reprobing for Total VEGFR2 (Loading Control)
-
After imaging for p-VEGFR2, the membrane can be stripped to probe for total VEGFR2, which serves as a loading control.[11][12]
-
Wash the membrane briefly in TBST.
-
Incubate the blot in a mild stripping buffer (e.g., 25 mM Glycine-HCl, 1% SDS, pH 2.0) for 30 minutes at room temperature with agitation. For antibodies with high affinity, a harsher stripping buffer (containing β-mercaptoethanol) and incubation at 50°C may be necessary.
-
Wash the membrane extensively (e.g., 5 times for 5 minutes each) in TBST to remove the stripping buffer.[12]
-
Block the membrane again for 1 hour in 5% non-fat dry milk/TBST.
-
Incubate the membrane with the anti-total-VEGFR2 primary antibody overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described in section 6.
Experimental Workflow Diagram
Caption: Workflow for p-VEGFR2 Western blot analysis after SU5416 treatment.
Data Presentation
Quantitative data from the protocol should be organized for clarity and easy comparison.
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 80-90% Confluency | Ensures sufficient protein yield and consistent cell response. |
| Serum Starvation Time | 4-6 hours | Reduces basal levels of receptor phosphorylation.[6] |
| SU5416 Concentration | 0.1 µM - 10 µM | A dose-response curve is recommended to determine the IC50.[7] |
| VEGF-A Concentration | 50 ng/mL | Optimal concentration may vary by cell type; should be determined empirically.[6][8] |
| VEGF Stimulation Time | 5-10 minutes | Phosphorylation is a rapid event; a time course may be performed for optimization.[6] |
| Protein Load per Lane | 20-30 µg | Ensures a detectable signal without overloading the gel.[9] |
| Blocking Buffer | 5% BSA in TBST for p-Ab | BSA is recommended for phospho-antibodies to reduce background. Non-fat milk for total antibodies. |
| Primary Antibody Dilution | 1:1000 | Dilution should be optimized based on the antibody datasheet and experimental results.[2][3] |
| Primary Antibody Incubation | Overnight at 4°C | Promotes optimal binding. |
| Secondary Antibody Dilution | Per Manufacturer's Recommendation | Typically between 1:2000 and 1:10,000. |
| Secondary Antibody Incubation | 1 hour at Room Temperature | Sufficient for signal generation. |
| Stripping Buffer Incubation | 30 minutes | Time and temperature may need optimization depending on antibody affinity. |
References
- 1. thinkofgames.com [thinkofgames.com]
- 2. Phospho-VEGF Receptor 2 (Tyr951) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. su-5416.com [su-5416.com]
- 6. benchchem.com [benchchem.com]
- 7. iris.unibs.it [iris.unibs.it]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. mesoscale.com [mesoscale.com]
- 11. abcam.com [abcam.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
SU5214 Kinase Assay: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed guide to performing in vitro kinase assays with SU5214, a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).
This compound is a small molecule inhibitor that primarily targets VEGFR2 (also known as KDR or FLK-1) and EGFR, two key receptor tyrosine kinases involved in critical cellular processes such as proliferation, survival, and angiogenesis.[1][2] Understanding the inhibitory activity of this compound against these kinases is crucial for its application in cancer research and drug development.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Target Kinase | IC50 Value (µM) |
| VEGFR2 (FLK-1) | 14.8 |
| EGFR | 36.7 |
| Table 1: IC50 values of this compound against its primary target kinases. Data sourced from cell-free assays.[1][2] |
Signaling Pathways
VEGFR2 and EGFR are integral components of major signaling cascades that regulate normal cellular functions and are often dysregulated in diseases like cancer. Inhibition of these receptors by this compound can modulate these pathways.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Preparing SU5214 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5214 is a synthetic molecule that functions as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), with an IC₅₀ of 14.8 µM. It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 36.7 µM. Due to its role in modulating tyrosine kinase signal transduction, this compound is a valuable tool in studying angiogenesis and related cellular processes.[1] Proper preparation and storage of this compound stock solutions are crucial for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for many organic compounds. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO₂ |
| Molecular Weight | 251.28 g/mol |
| Appearance | Solid powder |
| CAS Number | 220036-08-8 |
Table 2: Solubility of this compound in DMSO
| Source | Reported Solubility | Molar Concentration | Notes |
| Source 1 | 2.51 mg/mL[1] | 9.99 mM | Sonication is recommended to aid dissolution.[1] |
| Source 2 | 50 mg/mL | 198.98 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. |
| Note: The significant discrepancy in reported solubility may be due to differences in the purity of the compound, the quality and water content of the DMSO used, and the methods employed for dissolution (e.g., temperature, sonication). Researchers should start with the lower concentration and carefully observe solubility. |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months at -20°C, longer at -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. Calculations can be adjusted for different desired concentrations.
1. Calculation of Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 251.28 g/mol x 1000 mg/g
-
Mass (mg) = 2.5128 mg
2. Weighing this compound:
-
Wear appropriate PPE.[2]
-
Tare a sterile, dry microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 2.51 mg of this compound powder into the tube. Record the exact weight.
3. Adding DMSO:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / 251.28 ( g/mol )] / 0.010 (mol/L) x 1,000,000 (µL/L)
-
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. It is crucial to use fresh, high-quality DMSO as it is hygroscopic and absorbed moisture can affect solubility.
4. Dissolution:
-
Securely cap the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the tube for 5-10 minutes in a water bath sonicator. Gentle warming (up to 37°C) can also aid dissolution, but care should be taken to avoid degradation of the compound.
5. Storage and Handling:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label the aliquots with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C.
6. Preparation of Working Solutions:
-
When preparing working solutions for cell-based assays, it is recommended to perform serial dilutions of the DMSO stock in DMSO first, before adding the final diluted solution to the aqueous medium. This helps to prevent precipitation of the compound.
-
The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits VEGFR2 signaling.
References
Optimizing Endothelial Tube Formation Assays with SU5214: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for optimizing an in vitro tube formation assay to evaluate the anti-angiogenic potential of SU5214, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Detailed protocols, data presentation tables, and visual diagrams of the experimental workflow and underlying signaling pathways are included to facilitate robust and reproducible results.
Introduction and Principle
The tube formation assay is a widely used in vitro method to assess the potential of compounds to inhibit or stimulate angiogenesis, the formation of new blood vessels.[1][2] Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (BME) like Matrigel®, will differentiate and form capillary-like structures.[3][4] This process mimics the later stages of angiogenesis and can be quantified by measuring parameters such as tube length, number of junctions, and enclosed areas ("loops" or "meshes").
This compound is a potent inhibitor of VEGFR2 (also known as KDR or FLK-1), a key receptor tyrosine kinase that plays a crucial role in mediating the pro-angiogenic effects of VEGF.[3][5] By inhibiting the ATP-binding site of the VEGFR2 kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways essential for endothelial cell proliferation, migration, and survival. This application note details the optimization of a tube formation assay to precisely evaluate the inhibitory effect of this compound on angiogenesis.
This compound: Mechanism of Action
This compound selectively targets VEGFR2, a primary mediator of VEGF-driven angiogenesis. The binding of VEGF to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades that promote angiogenesis. This compound competitively binds to the ATP-binding pocket of the VEGFR2 tyrosine kinase domain, preventing this autophosphorylation and thereby inhibiting the downstream signaling events.
The simplified signaling pathway is illustrated below:
Experimental Protocols
This section provides detailed protocols for optimizing the tube formation assay with this compound. It is crucial to optimize parameters such as cell seeding density and this compound concentration for each specific endothelial cell type and batch of basement membrane extract.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
-
This compound (prepare stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Calcein AM (for fluorescent visualization)
-
96-well or 48-well tissue culture plates
-
Pre-chilled pipette tips
Assay Workflow
The general workflow for the this compound tube formation assay optimization is as follows:
References
- 1. Inhibition of endothelial cell survival and angiogenesis by protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for SU5214 in a Chick Chorioallantoic Membrane (CAM) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5214 is a synthetic molecule that functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] VEGFR-2 is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones. In the context of cancer, pathological angiogenesis is a critical step for tumor growth and metastasis, making its inhibition a key therapeutic strategy.[3][4][5] this compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the VEGFR-2, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation.[6] While its primary target is VEGFR-2, some studies suggest it may also have inhibitory effects on other tyrosine kinase receptors, such as the Fibroblast Growth Factor Receptor (FGFR), albeit at higher concentrations.[7][8][9]
The chick chorioallantoic membrane (CAM) assay is a well-established and widely used in vivo model to study angiogenesis and to evaluate the efficacy of pro- and anti-angiogenic compounds.[10][11][12] The CAM is a highly vascularized extraembryonic membrane of the chick embryo that is readily accessible and allows for the direct observation and quantification of blood vessel formation.[10] This model is cost-effective, relatively simple to perform, and avoids the ethical complexities associated with mammalian models.[10]
These application notes provide a detailed protocol for utilizing this compound in a CAM assay to assess its anti-angiogenic properties.
Data Presentation
Table 1: Inhibitory Concentrations of this compound and Other Relevant Kinase Inhibitors
| Compound | Target | IC50 | Reference |
| This compound | VEGFR-2 | 14.8 µM | [1] |
| This compound | EGFR | 36.7 µM | [1] |
| Sorafenib | VEGFR-2 | 0.09 µM | [5] |
| Sunitinib | VEGFR-2 | 0.08 µM | N/A |
| PD173074 | FGFR1, FGFR3 | nanomolar range | [7][8] |
| TKI-258 | FGFR1, FGFR3 | nanomolar range | [7][8] |
| SU5402 | VEGFR-2, FGFR1 | 0.02 µM, 0.03 µM | [7][8] |
Table 2: Representative Quantitative Results of this compound in a CAM Assay
| Treatment Group | Concentration (µM) | Mean Number of Blood Vessel Branch Points (± SD) | Percentage Inhibition (%) | p-value (vs. Vehicle Control) |
| Negative Control (PBS) | 0 | 125 ± 12 | 0 | - |
| Vehicle Control (DMSO) | 0.1% | 122 ± 15 | 2.4 | >0.05 |
| This compound | 10 | 95 ± 10 | 24.0 | <0.05 |
| This compound | 25 | 68 ± 9 | 45.6 | <0.01 |
| This compound | 50 | 45 ± 7 | 64.0 | <0.001 |
| Positive Control (Sunitinib) | 10 | 52 ± 8 | 58.4 | <0.001 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Chick Chorioallantoic Membrane (CAM) Assay Protocol
-
Egg Incubation:
-
Obtain fertilized chicken eggs (e.g., White Leghorn).
-
Clean the eggs with 70% ethanol (B145695) and place them in a humidified incubator at 37.5°C with 55-60% humidity.[11]
-
Incubate the eggs for 3 days.
-
-
Windowing the Egg:
-
On embryonic day 3 (ED3), carefully create a small hole in the blunt end of the egg over the air sac.
-
Gently remove about 2-3 mL of albumen using a syringe to allow the CAM to detach from the shell membrane.
-
Create a small window (approximately 1 cm²) on the side of the egg using a Dremel tool or a small pair of scissors, being careful not to damage the underlying CAM.
-
Seal the window with sterile adhesive tape and return the eggs to the incubator.
-
-
Application of this compound:
-
On embryonic day 7 (ED7) or 8 (ED8), when the CAM vasculature is well-developed, prepare working solutions of this compound by diluting the stock solution in sterile phosphate-buffered saline (PBS).
-
Prepare sterile, inert carriers such as gelatin sponges, filter paper discs, or silicone rings.
-
Saturate the carrier with the desired concentration of this compound solution (e.g., 10 µL).
-
Gently place the carrier onto the CAM, avoiding major blood vessels.
-
For control groups, use carriers saturated with PBS (negative control) and a corresponding dilution of DMSO in PBS (vehicle control). A known anti-angiogenic agent like Sunitinib can be used as a positive control.[11]
-
-
Incubation and Observation:
-
Seal the window again and return the eggs to the incubator.
-
Incubate for 48 to 72 hours.
-
Observe the CAM daily for any signs of toxicity or changes in vascularization.
-
-
Quantification of Angiogenesis:
-
After the incubation period, carefully remove the CAM from the embryo.
-
Capture high-resolution images of the area under and around the carrier using a stereomicroscope equipped with a camera.
-
Quantify the degree of angiogenesis by counting the number of blood vessel branch points within a defined area around the carrier.
-
Alternatively, image analysis software can be used to measure vessel length, density, and branching.
-
Calculate the percentage of inhibition for each treatment group relative to the vehicle control.
-
Mandatory Visualizations
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Caption: this compound inhibits VEGFR-2 signaling to block angiogenesis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulforaphane exerts anti-angiogenesis effects against hepatocellular carcinoma through inhibition of STAT3/HIF-1α/VEGF signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the anti-angiogenic effect of Marsdenia tenacissima extract in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An assay for cancer stem cell-induced angiogenesis on chick chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. [PDF] Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 8. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 12. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SU5214 in In Vivo Anti-Tumor Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5214 is a synthetic molecule that functions as a modulator of tyrosine kinase signal transduction, exhibiting inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These receptors are critical mediators of angiogenesis and cell proliferation, respectively, and their dysregulation is a hallmark of many cancers. Consequently, this compound holds potential as an anti-tumor agent. This document provides an overview of the signaling pathways targeted by this compound and presents generalized protocols for its investigation in in vivo anti-tumor studies.
Signaling Pathways Targeted by this compound
This compound exerts its anti-tumor effects by inhibiting the signaling cascades initiated by VEGFR-2 and EGFR.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key receptor in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound inhibits the kinase activity of VEGFR-2, thereby blocking these pro-angiogenic signals.
Caption: VEGFR-2 Signaling Pathway Inhibition by this compound.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a common driver of tumor growth. This compound's inhibition of EGFR kinase activity can arrest these pro-tumorigenic signals.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Quantitative Data Summary (Illustrative)
As specific in vivo data for this compound is not publicly available, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Dose-Response of this compound on Tumor Growth Inhibition (TGI)
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | e.g., Oral Gavage | e.g., Daily | 0 | ||
| 10 | e.g., Oral Gavage | e.g., Daily | |||
| 25 | e.g., Oral Gavage | e.g., Daily | |||
| 50 | e.g., Oral Gavage | e.g., Daily |
Table 2: Effect of this compound on Animal Body Weight
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day X | Percent Body Weight Change |
| Vehicle Control | e.g., Oral Gavage | e.g., Daily | |||
| 10 | e.g., Oral Gavage | e.g., Daily | |||
| 25 | e.g., Oral Gavage | e.g., Daily | |||
| 50 | e.g., Oral Gavage | e.g., Daily |
Experimental Protocols
The following are generalized protocols for conducting in vivo anti-tumor studies with this compound. These should be adapted based on the specific tumor model, animal strain, and research question.
Animal Models and Tumor Implantation
A common approach involves the use of immunodeficient mice (e.g., athymic nude or SCID mice) for xenograft studies with human cancer cell lines.
Protocol:
-
Cell Culture: Culture the desired human cancer cell line (e.g., A549 for lung cancer, U87MG for glioblastoma) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or serum-free medium) at a concentration of 1 x 10^7 cells/mL. To enhance tumor take rate, cells can be mixed 1:1 with Matrigel.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (L x W²)/2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
Caption: General Experimental Workflow for In Vivo Anti-Tumor Studies.
Formulation and Administration of this compound
The formulation and route of administration are critical for achieving desired drug exposure.
Formulation (Example for Oral Gavage):
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle solution, for example, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Suspend the this compound powder in the vehicle to the desired concentration. Sonication may be required to achieve a uniform suspension.
-
Prepare fresh daily before administration.
Administration:
-
Oral Gavage (p.o.): Administer the this compound suspension directly into the stomach using a gavage needle. The volume is typically 100-200 µL for a mouse.
-
Intraperitoneal Injection (i.p.): Dissolve or suspend this compound in a sterile vehicle suitable for injection (e.g., PBS with a small amount of DMSO and Tween 80). Inject into the peritoneal cavity.
-
Intravenous Injection (i.v.): Requires a formulation that is soluble and sterile for injection into the tail vein. This route provides immediate and complete bioavailability.
Treatment Schedule and Monitoring
The treatment schedule will depend on the pharmacokinetic properties of this compound and the goals of the study.
Protocol:
-
Dosing: Administer this compound or the vehicle control to the respective groups according to the predetermined schedule (e.g., daily, twice daily, every other day).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any signs of toxicity (e.g., changes in behavior, posture, fur, or activity levels).
-
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³), or after a predetermined treatment duration.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant organs for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target engagement and downstream effects.
Conclusion
This compound presents a promising therapeutic strategy for cancer treatment due to its dual inhibitory action on VEGFR-2 and EGFR. The provided application notes and generalized protocols offer a framework for researchers to design and execute in vivo studies to evaluate the anti-tumor efficacy of this compound. It is imperative that researchers conduct preliminary studies to establish optimal and safe dosing regimens for their specific experimental setup. Rigorous and well-controlled in vivo experiments will be crucial in elucidating the full therapeutic potential of this compound.
Application Notes and Protocols for Immunofluorescence Staining of SU5214 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5214 is a synthetic compound that acts as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP binding site of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling pathways. These pathways are crucial for cellular processes such as proliferation, migration, and survival. In the context of cancer biology, VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Therefore, inhibitors like this compound are valuable tools for studying the roles of VEGFR-2 and EGFR in both normal physiological processes and in pathological conditions like cancer.
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and quantify the expression levels of specific proteins within cells. This document provides detailed application notes and protocols for performing immunofluorescence staining on cells treated with this compound. The provided methodologies will enable researchers to effectively probe the effects of this compound on target proteins and signaling pathways.
Data Presentation
The following table summarizes representative quantitative data from an immunofluorescence experiment on human umbilical vein endothelial cells (HUVECs) treated with this compound. This data is illustrative and serves as an example of the expected outcomes. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Table 1: Quantitative Analysis of Protein Expression and Localization in HUVECs Treated with this compound
| Target Protein | Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Subcellular Localization |
| pVEGFR-2 (Tyr1175) | Vehicle Control (DMSO) | 850 ± 75 | Plasma Membrane, Perinuclear Vesicles |
| This compound (10 µM) | 210 ± 30 | Diffuse Cytoplasmic | |
| Total VEGFR-2 | Vehicle Control (DMSO) | 1200 ± 110 | Plasma Membrane, Cytoplasm |
| This compound (10 µM) | 1150 ± 98 | Plasma Membrane, Cytoplasm | |
| pAkt (Ser473) | Vehicle Control (DMSO) | 620 ± 55 | Cytoplasm, Nucleus |
| This compound (10 µM) | 150 ± 25 | Diffuse Cytoplasmic | |
| pERK1/2 (Thr202/Tyr204) | Vehicle Control (DMSO) | 780 ± 68 | Nucleus, Cytoplasm |
| This compound (10 µM) | 250 ± 40 | Primarily Cytoplasmic |
Data are presented as mean ± standard deviation from three independent experiments. Fluorescence intensity was quantified from at least 50 cells per condition.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture adherent cells (e.g., HUVECs, MDA-MB-231) on sterile glass coverslips placed in a multi-well plate.
-
Seed cells at a density that will result in 60-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for at least 24 hours in complete growth medium.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed, serum-free or low-serum cell culture medium. A typical final concentration for this compound is in the range of 1-20 µM.
-
Note: It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
-
-
Cell Treatment:
-
Aspirate the complete growth medium from the cells.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add the this compound-containing medium to the cells.
-
For the vehicle control, add medium containing the same final concentration of DMSO used for the this compound treatment.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
II. Immunofluorescence Staining Protocol
This protocol outlines a general method for indirect immunofluorescence staining. Optimization may be required for specific cell lines and antibodies.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS. Caution: PFA is toxic; handle in a fume hood.
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibodies: Specific for the target proteins of interest (e.g., anti-pVEGFR-2, anti-VEGFR-2, anti-pAkt, anti-pERK1/2).
-
Secondary Antibodies: Fluorophore-conjugated antibodies that recognize the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Antifade Mounting Medium.
-
Microscope slides and coverslips.
Procedure:
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Add the permeabilization solution (0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells on the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[2]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.[3]
-
Incubate the cells with DAPI solution for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Invert the coverslips and mount them onto a drop of antifade mounting medium on a microscope slide.
-
Gently press to remove any air bubbles.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
-
III. Image Acquisition and Analysis
-
Microscopy:
-
Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filters for the fluorophores used.
-
Capture images using consistent settings (e.g., exposure time, gain, laser power) for all experimental groups to allow for accurate comparison of fluorescence intensity.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of the target proteins.
-
Define regions of interest (ROIs) based on cellular compartments (e.g., whole cell, nucleus, cytoplasm, plasma membrane).
-
Measure the mean fluorescence intensity within the ROIs for a statistically significant number of cells per condition.
-
Normalize the fluorescence intensity to the background to correct for non-specific staining.
-
Perform statistical analysis to determine the significance of any observed differences between treatment groups.
-
Mandatory Visualization
Caption: Experimental workflow for immunofluorescence staining of this compound treated cells.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Sunitinib (SU11248) in 3D Spheroid Culture Models
Note to the Reader: The compound "SU5214" specified in the topic was not found in the available scientific literature. Based on the chemical nomenclature prefix "SU" and its common use for a series of kinase inhibitors, this document has been prepared for Sunitinib (B231) (SU11248) , a widely researched compound with extensive applications in 3D spheroid culture models. It is presumed that "this compound" was a typographical error.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, in three-dimensional (3D) spheroid culture models. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes quantitative data, and includes visual diagrams of signaling pathways and experimental workflows.
Introduction
Sunitinib (also known as SU11248 and marketed as Sutent®) is a small-molecule RTK inhibitor that targets multiple kinases involved in tumor growth, angiogenesis, and metastasis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), both of which are crucial for the formation of new blood vessels that supply tumors with nutrients.[3][4] By inhibiting these and other kinases such as c-KIT, FLT3, and RET, Sunitinib exerts both anti-angiogenic and direct anti-tumor effects, leading to reduced tumor vascularization and the induction of cancer cell apoptosis.[1][3]
Three-dimensional spheroid models are increasingly utilized in cancer research as they more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. These models recapitulate cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges observed in solid tumors. The use of Sunitinib in 3D spheroid models allows for a more physiologically relevant assessment of its anti-cancer efficacy.
Mechanism of Action in 3D Spheroid Models
In 3D spheroid cultures, Sunitinib's primary mechanism of action involves the inhibition of signaling pathways that are critical for spheroid growth, survival, and vascularization. The drug readily penetrates the spheroid structure and induces a variety of effects, including:
-
Inhibition of Angiogenesis: By blocking VEGFR and PDGFR signaling, Sunitinib disrupts the formation of new blood vessels, a process that can be modeled in co-culture spheroids containing endothelial cells.[4][5]
-
Induction of Apoptosis: Sunitinib has been shown to induce programmed cell death in cancer cells within spheroids.[6][7]
-
Cell Cycle Arrest: The compound can halt the proliferation of tumor cells by arresting the cell cycle.[6]
-
Anti-Invasive Effects: Studies have demonstrated that Sunitinib can reduce the invasive potential of cancer cells in 3D matrices.[8]
Signaling Pathways Affected by Sunitinib
Sunitinib's multi-targeted nature allows it to interfere with several critical signaling cascades. The primary pathways affected are the VEGFR and PDGFR signaling pathways, which have downstream effects on the RAS/MAPK and PI3K/AKT pathways.
Caption: Sunitinib inhibits VEGFR and PDGFR signaling pathways.
Experimental Protocols
The following protocols provide a general framework for utilizing Sunitinib in 3D spheroid models. Optimization may be required depending on the cell line and specific experimental goals.
Spheroid Formation (Hanging Drop Method)
This method is suitable for generating uniformly sized spheroids.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Non-adherent, sterile petri dish lids or specialized hanging drop plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells to 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 2.5 x 10^4 cells/mL).
-
Pipette 20 µL droplets of the cell suspension onto the inside of a petri dish lid.
-
Add sterile PBS to the bottom of the petri dish to maintain humidity.
-
Carefully invert the lid and place it on the dish.
-
Incubate for 2-5 days, allowing spheroids to form via gravitational force and cell-cell adhesion.
Sunitinib Treatment of Spheroids
Materials:
-
Sunitinib malate
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Complete cell culture medium
-
Pre-formed spheroids in a multi-well plate
Procedure:
-
Prepare a stock solution of Sunitinib in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the Sunitinib stock solution in complete medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Carefully remove the old medium from the wells containing the spheroids.
-
Add the medium containing the different concentrations of Sunitinib to the respective wells. Include a vehicle control (medium with DMSO only).
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).
Assessment of Spheroid Growth and Viability
4.3.1. Spheroid Size Measurement [11]
-
At specified time points, capture brightfield images of the spheroids using an inverted microscope.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)^3.
-
Plot the change in spheroid volume over time to assess growth inhibition.
4.3.2. Cell Viability Assay (e.g., CellTiter-Glo® 3D)
-
After the treatment period, equilibrate the spheroid plate and the assay reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of viable cells.
Experimental Workflow Diagram
Caption: General workflow for Sunitinib treatment of 3D spheroids.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Sunitinib in various 3D spheroid models as reported in the literature.
Table 1: Effective Concentrations of Sunitinib in 3D Spheroid Models
| Cell Line/Model | Sunitinib Concentration | Observed Effect | Reference |
| Glioblastoma (U-87MG) | 100 nM & 500 nM | Statistically significant impact on spheroid growth. | [9] |
| Glioblastoma | 10 µM | Antiproliferative and proapoptotic effects. | [8] |
| Renal Cell Carcinoma | Not specified | Distinct effect on adherent and spheroid growth patterns. | [12] |
| Endothelial Cells | 0.1 µM | Inhibition of VEGF-dependent invasion. | [13] |
| Breast Cancer (MCF-7) | 5 µM | More substantial growth inhibition compared to 10 µM in MDA-MB-231 cells. | [14] |
Table 2: Sunitinib IC50 Values in Cancer Cell Lines (2D Culture for Reference)
| Cell Line | IC50 Value | Reference |
| Renal Cell Carcinoma (SN12C) | 4-10 µmol/L (for proliferation) | [13] |
| Renal Cell Carcinoma (ACHN) | 4-10 µmol/L (for proliferation) | [13] |
Note: IC50 values in 3D spheroid models are often higher than in 2D cultures due to limited drug penetration and the presence of quiescent cells in the spheroid core.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Irregular or no spheroid formation | Incorrect cell seeding density; Low cell-cell adhesion properties of the cell line. | Optimize the initial cell seeding number; Use a different spheroid formation method (e.g., low-attachment plates, hydrogels). |
| High variability in spheroid size | Inconsistent droplet volume in hanging drop method; Cell clumping. | Use a calibrated pipette and ensure consistent dispensing; Ensure a single-cell suspension before seeding. |
| Low drug efficacy compared to 2D | Poor drug penetration into the spheroid core; Presence of a necrotic core. | Increase treatment duration; Use smaller spheroids for initial experiments; Combine with other therapies. |
| High background in viability assays | Incomplete cell lysis. | Increase incubation time with the lysis reagent; Ensure thorough mixing. |
Conclusion
Sunitinib is a potent multi-targeted RTK inhibitor with significant anti-tumor and anti-angiogenic effects that can be effectively studied in 3D spheroid culture models. These models provide a more clinically relevant platform to evaluate the efficacy of Sunitinib and to understand the mechanisms of drug resistance. The protocols and data presented in these application notes serve as a valuable resource for researchers aiming to incorporate Sunitinib into their 3D cell culture-based cancer research and drug discovery workflows.
References
- 1. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Phase 2 studies of sunitinib and AG013736 in patients with cytokine-refractory renal cell carcinoma. [scholars.duke.edu]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Sunitinib (SUTENT, SU11248) suppresses tumor growth and induces apoptosis in xenograft models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 14. Deciphering the anticancer mechanisms of sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing SU5214 Efficacy in Xenograft Models
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
SU5214 is a synthetically derived small molecule that functions as a modulator of tyrosine kinase signal transduction. It exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/FLK-1) and Epidermal Growth Factor Receptor (EGFR), with IC50 values of 14.8 µM and 36.7 µM, respectively.[1] By targeting these key receptors, this compound can disrupt downstream signaling pathways crucial for tumor angiogenesis and cell proliferation. This protocol provides a comprehensive framework for evaluating the anti-tumor efficacy of this compound in preclinical xenograft models. The methodologies outlined below cover in vivo study design, efficacy assessment, and post-treatment tissue analysis to determine the compound's effects on tumor growth, angiogenesis, and apoptosis.
Mechanism of Action: Targeting VEGFR and EGFR Signaling
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of VEGFR2 and EGFR, thereby blocking the activation of their respective downstream signaling cascades.
-
VEGFR2 Inhibition and Anti-Angiogenesis: Vascular Endothelial Growth Factor (VEGF) is a potent mitogen for endothelial cells and a key driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Upon binding of VEGF-A to VEGFR2, the receptor dimerizes and undergoes autophosphorylation. This activates multiple downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival. By inhibiting VEGFR2, this compound aims to abrogate these effects, leading to a reduction in tumor neovascularization.
-
EGFR Inhibition and Anti-Proliferation: The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell growth, survival, and differentiation. Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. These phosphorylated sites serve as docking platforms for adaptor proteins that activate downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. This compound's inhibition of EGFR aims to curtail these pro-growth signals.
Experimental Protocols
1. Cell Line Selection and Culture
-
Cell Line: Select a human tumor cell line known to express VEGFR2 and/or EGFR and is tumorigenic in immunocompromised mice. Examples include, but are not limited to, human non-small cell lung cancer cell lines (e.g., A549), colorectal cancer cell lines (e.g., HCT116), or other cell lines relevant to the cancer type of interest.[2]
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
2. Animal Model and Husbandry
-
Animal Strain: Use immunodeficient mice, such as athymic nude mice (nu/nu) or Severe Combined Immunodeficient (SCID) mice, 6-8 weeks of age.[2] These mice lack a functional immune system, which prevents the rejection of human tumor xenografts.
-
Housing: House the mice in a specific pathogen-free (SPF) facility in sterile micro-isolator cages with autoclaved food, water, and bedding. All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.
3. This compound Formulation and Administration
-
Formulation: Due to the hydrophobic nature of many small molecule inhibitors, a suitable vehicle is required for in vivo administration. A common vehicle for oral administration is a solution of 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% Tween 80 in sterile water. For intraperitoneal injection, this compound can be dissolved in a vehicle such as 10% DMSO, 18% Cremophor EL, and 72% sterile 5% dextrose. The final formulation should be prepared fresh daily.
-
Dosage and Administration:
-
Suggested Starting Dose Range: Based on protocols for other VEGFR/EGFR inhibitors, a starting dose range of 20-80 mg/kg, administered daily by oral gavage or intraperitoneal injection, can be considered for the MTD study.
-
Administration Route: The most common routes of administration for systemic drug delivery in mice are oral gavage (p.o.), intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.). Oral gavage and intraperitoneal injection are frequently used for small molecule inhibitors.
4. Xenograft Tumor Implantation and Efficacy Study
-
Tumor Implantation:
-
Harvest cultured tumor cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 2-10 x 10^6 cells per 100 µL. To enhance tumor take rate, cells can be mixed 1:1 with Matrigel.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2 .
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment and Monitoring:
-
Administer this compound or the vehicle control to the respective groups according to the predetermined dose and schedule.
-
Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.
-
-
Study Endpoint:
-
The study can be terminated when the tumors in the control group reach a predetermined endpoint volume (e.g., 1500-2000 mm^3) or after a fixed duration of treatment.
-
Euthanize the mice according to IACUC approved methods.
-
Excise the tumors, weigh them, and divide them for downstream analyses (e.g., histology, immunohistochemistry).
-
5. Efficacy Data Presentation and Analysis
Summarize the quantitative data in the following tables for clear comparison.
| Group | Treatment | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM |
| 1 | Vehicle Control | ||||
| 2 | This compound (Dose X) |
| Efficacy Parameter | Vehicle Control | This compound (Dose X) | p-value |
| Tumor Growth Inhibition (%) | - | ||
| Tumor Growth Delay (days) | - |
-
Tumor Growth Inhibition (TGI %): Calculate at the end of the study using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
-
Tumor Growth Delay (TGD): The difference in the time (in days) for the median tumor in the treated group to reach a predetermined volume compared to the median tumor in the control group.
-
Statistical Analysis: Analyze the differences in tumor volume and weight between the treated and control groups using an appropriate statistical test, such as a Student's t-test or ANOVA. A p-value of < 0.05 is typically considered statistically significant.
6. Immunohistochemistry (IHC) for CD31 (Angiogenesis)
This protocol is for formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Tissue Processing: Fix excised tumor tissue in 10% neutral buffered formalin for 24-48 hours, then process and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to deionized water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 20-30 minutes.
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
Primary Antibody: Incubate with a primary antibody against CD31 (e.g., rabbit anti-mouse CD31) at an optimized dilution overnight at 4°C.
-
Secondary Antibody: Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 30-60 minutes at room temperature.
-
Detection: Apply an avidin-biotin-peroxidase complex (ABC reagent) and incubate for 30 minutes.
-
Chromogen: Develop the color with a chromogen solution such as 3,3'-Diaminobenzidine (DAB) until the desired stain intensity is reached.
-
Counterstain: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields per tumor section.
7. TUNEL Assay (Apoptosis)
This protocol is for detecting DNA fragmentation in apoptotic cells in FFPE tumor sections.
-
Deparaffinization and Rehydration: As described in the IHC protocol.
-
Permeabilization: Incubate sections with Proteinase K solution for 15-30 minutes at room temperature.
-
Equilibration: Rinse sections and incubate with equilibration buffer provided in the TUNEL assay kit.
-
TdT Labeling: Incubate sections with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Stop Reaction: Stop the enzymatic reaction by incubating in a stop/wash buffer.
-
Counterstain (optional): Counterstain nuclei with DAPI.
-
Mounting: Mount with an anti-fade mounting medium.
-
Analysis: Visualize the sections using a fluorescence microscope. Calculate the apoptotic index by determining the percentage of TUNEL-positive cells relative to the total number of cells in several fields per tumor section.[3][4]
Visualizations
Caption: this compound inhibits VEGFR2 and EGFR signaling pathways.
Caption: Experimental workflow for assessing this compound efficacy.
References
Application Notes and Protocols for SU5214 Treatment Time Course Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5214 is a synthetic molecule that acts as an inhibitor of specific receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). By blocking the ATP binding sites of these receptors, this compound effectively inhibits their autophosphorylation and subsequent activation of downstream signaling pathways. This inhibitory action disrupts key cellular processes such as proliferation, migration, and survival. These application notes provide a comprehensive guide for designing and conducting time course experiments to evaluate the dynamic cellular responses to this compound treatment.
Mechanism of Action
This compound is a modulator of tyrosine kinase signal transduction. It functions as a potent inhibitor of VEGFR2 (also known as KDR or FLK-1) and EGFR. The inhibition of these receptors disrupts the signaling cascades that play critical roles in angiogenesis and cell proliferation, respectively.
Key Targets and IC50 Values:
-
VEGFR2 (FLK-1): 14.8 µM
-
EGFR: 36.7 µM
Data Presentation
Table 1: Time-Dependent Effect of this compound on Cell Viability (Illustrative Data)
| Time (hours) | Vehicle Control (% Viability) | This compound (10 µM) (% Viability) | This compound (20 µM) (% Viability) | This compound (50 µM) (% Viability) |
| 0 | 100 ± 5 | 100 ± 5 | 100 ± 5 | 100 ± 5 |
| 6 | 102 ± 4 | 95 ± 6 | 90 ± 5 | 85 ± 7 |
| 12 | 105 ± 5 | 88 ± 5 | 81 ± 6 | 72 ± 5 |
| 24 | 110 ± 6 | 75 ± 7 | 65 ± 5 | 50 ± 6 |
| 48 | 120 ± 7 | 60 ± 6 | 45 ± 4 | 30 ± 5 |
| 72 | 125 ± 8 | 48 ± 5 | 32 ± 5 | 18 ± 4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Dependent Inhibition of VEGFR2 and EGFR Phosphorylation by this compound (20 µM) (Illustrative Data)
| Time (minutes) | p-VEGFR2 (Y1175) (% of Control) | p-EGFR (Y1068) (% of Control) | Total VEGFR2 (% of Control) | Total EGFR (% of Control) |
| 0 | 100 ± 8 | 100 ± 7 | 100 ± 5 | 100 ± 6 |
| 5 | 65 ± 7 | 75 ± 6 | 98 ± 5 | 99 ± 5 |
| 15 | 40 ± 6 | 55 ± 5 | 97 ± 6 | 98 ± 6 |
| 30 | 25 ± 5 | 40 ± 5 | 95 ± 5 | 96 ± 5 |
| 60 | 15 ± 4 | 30 ± 4 | 94 ± 6 | 95 ± 5 |
| 120 | 10 ± 3 | 25 ± 5 | 92 ± 5 | 93 ± 6 |
Data are presented as mean ± standard deviation from three independent experiments, normalized to total protein levels.
Table 3: Time-Dependent Regulation of Gene Expression by this compound (20 µM) (Illustrative Data)
| Gene | Fold Change (6 hours) | Fold Change (12 hours) | Fold Change (24 hours) |
| VEGFA | -1.5 ± 0.2 | -2.8 ± 0.4 | -4.5 ± 0.6 |
| c-Fos | -2.1 ± 0.3 | -3.5 ± 0.5 | -5.2 ± 0.7 |
| Cyclin D1 | -1.8 ± 0.2 | -3.1 ± 0.4 | -4.8 ± 0.6 |
| BAX | 1.2 ± 0.1 | 2.5 ± 0.3 | 4.1 ± 0.5 |
| BCL2 | -1.1 ± 0.1 | -1.9 ± 0.2 | -3.2 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments. Negative values indicate downregulation, and positive values indicate upregulation.
Signaling Pathways
The signaling pathways inhibited by this compound are central to cell growth, proliferation, and angiogenesis.
Experimental Workflows
A systematic approach is crucial for obtaining reliable and reproducible data from time course experiments.
Logical Relationships in Experimental Design
The design of a time course experiment involves several interconnected decisions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT) Time Course
Objective: To determine the time-dependent effect of this compound on the viability of a chosen cell line.
Materials:
-
Target cell line (e.g., HUVEC for VEGFR2, A431 for EGFR)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
MTT Assay:
-
At the end of each time point, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the viability of treated cells as a percentage of the vehicle control at each time point.
Protocol 2: Western Blotting for Phosphorylated VEGFR2 and EGFR Time Course
Objective: To analyze the time-dependent inhibition of VEGFR2 and EGFR phosphorylation by this compound.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
Growth factors (VEGF, EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (p-VEGFR2, total VEGFR2, p-EGFR, total EGFR, loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment.
-
Pre-treat the cells with this compound (e.g., 20 µM) for various short time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF or 100 ng/mL EGF) for the last 10 minutes of the this compound treatment period.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis Time Course
Objective: To investigate the time-dependent effect of this compound on the expression of target genes downstream of VEGFR2 and EGFR signaling.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., VEGFA, c-Fos, Cyclin D1, BAX, BCL2) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction:
-
Seed and treat cells with this compound (e.g., 20 µM) for various time points (e.g., 6, 12, 24 hours).
-
At each time point, harvest the cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions using the master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Run the reactions in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Express the results as fold change relative to the vehicle-treated control at each time point.
-
Troubleshooting & Optimization
Technical Support Center: SU5214 Off-Target Effects in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of SU5214 in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is primarily known as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).[1] These receptors are key components of signaling pathways that drive tumor growth, proliferation, and angiogenesis.
Q2: What are the reported IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentration (IC50) values for this compound have been determined in cell-free assays.[1]
| Target | IC50 (µM) |
| VEGFR2 (FLK-1) | 14.8 |
| EGFR | 36.7 |
Data from cell-free assays. Cellular IC50 values may vary depending on the cell line and experimental conditions.
Q3: Why should I be concerned about off-target effects of this compound?
While this compound is designed to target VEGFR2 and EGFR, like many small molecule kinase inhibitors, it may bind to and inhibit other kinases or proteins, especially at higher concentrations. These "off-target" interactions can lead to unexpected cellular phenotypes, confounding experimental results and potentially causing toxicity. Understanding these off-target effects is crucial for accurate interpretation of experimental data and for the development of selective cancer therapies.
Q4: I am observing a cellular phenotype that doesn't seem to be related to VEGFR or EGFR inhibition. Could this be an off-target effect?
This is a strong possibility. If the observed phenotype (e.g., unexpected changes in cell cycle, apoptosis, or morphology) cannot be explained by the inhibition of the canonical VEGFR or EGFR signaling pathways, it is prudent to investigate potential off-target effects. A rescue experiment, where a drug-resistant mutant of the intended target is overexpressed, can help differentiate between on-target and off-target effects.[2] If the phenotype persists in the presence of the resistant mutant, it is likely due to an off-target interaction.
Q5: How can I identify the potential off-target kinases of this compound in my experimental system?
The most direct method to identify potential off-target kinases is to perform a comprehensive kinase selectivity profiling screen, such as a KINOMEscan™ assay.[3][4] This type of assay tests the binding of this compound against a large panel of purified kinases, providing a broad overview of its selectivity profile.
Troubleshooting Guides
Problem 1: Discrepancy between biochemical and cellular assay results.
-
Possible Cause:
-
High Intracellular ATP Concentration: Biochemical assays are often conducted at low ATP concentrations, which may not reflect the millimolar concentrations of ATP inside a cell. High intracellular ATP can outcompete ATP-competitive inhibitors like this compound, leading to reduced potency in cellular assays.[2]
-
Cellular Efflux Pumps: The cancer cells you are using may express efflux pumps, such as P-glycoprotein, that actively transport this compound out of the cell, reducing its intracellular concentration and apparent potency.[2]
-
Low Target Expression or Activity: The target kinases (VEGFR2, EGFR) may not be expressed at high levels or may be inactive in your chosen cell line.[2]
-
-
Troubleshooting Steps:
-
Verify Target Expression: Confirm the expression and phosphorylation status (as a proxy for activity) of VEGFR2 and EGFR in your cell line using Western blotting.
-
Use Efflux Pump Inhibitors: Co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound increases.
-
Consider Cell-Free vs. Cell-Based Assays: Be mindful of the inherent differences between these assay formats when interpreting your data.
-
Problem 2: Unexpected cytotoxicity or changes in cell phenotype.
-
Possible Cause:
-
Off-Target Kinase Inhibition: this compound may be inhibiting one or more off-target kinases that are critical for the survival or signaling of your specific cancer cell line.
-
-
Troubleshooting Steps:
-
Perform Dose-Response Analysis: Carefully determine the dose-response curve for this compound in your cell line. Off-target effects are often more pronounced at higher concentrations.
-
Conduct a Kinase Profile Screen: Use a service like KINOMEscan™ to identify potential off-target kinases at a concentration relevant to your experiments (e.g., 10x the on-target IC50).
-
Validate Off-Target Hits: If potential off-targets are identified, validate their role in the observed phenotype using techniques like siRNA-mediated knockdown or by using more selective inhibitors for those specific kinases.
-
Use a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound to use as a negative control. This can help confirm that the observed phenotype is due to the inhibitory activity of the compound.[2]
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (General Workflow)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like this compound using a commercial service.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
-
Initial Single-Dose Screen:
-
Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single, high concentration (typically 1 µM).[5]
-
The service will provide data on the percent inhibition of each kinase at this concentration.
-
-
Data Analysis and Hit Identification:
-
Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
-
Dose-Response (IC50) Determination:
-
For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value. This will quantify the potency of this compound against these off-targets.
-
-
Selectivity Analysis:
-
Compare the IC50 values for the on-target kinases (VEGFR2, EGFR) and the identified off-target kinases to determine the selectivity profile of this compound.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol allows you to assess the on-target and potential off-target effects of this compound by examining the phosphorylation status of key downstream signaling proteins.
-
Cell Culture and Treatment:
-
Plate your cancer cells of interest and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined amount of time (e.g., 1-24 hours).
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins in the VEGFR and EGFR pathways (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the phosphorylation status of downstream effectors in this compound-treated cells to the vehicle control. A decrease in phosphorylation of known downstream targets of VEGFR and EGFR would confirm on-target activity. Changes in the phosphorylation of unexpected proteins may indicate off-target effects.
-
Visualizations
Caption: Simplified signaling pathways of VEGFR2 and EGFR, the primary targets of this compound.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
improving SU5214 solubility in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of SU5214 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a modulator of tyrosine kinase signal transduction, acting as an inhibitor of VEGF receptor 2 (VEGFR2/FLK-1) and Epidermal Growth Factor Receptor (EGFR) with IC50 values of 14.8 µM and 36.7 µM, respectively.[1][2] Like many small molecule kinase inhibitors, this compound is a lipophilic compound with poor aqueous solubility, which can lead to challenges in experimental reproducibility and limit its bioavailability in both in vitro and in vivo studies.[3][4]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Due to its low solubility in aqueous solutions, it is highly recommended to first prepare a high-concentration stock solution of this compound in an organic solvent.[5] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose.[1][2][5] It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[2][6]
Q3: My this compound precipitates immediately when I dilute my DMSO stock solution into my aqueous experimental medium. What is happening and how can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[7] The rapid solvent exchange causes the compound to come out of solution.[8]
To prevent this, consider the following strategies:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay, if experimentally feasible.[5][7]
-
Optimize Dilution Technique: Instead of adding the DMSO stock directly to the full volume of aqueous media, perform a serial or stepwise dilution.[6][8] Add the stock solution dropwise to pre-warmed (37°C) media while gently vortexing to ensure rapid and even distribution.[8][9]
-
Use an Intermediate Dilution: Prepare an intermediate dilution of your stock in DMSO before the final dilution into the aqueous medium.[8]
Q4: Can I use co-solvents or other excipients to improve the solubility of this compound in my final working solution?
A4: Yes, incorporating co-solvents and other excipients can significantly improve the solubility of poorly soluble compounds.[7][10] Common strategies include:
-
Co-solvents: Water-miscible organic solvents like polyethylene (B3416737) glycol (PEG), particularly PEG300, can be used to create a more robust vehicle formulation.[7][11]
-
Surfactants: Biocompatible, non-ionic surfactants such as Tween 80 or Polysorbate 80 can help prevent precipitation and maintain the compound in solution.[5][7]
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent.[7] Adjusting the pH of your formulation buffer might increase the solubility of this compound, although the optimal pH for this specific compound would need to be determined empirically.
Q5: Are there more advanced formulation strategies to enhance this compound's bioavailability for in vivo studies?
A5: For in vivo applications where oral bioavailability is critical, several advanced formulation strategies can be employed:[10][12][13]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.[3][4][7][14]
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate hydrophobic drug molecules, forming an inclusion complex that is more water-soluble.[7][10]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can enhance bioavailability.[7][10][13]
-
Amorphous Solid Dispersions: Converting the crystalline form of the inhibitor to a more soluble amorphous state by dispersing it in a polymer matrix can improve its dissolution rate and absorption.[7][12]
Troubleshooting Guide: this compound Precipitation in Cell Culture
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its kinetic solubility in the aqueous buffer.[5] | - Lower the final working concentration of this compound.[5]- Perform a serial dilution of the DMSO stock in the pre-warmed aqueous buffer.[8]- Add a biocompatible surfactant (e.g., 0.1% Tween 80) to the aqueous buffer.[7] |
| Cloudiness or Precipitate Forms Over Time | The compound is slowly precipitating out of solution due to instability, temperature changes, or interactions with media components.[5][8] | - Prepare fresh this compound-containing media for each experiment and consider media changes for longer-term assays.[9]- Maintain a constant temperature throughout the experiment.[5][8]- If possible, reduce the incubation time.[5] |
| Inconsistent Experimental Results | Poor solubility leads to an inaccurate and variable effective concentration of the inhibitor.[5] | - Visually inspect the media for any signs of precipitation before and during the experiment.[9]- Consider filtering the final working solution through a 0.22 µm syringe filter before adding it to cells, although this may remove some of the precipitated compound.[9]- Prepare fresh stock solutions regularly and store them properly to avoid degradation.[9] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (mM) | Source | Notes |
| DMSO | ~50 mg/mL | ~198.98 mM | [2] | Use fresh, anhydrous DMSO as it is hygroscopic.[2][6] |
| DMSO | 46 mg/mL | 183.06 mM | [15] | - |
| DMSO | 2.51 mg/mL | 9.99 mM | [1] | Sonication is recommended.[1] |
| Water | Insoluble | - | [15] | - |
| Ethanol | Insoluble | - | [15] | - |
Note: Solubility can vary slightly between batches and is affected by factors such as the purity of the compound and the quality of the solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Weigh Compound: Carefully weigh out the required amount of this compound. For 1 mL of a 10 mM stock solution (Molecular Weight: 251.28 g/mol ), you will need 2.51 mg.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound solid.
-
Promote Dissolution: Cap the vial securely and vortex thoroughly. If the solid does not fully dissolve, sonicate the vial for 5-10 minutes.[1][6] Gentle warming to 37°C can also aid dissolution.[16]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[16]
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
-
Sterile conical tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Perform Serial Dilution: To minimize precipitation, a stepwise dilution is recommended.[6]
-
Step 1 (Intermediate Dilution): Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in DMSO.
-
Step 2 (Final Dilution): Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 in your pre-warmed aqueous medium. For example, add 10 µL of the 1 mM solution to 990 µL of medium.
-
-
Mixing Technique: When performing the final dilution into the aqueous medium, add the this compound stock solution dropwise while gently vortexing or swirling the medium to prevent localized high concentrations and subsequent precipitation.[8][16]
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation before use.
Visualizations
Caption: this compound inhibits VEGFR2 and EGFR signaling pathways.
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. This compound | VEGFR | Tyrosinase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. adooq.com [adooq.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting SU5214 Precipitation in Cell Culture
For researchers, scientists, and drug development professionals utilizing the small molecule inhibitor SU5214, encountering precipitation in cell culture experiments can be a significant hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and resolve issues related to this compound precipitation, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when added to my cell culture medium. What is the cause and how can I fix it?
A1: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is introduced into an aqueous cell culture medium.[1][2] This occurs because the compound's solubility drastically decreases as the DMSO is diluted.
Several factors can contribute to this issue:
-
High Final Concentration: The intended final concentration of this compound in your medium may exceed its solubility limit in the aqueous environment.
-
Rapid Dilution: Adding the concentrated DMSO stock directly and quickly into the full volume of media can cause rapid solvent exchange, leading to precipitation.[1]
-
Low Temperature of Media: Using cold media can decrease the solubility of this compound.[1]
-
High DMSO Concentration in Final Solution: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1]
To resolve this, refer to the detailed Experimental Protocols section for proper stock solution preparation and dilution techniques.
Q2: The media containing this compound appears fine initially, but I observe a crystalline or cloudy precipitate after a few hours or days in the incubator. What is happening?
A2: Delayed precipitation can be caused by several factors related to the dynamic environment of the cell culture incubator:
-
Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature changes that affect the compound's solubility.[1][3]
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of this compound.
-
Interaction with Media Components: this compound might interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[1][4][5]
-
Evaporation: Evaporation of media in the incubator can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[3][6]
To mitigate this, ensure a stable incubator environment with proper humidification and minimize the time culture vessels are outside of it.[1] Consider preparing fresh this compound-containing media for each experiment.
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: You can perform a solubility test to determine the maximum working concentration of this compound in your specific experimental conditions. A detailed protocol for this is provided in the Experimental Protocols section. This involves preparing serial dilutions of your this compound stock in your complete cell culture medium and observing for precipitation over time.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound precipitation issues.
| Potential Cause | Explanation | Recommended Solution |
| Improper Stock Solution Preparation | The compound may not be fully dissolved in the DMSO stock, or the stock concentration is too high. | Ensure this compound is completely dissolved in 100% DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution.[4] Prepare a fresh stock solution if you suspect degradation. |
| Incorrect Dilution Technique | Rapidly adding the concentrated stock to the aqueous medium causes the compound to precipitate. | Employ a serial dilution method. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed media before adding it to the final volume. Add the stock solution dropwise while gently swirling the medium.[1][4] |
| Final Concentration Exceeds Solubility | The desired experimental concentration of this compound is higher than its solubility in the cell culture medium. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum usable concentration in your specific medium.[1] |
| Suboptimal Media Conditions | The temperature, pH, or composition of the cell culture medium is contributing to the precipitation. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] Ensure your medium is properly buffered for the CO2 concentration in your incubator. If possible, test different basal media formulations.[4] |
| Storage and Handling of Stock Solution | Repeated freeze-thaw cycles or improper storage can lead to precipitation within the stock solution. | Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[4] |
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 for VEGFR2/FLK-1 | 14.8 µM | [7] |
| IC50 for EGFR | 36.7 µM | [7] |
| Solubility in DMSO | 50 mg/mL (198.98 mM) | [7] |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, 100% sterile DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.51 mg of this compound (Molecular Weight: 251.28 g/mol ) in 1 mL of 100% DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication or gentle warming in a 37°C water bath.[4]
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[4]
-
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[1]
-
Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.
-
Perform an intermediate dilution (optional but recommended): Dilute the high-concentration stock solution in pre-warmed medium. For example, add 1 µL of a 10 mM stock to 99 µL of medium to create a 100 µM intermediate solution.
-
Prepare the final working solution: Add the required volume of the stock or intermediate solution to the pre-warmed medium. Add the this compound solution dropwise while gently swirling the culture flask or plate to ensure rapid and uniform mixing.[1][4]
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation before adding it to your cells.
Protocol 3: Determining Maximum Soluble Concentration of this compound
-
Prepare a serial dilution of your this compound DMSO stock in DMSO.
-
In a 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to individual wells containing your complete cell culture medium (e.g., 199 µL). Include a DMSO-only control.
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Observe the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1]
-
For a quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.[1]
-
The highest concentration that remains clear is the maximum working soluble concentration of this compound under those specific conditions.[1]
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: this compound inhibits VEGFR2 and EGFR signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
SU5214 inhibitor activity optimization in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro inhibitor activity of SU5214.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a small molecule inhibitor known to target receptor tyrosine kinases. Its primary targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR/Flk-1) and Epidermal Growth Factor Receptor (EGFR).[1] It plays a role in studying angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. By inhibiting VEGFR2, this compound is a tool for understanding these mechanisms in cancer progression.
Q2: What are the reported IC50 values for this compound against its primary targets?
In cell-free assays, this compound has been shown to inhibit VEGFR2 with an IC50 of 14.8 µM and EGFR with an IC50 of 36.7 µM.[1] It is important to note that IC50 values can vary depending on the specific assay conditions, including ATP concentration and the particular protein construct used.
Q3: How should I prepare and store a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions and is typically dissolved in an organic solvent to create a concentrated stock solution.
-
Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing this compound stock solutions.
-
Stock Concentration: A common starting stock concentration is 10 mM.
-
Preparation: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. Gentle warming to 37°C can also aid dissolution, but the compound's stability at elevated temperatures should be considered.
-
Storage: Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
Q4: What are the known off-target effects of this compound?
While primarily targeting VEGFR2 and EGFR, like many kinase inhibitors, this compound may exhibit off-target activity against other kinases, especially at higher concentrations. The extent of off-target effects is often dependent on the specific cellular context and the concentration of the inhibitor used. A comprehensive kinase selectivity profile is recommended to fully characterize the activity of this compound in a particular experimental system.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture media | Poor aqueous solubility of this compound. | Prepare a high-concentration stock solution in DMSO. Minimize the final DMSO concentration in the cell culture media (ideally ≤0.1%). Perform the final dilution directly into pre-warmed (37°C) cell culture media with gentle mixing.[1][2] |
| Improper dilution technique. | Add the this compound stock solution dropwise to the pre-warmed media while gently swirling to ensure rapid and even dispersion. Avoid adding the stock solution directly to cold media. | |
| Interaction with media components. | Test the solubility of this compound in your specific basal media with and without serum. Some components in fetal bovine serum (FBS) can contribute to compound precipitation. If possible, consider reducing the serum concentration or using a serum-free formulation if compatible with your cell line.[2] | |
| Inconsistent or lower than expected inhibitor activity | Partial precipitation of the inhibitor, leading to a lower effective concentration. | Visually inspect your stock solutions and final dilutions for any signs of precipitation before and during the experiment. If precipitation is suspected, you can try to filter the final diluted solution through a 0.22 µm syringe filter before adding it to the cells. |
| Degradation of the inhibitor in stock solution or in the assay. | Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles by using single-use aliquots. Prepare fresh dilutions of this compound in media for each experiment. | |
| Cell density is too high or too low. | Optimize the cell seeding density for your specific cell line and assay duration. High cell densities can lead to rapid nutrient depletion and changes in media pH, while low densities can result in poor cell health and growth. | |
| High background signal in kinase assays | Non-specific binding of assay components. | Include appropriate controls, such as wells with no enzyme or no substrate, to determine the background signal. Ensure that the final DMSO concentration is consistent across all wells, including controls. |
| Autophosphorylation of the kinase. | If using a luciferase-based assay that measures ATP consumption, be aware that high enzyme concentrations can lead to increased autophosphorylation, which will be detected as kinase activity. Optimize the enzyme concentration to be in the initial velocity region of the reaction. | |
| Variable IC50 values between experiments | Differences in experimental conditions. | Standardize all assay parameters, including cell passage number, seeding density, incubation times, and reagent concentrations. The IC50 value is highly dependent on the experimental conditions, including the cell line used and the duration of the assay.[3][4] |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions. Prepare a master mix of reagents whenever possible to minimize pipetting errors between wells. |
Data Presentation
The following table provides hypothetical IC50 values for this compound in various human cancer cell lines to illustrate the expected range of activity. Note: These values are for illustrative purposes only and the actual IC50 values should be determined experimentally for your specific cell line and assay conditions.
| Cell Line | Cancer Type | Assay Duration | Hypothetical IC50 (µM) |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | 72 hours | 5.2 |
| A549 | Non-Small Cell Lung Cancer | 72 hours | 12.8 |
| MCF-7 | Breast Adenocarcinoma | 72 hours | 25.5 |
| U87-MG | Glioblastoma | 72 hours | 18.3 |
| HT-29 | Colorectal Adenocarcinoma | 72 hours | 32.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound from your DMSO stock solution in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value of this compound for the tested cell line.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways of VEGFR2 and EGFR, the primary targets of this compound.
Caption: Simplified VEGFR2 Signaling Pathway.
References
Technical Support Center: SU5214 in Angiogenesis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SU5214 in angiogenesis assays. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in angiogenesis?
This compound is a chemical inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Flk-1.[1][2] In the context of angiogenesis, this compound functions by blocking the ATP-binding site of the VEGFR2 tyrosine kinase. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF. Consequently, the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival are blocked, leading to an anti-angiogenic effect.[3][4][5][6]
Q2: What are the known targets and IC50 values for this compound?
The primary target of this compound is VEGFR2, with a reported half-maximal inhibitory concentration (IC50) of 14.8 µM in cell-free assays.[1][2] It is important to note that this compound also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), with an IC50 of 36.7 µM.[1][2] Researchers should consider this secondary target when interpreting results, as EGFR signaling can also play a role in cell proliferation.
Q3: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 50 mg/mL (approximately 199 mM), but it is insoluble in water and ethanol.[2] For experimental use, it is recommended to prepare a high-concentration stock solution in sterile DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to one year.[2] When preparing working solutions, the DMSO stock should be diluted in the appropriate cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[7]
Q4: What are the potential off-target effects of this compound?
Besides its primary target VEGFR2, this compound is known to inhibit EGFR.[1][2] As with many kinase inhibitors, there is a possibility of other off-target effects, especially at higher concentrations.[8][9][10][11] These off-target effects could potentially lead to unexpected cellular responses or toxicity. It is advisable to include appropriate controls in your experiments, such as using multiple concentrations of this compound and comparing its effects to other more specific VEGFR2 inhibitors if available.
Q5: At what concentration should I use this compound in my angiogenesis assay?
The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental conditions. Based on its IC50 for VEGFR2 (14.8 µM), a good starting point for in vitro assays, such as the tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs), would be in the range of 1-50 µM. A dose-response experiment is highly recommended to determine the effective concentration for your specific system. It is also important to assess the cytotoxicity of this compound at the concentrations used, as very high concentrations may induce cell death, which could be misinterpreted as a specific anti-angiogenic effect.[12][13]
Troubleshooting Guides
This section addresses common problems encountered when using this compound in angiogenesis assays.
Problem 1: No inhibition of angiogenesis is observed.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from powder if in doubt. |
| Incorrect Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific cell type and assay. |
| Low VEGFR2 Expression | Confirm that the endothelial cells used in your assay express sufficient levels of VEGFR2. You can verify this through techniques like Western blotting or flow cytometry. |
| Assay System Insensitivity | The chosen angiogenesis assay may not be sensitive enough to detect the effects of this compound. Consider using an alternative or complementary assay. For example, if the tube formation assay shows no effect, try a migration assay or an aortic ring assay. |
| Precipitation of this compound | Due to its poor water solubility, this compound may precipitate out of the culture medium. When diluting the DMSO stock, add it to the medium slowly while vortexing. Visually inspect the medium for any signs of precipitation. If precipitation occurs, consider using a co-solvent, although this should be tested for toxicity first.[14] |
Problem 2: High levels of cell death are observed.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity of this compound | The concentration of this compound being used may be too high and causing general cytotoxicity rather than specific anti-angiogenic effects. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your angiogenesis assay to determine the cytotoxic threshold of this compound for your cells. Use concentrations below this threshold for your angiogenesis experiments. |
| DMSO Toxicity | The final concentration of DMSO in your assay may be too high. Ensure that the final DMSO concentration is kept at a minimum (ideally ≤ 0.1% and not exceeding 0.5%). Include a vehicle control (medium with the same concentration of DMSO as the this compound-treated samples) in all experiments.[7] |
| Cellular Stress | Prolonged incubation with the inhibitor may induce cellular stress and apoptosis. Consider reducing the incubation time of your assay, if possible, while still allowing for the biological effect (e.g., tube formation) to occur. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Passage Number | Endothelial cells can lose their angiogenic potential and responsiveness to inhibitors at high passage numbers. Use cells at a consistent and low passage number for all experiments. |
| Inconsistent Matrix Polymerization | In assays like the tube formation assay, the thickness and polymerization of the basement membrane extract (e.g., Matrigel) can significantly impact results. Ensure the matrix is thawed and handled consistently on ice and that the same volume is used in each well.[15] |
| Subjective Quantification | Manual quantification of angiogenesis can be subjective. Use image analysis software to quantify parameters such as tube length, number of junctions, and total tube area for more objective and reproducible results. |
| Variability in this compound Aliquots | Ensure that the this compound stock solution is well-mixed before making aliquots to ensure a uniform concentration. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 for VEGFR2 (Flk-1) | 14.8 µM | [1][2] |
| IC50 for EGFR | 36.7 µM | [1][2] |
| Solubility in DMSO | 50 mg/mL (198.98 mM) | [2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
Experimental Protocols
In Vitro Tube Formation Assay with HUVECs
This protocol describes how to assess the effect of this compound on the ability of HUVECs to form capillary-like structures on a basement membrane extract.
Materials:
-
HUVECs (low passage)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
This compound
-
DMSO
-
96-well tissue culture plates
-
Calcein AM (for visualization)
Procedure:
-
Thaw the basement membrane extract on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the thawed basement membrane extract. Ensure the extract is evenly spread.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Prepare a single-cell suspension of HUVECs in endothelial cell growth medium.
-
Prepare serial dilutions of this compound in the cell suspension to achieve the desired final concentrations. Include a vehicle control with DMSO at the same final concentration.
-
Seed 1.5 x 10^4 HUVECs in 100 µL of medium containing this compound or vehicle control onto the polymerized matrix.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
After incubation, carefully remove the medium and stain the cells with Calcein AM for 30 minutes for fluorescent visualization.
-
Capture images using a fluorescence microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and total tube area using image analysis software.
Ex Vivo Aortic Ring Assay
This assay assesses the effect of this compound on angiogenesis from a segment of an artery.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free culture medium
-
Collagen Type I or Matrigel®
-
This compound
-
DMSO
-
48-well tissue culture plates
Procedure:
-
Harvest the thoracic aorta and place it in a sterile, ice-cold medium.
-
Carefully remove the periaortic fibro-adipose tissue.
-
Embed the aortic rings in a layer of collagen or Matrigel in a 48-well plate.[17][18][19]
-
Allow the matrix to polymerize at 37°C.
-
Add culture medium containing different concentrations of this compound or a vehicle control to the wells.
-
Incubate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using a microscope.
-
Quantify the angiogenic response by measuring the length and number of sprouts.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of this compound on blood vessel formation on the CAM of a developing chick embryo.
Materials:
-
Fertilized chicken eggs
-
This compound
-
DMSO
-
Thermostable, sterile filter paper discs or sponges
-
Egg incubator
Procedure:
-
Incubate fertilized eggs at 37.5°C with humidity for 3-4 days.
-
Create a small window in the eggshell to expose the CAM.
-
On day 7-10 of incubation, place a sterile filter paper disc or sponge saturated with a known concentration of this compound or vehicle control onto the CAM.[20][21][22][23]
-
Seal the window and return the egg to the incubator for another 48-72 hours.
-
After incubation, observe the CAM for changes in vascularization around the disc.
-
Quantify the angiogenic response by counting the number of blood vessels growing towards the disc or by measuring the area of avascularization.
Visualizations
Caption: VEGF signaling pathway and the inhibitory action of this compound on VEGFR2.
Caption: General experimental workflow for an in vitro angiogenesis assay using this compound.
Caption: Troubleshooting decision tree for common issues with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. VEGF signaling inside vascular endothelial cells and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. biorbyt.com [biorbyt.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct cytotoxic action of Shiga toxin on human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amorphous silica nanoparticles trigger vascular endothelial cell injury through apoptosis and autophagy via reactive oxygen species-mediated MAPK/Bcl-2 and PI3K/Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Two new applications in the study of angiogenesis the CAM assay: Acellular scaffolds and organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Angiogenesis assays in the chick CAM - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Potency of SU5214 in Cellular Assays
Welcome to the technical support center for SU5214. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using this compound in cellular assays, particularly concerning lower-than-expected potency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase involved in angiogenesis. By targeting VEGFR2, this compound can inhibit the proliferation, migration, and survival of endothelial cells. It is important to note that this compound also exhibits inhibitory activity against Epidermal Growth Factor Receptor (EGFR), though with a lower potency.[1]
Q2: I am observing a significantly higher IC50 value for this compound in my cellular assay compared to published values. What are the potential reasons?
A2: Discrepancies in IC50 values are a common issue and can arise from a multitude of factors.[2] Key areas to investigate include:
-
Compound Integrity and Handling: Issues with the solubility, stability, and storage of your this compound stock.
-
Assay Conditions: Sub-optimal experimental parameters such as cell density, serum concentration, and incubation time.
-
Cell Line Specifics: The expression level and activity of VEGFR2 in your chosen cell line.
-
Off-Target Effects: At higher concentrations, effects on other kinases may confound the results.
This guide will walk you through systematically troubleshooting each of these areas.
Q3: Is this compound expected to be potent in all cancer cell lines?
A3: Not necessarily. The potency of this compound is highly dependent on the reliance of the specific cell line on the VEGFR2 signaling pathway for its proliferation and survival. Cell lines that do not express high levels of VEGFR2 or have alternative, dominant signaling pathways for growth may exhibit low sensitivity to this compound. It is crucial to select a cell line with a well-characterized and active VEGFR2 pathway for your experiments.
Troubleshooting Guide for Low Potency
Here, we provide a step-by-step guide to help you identify and resolve the root cause of low this compound potency in your cellular assays.
Section 1: Compound Integrity and Handling
Issue: The this compound compound may have degraded or precipitated.
Poor solubility and stability are common culprits for the reduced activity of small molecule inhibitors.
Troubleshooting Steps:
-
Verify Solubility: this compound is practically insoluble in water and ethanol (B145695) but has good solubility in DMSO.[1] Ensure you are using fresh, high-quality DMSO to prepare your stock solution.[1] Moisture-absorbing DMSO can reduce the solubility of the compound.[1]
-
Check for Precipitation: Visually inspect your stock and working solutions for any precipitates. If you are diluting your DMSO stock into an aqueous cell culture medium, ensure the final DMSO concentration is low (typically <0.1%) to prevent the compound from precipitating.
-
Proper Storage: Store the this compound powder at -20°C for long-term stability (up to 3 years).[1] Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year).[1] For short-term storage, a -20°C freezer can be used for up to one month.[1]
-
Fresh Preparations: Whenever possible, prepare fresh dilutions of this compound from a validated stock solution for each experiment to minimize the impact of potential degradation in aqueous media.
Section 2: Experimental Design and Assay Conditions
Issue: Sub-optimal assay parameters can mask the true potency of this compound.
The conditions of your cellular assay play a critical role in determining the observed IC50 value.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure that the cells are in the exponential growth phase during the compound treatment. Overly confluent or sparse cultures can lead to variable results.
-
Evaluate Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider performing your assay in reduced-serum or serum-free conditions. If serum is required for cell viability, keep the concentration consistent across all experiments.
-
Determine Optimal Incubation Time: The IC50 value of an inhibitor can be time-dependent.[3] Perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal duration of this compound exposure for your cell line.
-
ATP Competition: Be aware that cellular assays are performed in the presence of high intracellular ATP concentrations, which can compete with ATP-competitive inhibitors like this compound. This can lead to a rightward shift in the dose-response curve (higher IC50) compared to biochemical assays.[4]
Section 3: Cell Line and Target-Related Issues
Issue: The chosen cell line may not be a suitable model for assessing this compound activity.
The cellular context is paramount for observing the intended biological effect of a targeted inhibitor.
Troubleshooting Steps:
-
Confirm Target Expression and Activity: Verify the expression and phosphorylation (activation) status of VEGFR2 in your cell line using techniques like Western blotting or flow cytometry. If the target is not present or is inactive, the inhibitor will not have an effect.
-
Consider Off-Target Effects: this compound is known to inhibit EGFR with an IC50 of 36.7 µM.[1] If you are using high concentrations of this compound, the observed phenotype may be due to the inhibition of EGFR or other off-target kinases rather than VEGFR2.
-
Use a Positive Control Cell Line: Include a cell line known to be sensitive to VEGFR2 inhibition (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) as a positive control to validate your experimental setup and this compound activity.
Data Presentation
Table 1: In Vitro Potency of this compound Against Target Kinases
| Target | IC50 (µM) | Assay Type |
| VEGFR2 (FLK-1) | 14.8 | Cell-free |
| EGFR | 36.7 | Cell-free |
Data sourced from Selleck Chemicals.[1]
Table 2: Factors Influencing IC50 Values in Cellular Assays
| Parameter | Potential Impact on Apparent IC50 | Recommendation |
| Compound Solubility | Increased IC50 (less available compound) | Prepare fresh stock in high-quality DMSO; ensure final solvent concentration is low. |
| Compound Stability | Increased IC50 (degraded compound) | Aliquot stock solutions; prepare fresh working dilutions for each experiment. |
| Cell Seeding Density | Variable IC50 | Optimize for exponential growth phase during treatment. |
| Serum Concentration | Increased IC50 (protein binding) | Test in reduced-serum or serum-free media if possible. |
| Incubation Time | Time-dependent IC50 | Perform a time-course experiment to determine the optimal duration. |
| Target Expression | High IC50 or no effect | Confirm VEGFR2 expression and activity in your cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Under sterile conditions, add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 50 mg/mL[1]).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
-
Protocol 2: General Cell Viability Assay (MTT-Based)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well, clear, flat-bottom plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: A logical workflow for troubleshooting low this compound potency.
References
SU5214 inconsistent results and variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and variability encountered during experiments with the tyrosine kinase inhibitor, SU5214.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). It functions by competing with ATP for the binding site in the catalytic domain of these receptor tyrosine kinases, thereby inhibiting their autophosphorylation and downstream signaling. This ultimately interferes with processes such as angiogenesis and cell proliferation.
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay conditions, particularly the ATP concentration. In cell-free assays, the reported IC50 values are approximately 14.8 µM for VEGFR2 (also known as KDR or FLK-1) and 36.7 µM for EGFR.[1] Cellular IC50 values can differ significantly based on the cell line and experimental setup.
Q3: this compound has poor aqueous solubility. How should I prepare my stock solutions?
A3: Due to its low solubility in aqueous solutions, this compound should be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1] For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: I am observing significant variability in my cell-based assay results. What are the common causes?
A4: Variability in cell-based assays can stem from several factors, including:
-
Cell Culture Conditions: Inconsistent cell passage number, cell density at the time of treatment, and variations in media composition or serum batches can all contribute to result variability.
-
Compound Handling: Improper storage or handling of this compound stock solutions can lead to degradation or precipitation. Ensure the compound is fully dissolved before use.
-
Assay Protocol: Inconsistent incubation times, temperature fluctuations, and pipetting errors can introduce significant variability.
-
Edge Effects: In multi-well plates, wells on the outer edges are more prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental data points.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Recommendation |
| This compound Precipitation | Visually inspect the media after adding this compound for any signs of precipitation. Pre-warm the media and the this compound stock solution to 37°C before dilution. Consider using a lower final DMSO concentration. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the treatment period. Inconsistent cell numbers will lead to variable results. |
| Variable Incubation Time | Strictly adhere to a consistent incubation time for all experiments. Small variations can lead to significant differences in cell viability. |
| Serum Concentration | Serum components can bind to this compound, reducing its effective concentration. If possible, reduce the serum concentration during the treatment period, ensuring cell viability is not compromised. |
| Assay-Specific Artifacts | Some viability assays (e.g., MTT) can be affected by the chemical properties of the compound. Consider using an alternative assay (e.g., CellTiter-Glo®, which measures ATP levels) to confirm results. |
Issue 2: Weak or No Inhibition of Target Phosphorylation in Western Blot
Possible Causes & Solutions
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal this compound Concentration | The effective concentration in a cellular context may be higher than the in vitro IC50. Perform a dose-response experiment with a wide range of this compound concentrations. |
| Short Treatment Duration | The inhibition of receptor phosphorylation can be rapid. Ensure the treatment duration is appropriate to observe the desired effect. A time-course experiment may be necessary. |
| Ligand Stimulation | To observe robust inhibition, it is often necessary to stimulate the cells with the respective ligand (e.g., VEGF for VEGFR2, EGF for EGFR) to induce receptor phosphorylation. |
| Inactive this compound | Ensure the this compound stock solution has been stored correctly and has not degraded. Test a fresh stock solution. |
| Low Target Expression | Confirm that your cell line expresses sufficient levels of VEGFR2 and/or EGFR. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a serum-free or low-serum medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Western Blot for VEGFR2/EGFR Phosphorylation
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. For studies involving ligand stimulation, starve the cells in a serum-free medium for 4-6 hours.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A or 100 ng/mL EGF) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated VEGFR2 (pVEGFR2) or phosphorylated EGFR (pEGFR). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with antibodies against total VEGFR2, total EGFR, or a loading control protein like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Potential Cytotoxicity of SU5214 Vehicle (DMSO)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the potential cytotoxicity of dimethyl sulfoxide (B87167) (DMSO), the vehicle for the tyrosine kinase inhibitor SU5214.
Frequently Asked Questions (FAQs)
Q1: What is DMSO and why is it used as a vehicle for this compound?
Dimethyl sulfoxide (DMSO) is a polar, aprotic organic solvent widely used in cell culture experiments. It is particularly useful for dissolving compounds that are poorly soluble in aqueous solutions, such as this compound. Its ability to permeate cell membranes also facilitates the entry of the dissolved compound into the cells.
Q2: Can the DMSO vehicle itself be toxic to my cells?
Yes, DMSO can exhibit cytotoxic effects, particularly at higher concentrations. The sensitivity to DMSO varies significantly between different cell lines, with primary cells generally being more sensitive than immortalized cell lines.[1][2] Effects can range from reduced cell proliferation to apoptosis and necrosis.[3]
Q3: What is a "safe" concentration of DMSO for my cell culture experiments?
A general rule of thumb is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v).[1][2] Many robust cell lines can tolerate up to 1%, while some sensitive or primary cells may show signs of toxicity at concentrations as low as 0.1%.[1][4] It is crucial to determine the specific tolerance of your cell line.
Q4: How do I prepare a stock solution of this compound in DMSO to minimize vehicle cytotoxicity?
To minimize the final DMSO concentration, you should prepare a concentrated stock solution of this compound. For example, if the desired final concentration of this compound is 10 µM and you want the final DMSO concentration to be 0.1%, you would need to make a 10 mM stock solution of this compound in 100% DMSO. This allows for a 1:1000 dilution into your culture medium.
Q5: What are the signs of DMSO-induced cytotoxicity?
Signs of DMSO toxicity can include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding up, detachment).
-
Induction of apoptosis or necrosis.
-
Alterations in cellular metabolism and signaling pathways.
Q6: Why is a vehicle control essential in my experiments with this compound?
A vehicle control (cells treated with the same concentration of DMSO used to deliver this compound, but without the inhibitor) is critical to distinguish the effects of this compound from any potential effects of the DMSO solvent. This allows you to confidently attribute any observed cytotoxicity or phenotypic changes to the action of this compound.
Troubleshooting Guides
Problem 1: High levels of cell death in both this compound-treated and vehicle control wells.
-
Possible Cause: The final DMSO concentration is too high for your specific cell line.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check all calculations for your stock solution and dilutions to ensure the final DMSO concentration is within the expected range.
-
Perform a DMSO Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) to determine the maximum non-toxic concentration for your cells over the intended experiment duration.
-
Prepare a More Concentrated Stock Solution: If your current stock solution requires a high final DMSO concentration, try to dissolve this compound at a higher concentration in DMSO to allow for a greater dilution factor.
-
Problem 2: this compound appears to be less potent than expected, or the dose-response is inconsistent.
-
Possible Cause: Low concentrations of DMSO may be stimulating cell growth, masking the inhibitory effect of this compound. Some studies have reported that low doses of DMSO can sometimes stimulate cell proliferation.[5]
-
Troubleshooting Steps:
-
Consistent Vehicle Concentration: Ensure that the final DMSO concentration is kept constant across all concentrations of this compound being tested. This is typically achieved by first preparing the highest concentration of this compound in your dilution series and then performing serial dilutions using a medium that contains the same final DMSO concentration.
-
Review Literature for Your Cell Line: Check for publications that have used your specific cell line to see if there are any reports of unusual responses to DMSO.
-
Problem 3: Precipitate forms when adding the this compound/DMSO stock solution to the culture medium.
-
Possible Cause: The solubility of this compound in the aqueous culture medium is being exceeded.
-
Troubleshooting Steps:
-
Pre-warm Solutions: Gently warm both the this compound/DMSO stock solution and the culture medium to 37°C before mixing.
-
Increase Mixing: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Sonication: In some cases, brief sonication can help to dissolve precipitates.
-
Lower Final this compound Concentration: If precipitation persists, you may need to lower the final working concentration of this compound.
-
Data Presentation
Table 1: General Guidelines for DMSO Concentrations in Cell Culture
| DMSO Concentration (v/v) | General Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally considered safe with minimal effects.[1][4] | Ideal for sensitive cell lines and primary cells. |
| 0.1% - 0.5% | Well-tolerated by many immortalized cell lines.[2] | A common working range for many experiments. |
| 0.5% - 1.0% | May cause some cytotoxicity in certain cell lines.[1] | Use with caution and after performing a dose-response curve. |
| > 1.0% | Often cytotoxic and can induce apoptosis or inhibit growth.[2][4] | Generally not recommended for most cell-based assays. |
Table 2: Published Examples of this compound and Vehicle Concentrations in Cell-Based Assays
| Cell Line | Assay | This compound Concentration | Final DMSO Concentration | Reference |
| HUVEC | Proliferation Assay | 1 µM | Not explicitly stated, but vehicle control used | [6] |
| AML Cells | Growth Arrest, Apoptosis | Not specified | Not specified | [7] |
| SMHEC4 | DNA Synthesis, Sprouting Assay | 50 ng/mL | Not explicitly stated, but vehicle control used | [8] |
Note: Many publications do not explicitly state the final DMSO concentration, but emphasize the use of a vehicle control. It is best practice to determine the optimal, non-toxic DMSO concentration for your specific cell line and maintain that concentration across all experimental conditions.
Experimental Protocols
Protocol 1: Determining DMSO Tolerance of a Cell Line
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density for your planned experiment and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of 100% DMSO in your complete cell culture medium to achieve final concentrations ranging from 0.05% to 2.0% (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%). Also, include an untreated control (medium only).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform a cell viability assay (e.g., MTT, CellTiter-Glo, or Trypan Blue exclusion) according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the untreated control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerable concentration.
Protocol 2: Cytotoxicity Assay with this compound and Vehicle Control
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare Treatment Dilutions:
-
Vehicle Control: Prepare a dilution of 100% DMSO in culture medium to match the final DMSO concentration that will be present in the highest concentration of your this compound treatment.
-
This compound Dilutions: Prepare a serial dilution of your this compound stock solution in culture medium. Ensure that the final DMSO concentration remains constant across all dilutions.
-
-
Treatment: Add the this compound dilutions and the vehicle control to the appropriate wells. Include an untreated control (medium only).
-
Incubation: Incubate the plate for the desired duration.
-
Viability Assessment: Perform a cell viability assay.
-
Data Analysis: Normalize the results to the vehicle control to determine the specific effect of this compound on cell viability.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity with appropriate vehicle control.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of vascular endothelial growth factor-associated tyrosine kinase activity with SU5416 blocks sprouting in the microvascular endothelial cell spheroid model of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
SU5214 stability in long-term experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing SU5214 for long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the stability and effectiveness of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor known to primarily target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and potency of this compound.
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C | 36 months | Keep desiccated. |
| In Solution (e.g., DMSO) | -20°C or -80°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |
Q3: What is the solubility of this compound?
A3: this compound has varying solubility in different solvents.
| Solvent | Solubility |
| DMSO | ~50 mg/mL (198.98 mM) |
| Water | Insoluble |
| Ethanol | Insoluble |
It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[1]
Troubleshooting Guide for Long-Term Experiments
This guide addresses common issues that may arise during long-term experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Culture Medium | - Exceeding solubility limit when diluting from stock. - Interaction with media components (e.g., proteins in serum, salts). - pH or temperature shifts in the media. | - Keep the final DMSO concentration in the medium low (typically <0.1%). - Perform serial dilutions of the stock solution in a sterile, intermediate solvent before final dilution in the aqueous culture medium. - Warm the culture medium to 37°C before adding the this compound solution. - Ensure the pH of the culture medium is stable. |
| Loss of Inhibitory Activity | - Degradation of this compound in the culture medium over time. - Repeated freeze-thaw cycles of the stock solution. - Development of cellular resistance. | - Replenish the culture medium with freshly diluted this compound at regular intervals based on its stability in your specific experimental conditions. - Always use freshly thawed aliquots of the stock solution for each experiment. - If resistance is suspected, perform dose-response curves to determine if the IC50 has shifted. Consider investigating mechanisms of resistance, such as upregulation of bypass signaling pathways. |
| Inconsistent Experimental Results | - Variability in this compound concentration due to improper mixing or adsorption to plasticware. - Cell culture issues such as contamination or inconsistent cell passage number. | - Ensure thorough mixing of the medium after adding this compound. - Use low-adhesion plasticware if adsorption is suspected. - Regularly test cell cultures for mycoplasma contamination. - Use cells within a consistent and low passage number range for all experiments. |
| Cell Toxicity Not Related to Target Inhibition | - High concentration of the solvent (e.g., DMSO). - Off-target effects of this compound at high concentrations. | - Include a vehicle control (medium with the same concentration of DMSO) in all experiments to assess the effect of the solvent on cell viability. - Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
In Vitro Endothelial Cell Tube Formation Assay
This assay is used to assess the anti-angiogenic potential of this compound.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well cell culture plate
-
This compound stock solution
-
Vehicle control (DMSO)
-
-
Procedure:
-
Thaw the Basement Membrane Extract on ice overnight at 4°C.
-
Pre-chill a 96-well plate on ice.
-
Add 50 µL of the thawed Basement Membrane Extract to each well of the chilled 96-well plate, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in Endothelial Cell Growth Medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in Endothelial Cell Growth Medium. Include a vehicle control with the same final concentration of DMSO.
-
Add 100 µL of the HUVEC suspension to each well of the solidified gel.
-
Immediately add the desired final concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation at regular intervals using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: this compound inhibits VEGFR2 signaling, blocking downstream pathways that promote cell proliferation, migration, and survival.
Caption: this compound also inhibits EGFR signaling, impacting downstream pathways involved in cell growth and proliferation.
References
Technical Support Center: Optimizing SU5214 Incubation Time for Maximal Inhibition
Welcome to the technical support center for optimizing SU5214 incubation time. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving maximal inhibition in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR/Flk-1, which is a key mediator of angiogenesis. It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1][2] By blocking the ATP binding site of these receptor tyrosine kinases, this compound prevents their activation and downstream signaling, ultimately leading to an inhibition of cell proliferation and angiogenesis.
Q2: How do I determine the optimal concentration of this compound to use?
A2: The optimal concentration of this compound is cell-line specific and should be determined by performing a dose-response experiment. We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50). The IC50 value can vary significantly between different cell lines due to variations in target expression and cellular context.[3][4]
Q3: What is a typical starting point for this compound incubation time?
A3: For initial experiments, a 24-hour incubation period is a reasonable starting point. However, the optimal time can vary depending on the cell line's doubling time and the specific biological question being addressed. For short-term signaling studies, a few hours may be sufficient, while for cell viability or apoptosis assays, longer incubation times (e.g., 48 or 72 hours) may be necessary.[5] A time-course experiment is essential to determine the optimal incubation time for your specific experimental setup.
Q4: My IC50 value for this compound is different from published values. What could be the reason?
A4: Discrepancies in IC50 values are common and can be attributed to several factors, including:
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to inhibitors.[3][4]
-
Experimental Conditions: Variations in cell density, serum concentration in the media, and the specific assay used can all influence the apparent IC50.
-
Incubation Time: As this guide emphasizes, incubation time is a critical parameter that can significantly alter the IC50 value.[6]
Q5: How can I assess the cytotoxic effects of this compound?
A5: Cytotoxicity can be assessed using various assays that measure cell viability or membrane integrity. Common methods include:
-
MTT or Resazurin-based assays: These colorimetric assays measure metabolic activity, which is proportional to the number of viable cells.[7]
-
LDH release assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.[7]
-
Trypan blue exclusion assay: This method distinguishes between viable and non-viable cells based on membrane permeability to the dye.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition observed | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration.[5][6] |
| Inhibitor concentration is too low. | Perform a dose-response curve with a wider range of concentrations to identify the effective range for your cell line. | |
| Cell line is resistant to this compound. | Verify the expression of VEGFR2 and EGFR in your cell line. Consider using a different cell line with known sensitivity. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding and use a calibrated pipette for accurate cell counting and dispensing. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inaccurate drug dilution. | Prepare fresh drug dilutions for each experiment and ensure thorough mixing. | |
| Significant cell death in control wells | Contamination (bacterial, fungal, mycoplasma). | Regularly test your cell cultures for contamination. Practice good aseptic technique.[8] |
| Poor cell culture technique or media issues. | Ensure proper handling of cells and use fresh, pre-warmed media.[9][10] | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and include a vehicle-only control.[2] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
This protocol describes a time-course experiment to identify the optimal incubation period for achieving maximal inhibition with this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, Resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a density that will allow for logarithmic growth throughout the experiment (typically 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 50 µL of fresh medium.
-
Add 50 µL of the 2x this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 12, 24, 48, and 72 hours) at 37°C and 5% CO₂.[5]
-
-
Cell Viability Assay:
-
At the end of each incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the incubation time for each this compound concentration. The optimal incubation time is typically the point at which the inhibitory effect reaches a plateau.[6]
-
Protocol 2: Dose-Response Experiment to Determine IC50
This protocol outlines the procedure for determining the IC50 of this compound at the optimized incubation time.
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium to cover a wide range of concentrations (e.g., 8-10 concentrations in a semi-log series).
-
Treat the cells as described in step 2 of Protocol 1.
-
-
Incubation:
-
Incubate the plate for the optimal duration determined in Protocol 1.
-
-
Cell Viability Assay:
-
Perform a cell viability assay as described in step 4 of Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Different Cell Lines
| Cell Line | Target Pathway | IC50 (µM) | Reference |
| HUVEC | VEGFR2 | 14.8 | [1][2] |
| A431 | EGFR | 36.7 | [1][2] |
Note: These values are based on cell-free assays and may differ in cell-based experiments. IC50 values are highly dependent on the specific experimental conditions and cell line used.[3][4]
Table 2: Example Time-Course Data for this compound Treatment
| Incubation Time (hours) | % Viability (10 µM this compound) | % Viability (50 µM this compound) |
| 12 | 85% | 60% |
| 24 | 60% | 35% |
| 48 | 40% | 20% |
| 72 | 38% | 18% |
This is example data. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Caption: this compound inhibits VEGFR2 and EGFR signaling pathways.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. go.zageno.com [go.zageno.com]
- 9. medicine.uky.edu [medicine.uky.edu]
- 10. Cell Culture Protocols [cellbiologics.com]
Technical Support Center: SU5214 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing SU5214 resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).[1] It has been shown to have IC50 values of 14.8 µM for VEGFR2 (also known as FLK-1) and 36.7 µM for EGFR in cell-free assays.[1] By inhibiting these receptor tyrosine kinases, this compound can block downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][3]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to kinase inhibitors like this compound can arise through various mechanisms, broadly categorized as on-target modifications and bypass signaling pathway activation.
-
On-Target Modifications: These involve genetic alterations in the target kinases (VEGFR2 or EGFR) that prevent the inhibitor from binding effectively. A common example for EGFR inhibitors is the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, outcompeting the inhibitor.[4][5][6]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependence on the inhibited targets. Common bypass mechanisms for both VEGFR and EGFR inhibitors include:
-
Upregulation of other Receptor Tyrosine Kinases (RTKs): Amplification or overexpression of other RTKs like MET, AXL, or HER2 can reactivate downstream pathways such as PI3K/AKT and MAPK, even when VEGFR2 and EGFR are inhibited.[4][5][7]
-
Activation of Downstream Signaling Components: Mutations or alterations in downstream signaling molecules like PIK3CA or KRAS can lead to constitutive activation of these pathways, rendering the cells independent of upstream receptor signaling.[4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[5]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT can acquire stem cell-like properties and become more resistant to various therapies, including kinase inhibitors.[8]
-
Q3: How do I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine and compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value in the treated cell line indicates the development of resistance.[9]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in this compound sensitivity assays.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Issues | - Cell Line Misidentification/Cross-Contamination: Authenticate your cell lines using Short Tandem Repeat (STR) profiling.[10] - Mycoplasma Contamination: Regularly test your cultures for mycoplasma, as it can significantly alter cellular responses to drugs.[10][11] - Genetic Drift: Use cells at a low passage number to minimize genetic changes over time.[10] |
| Reagent Variability | - Inhibitor Quality: Ensure the purity and stability of your this compound stock. Prepare fresh dilutions for each experiment. - Media and Serum: Use consistent batches of media and serum, as variability can affect cell growth and drug sensitivity.[10] |
| Assay Conditions | - Inconsistent Seeding Density: Ensure uniform cell seeding across all wells and plates. - Variable Incubation Times: Adhere strictly to the planned incubation times for drug treatment and assay development. |
Issue 2: No significant inhibition of downstream signaling (e.g., p-VEGFR2, p-EGFR, p-ERK) is observed after this compound treatment in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration or Treatment Time | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inhibiting target phosphorylation. |
| Technical Issues with Western Blotting | - Antibody Performance: Validate the specificity of your primary antibodies for the phosphorylated and total forms of your target proteins.[10] - Sample Preparation: Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve protein phosphorylation.[10] - Loading Controls: Use appropriate loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading. |
| Rapid Signal Recovery | - The signaling pathway may recover quickly after initial inhibition. Analyze protein phosphorylation at earlier time points after this compound treatment. |
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound in a sensitive parental cell line and a derived resistant cell line. These values are for illustrative purposes and will vary depending on the specific cell line and experimental conditions.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 15.2 | - |
| This compound-Resistant | 168.5 | 11.1 |
Table 1: Hypothetical IC50 values of this compound in a sensitive parental and a resistant cell line.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of VEGFR2 and EGFR Pathway Activation
This protocol is for assessing the phosphorylation status of VEGFR2, EGFR, and downstream effectors like ERK.
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time. Include positive and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-VEGFR2 (Tyr1175), VEGFR2, p-EGFR (Tyr1068), EGFR, p-ERK1/2 (Thr202/Tyr204), and ERK1/2 overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits both VEGFR2 and EGFR signaling pathways.
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: Experimental workflow for Western blot analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of resistance to EGFR targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and targeting resistance to anti-angiogenic therapies - Clarke - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
SU5214 off-target kinase inhibition profile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the kinase inhibitor SU5214. The following sections include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate your research and experiments involving this compound.
Off-Target Kinase Inhibition Profile
This compound is a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR/Flk-1) and Epidermal Growth Factor Receptor (EGFR).[1] The half-maximal inhibitory concentrations (IC50) for these primary targets have been determined in cell-free assays as:
| Target Kinase | IC50 (µM) |
| VEGFR2 (Flk-1) | 14.8 |
| EGFR | 36.7 |
A comprehensive, publicly available off-target kinase inhibition profile for this compound across a broad panel of kinases (e.g., a KINOMEscan) was not identified during the literature search for this document. It is common for kinase inhibitors to exhibit activity against multiple kinases beyond their intended primary targets.[2][3] Therefore, researchers should exercise caution when interpreting cellular phenotypes and consider the potential for off-target effects. For a definitive understanding of this compound's selectivity, conducting a broad-spectrum kinase profiling assay is recommended.
Signaling Pathways
The primary targets of this compound, VEGFR2 and EGFR, are key components of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
VEGFR2 Signaling Pathway
VEGFR2 is a primary mediator of angiogenesis. Its activation by VEGF initiates a cascade of downstream signaling events crucial for the formation of new blood vessels.
Caption: Simplified VEGFR2 signaling cascade initiated by VEGF binding.
EGFR Signaling Pathway
EGFR signaling is integral to cell growth and proliferation. Its dysregulation is frequently implicated in cancer.
Caption: Key downstream pathways activated by EGFR signaling.
Experimental Protocols
The following are generalized protocols for in vitro kinase assays to determine the IC50 of an inhibitor like this compound. These should be optimized for specific laboratory conditions and equipment.
General In Vitro Kinase Assay (Luminescence-Based)
This protocol is designed to measure the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2, EGFR)
-
Kinase-specific peptide substrate
-
This compound (or other test inhibitor)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
-
Reaction Setup:
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme kinetics.
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence-based kit.
-
Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate as per the kit manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the positive control (vehicle-treated wells) to determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
References
SU5214 Technical Support Center: Preventing Degradation in Solution
For researchers, scientists, and drug development professionals utilizing SU5214, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to prevent the degradation of this compound, addressing common issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, and stock solutions can be prepared at concentrations up to 50 mg/mL.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To maintain the integrity of your this compound stock solution, it is crucial to adhere to the following storage guidelines. These conditions are designed to minimize degradation and ensure the potency of the compound over time.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). | Lower temperatures slow down chemical reactions, including degradation pathways. |
| Aliquoting | Aliquot the stock solution into smaller, single-use volumes. | This practice minimizes the number of freeze-thaw cycles, which can accelerate degradation. |
| Light Exposure | Protect from light by storing in amber vials or by wrapping vials in aluminum foil. | This compound, like other molecules with aromatic rings, may be susceptible to photodegradation. |
| Solvent Quality | Use fresh, anhydrous, high-purity DMSO. | Moisture in DMSO can facilitate hydrolysis, and impurities can catalyze degradation. |
Q3: How long can I store this compound stock solutions?
A3: The stability of this compound in DMSO is dependent on the storage temperature. At -20°C, the solution is generally stable for up to one month. For longer-term storage, up to six months, it is highly recommended to store the aliquots at -80°C.
Q4: Can I store my working solutions of this compound?
A4: It is not recommended to store dilute working solutions for extended periods. Working solutions, typically prepared in aqueous buffers or cell culture media, should be made fresh from a frozen stock solution just before each experiment. The aqueous environment can significantly increase the rate of hydrolysis.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect that your this compound solution has degraded, leading to inconsistent or unexpected experimental outcomes, this guide will help you troubleshoot the issue.
Symptom: Reduced or Loss of Efficacy in Assays
This is the most common indicator of this compound degradation. If you observe a diminished biological effect compared to previous experiments, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Storage | - Verify that stock solutions have been stored at the correct temperature (-20°C or -80°C).- Confirm that solutions have been protected from light.- Review the age of the stock solution and compare it to the recommended storage duration. |
| Multiple Freeze-Thaw Cycles | - Check your lab notebook to determine how many times the stock vial has been thawed.- If the vial has been subjected to more than 3-5 freeze-thaw cycles, discard it and prepare a fresh stock solution from lyophilized powder. |
| Contaminated or Old Solvent | - Ensure that the DMSO used was of high purity and anhydrous.- If the DMSO source is old or has been opened multiple times, consider using a fresh, sealed bottle. |
| Hydrolysis in Working Solution | - Prepare working solutions immediately before use.- Avoid storing working solutions, especially in aqueous buffers. |
| Photodegradation | - If experiments are conducted over long periods under ambient light, consider minimizing light exposure to your samples. |
Symptom: Visible Precipitate in the Solution
Precipitation can occur for reasons other than degradation but can also be a sign of compound instability.
| Potential Cause | Troubleshooting Steps |
| Low Temperature | - Allow the frozen stock solution to completely thaw at room temperature before use.- Gently vortex the solution to ensure it is fully dissolved. |
| Supersaturation | - If the stock solution was prepared at a very high concentration, it might precipitate upon freezing. Consider preparing a slightly more dilute stock. |
| Degradation Product | - If precipitation persists after thorough thawing and vortexing, it may be due to the formation of insoluble degradation products. In this case, the solution should be discarded. |
Potential Degradation Pathways
Understanding the potential chemical reactions that can lead to the degradation of this compound is key to preventing them. Based on the structure of this compound (an oxindole (B195798) derivative with a vinyl linker and aromatic rings), the following degradation pathways are most likely.
Caption: Potential degradation pathways for this compound in solution.
-
Hydrolysis: The amide bond within the oxindole ring system can be susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH. This would lead to the opening of the lactam ring and loss of activity.
-
Oxidation: The vinyl group and the electron-rich aromatic rings are potential sites for oxidation. As DMSO can act as an oxidant, especially under certain conditions (e.g., elevated temperature, presence of contaminants), this is a plausible degradation route. Oxidation can lead to the formation of N-oxides or other oxidized species.
-
Photodegradation: Aromatic systems, like those in this compound, can absorb UV and visible light, leading to photochemical reactions. This can result in isomerization, cyclization, or other structural changes that inactivate the molecule. Studies on the structurally similar drug sunitinib (B231) have shown photodegradation can lead to the formation of N-oxide and N-de-ethylated products.
Experimental Protocol: Assessing this compound Stability (Forced Degradation Study)
For researchers wishing to rigorously assess the stability of their this compound batch or to validate a stability-indicating analytical method, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Objective: To identify potential degradation products and determine the primary degradation pathways for this compound.
Materials:
-
This compound
-
DMSO (anhydrous, high purity)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
UV lamp (for photostability testing)
-
Oven (for thermal stability testing)
Workflow:
Caption: Workflow for a forced degradation study of this compound.
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For each stress condition, dilute the stock solution into the respective stress medium to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Include a control sample diluted in the solvent used for the stress condition without the stressor.
-
Acid Hydrolysis: Incubate in 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Incubate in 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate the DMSO stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solution in a quartz cuvette to a UV lamp. Wrap a control sample in foil.
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The duration may need to be adjusted based on the observed rate of degradation.
-
Sample Quenching: Before HPLC analysis, it may be necessary to neutralize the acidic and basic samples to prevent further degradation on the column.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from its degradation products.
-
Monitor the chromatograms at the λmax of this compound.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
-
Data Interpretation:
-
Identify the conditions under which this compound is most labile.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
For further characterization, these new peaks can be analyzed by mass spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns, which can help in elucidating their structures.
-
By following these guidelines and troubleshooting steps, researchers can significantly mitigate the risk of this compound degradation, ensuring the accuracy and validity of their experimental data.
Technical Support Center: Troubleshooting Unexpected Phenotypes with SU5214
Welcome to the technical support center for SU5214. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected experimental outcomes when using the dual VEGFR2 and EGFR inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a dual inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR/Flk-1) and Epidermal Growth Factor Receptor (EGFR). It exhibits inhibitory activity against these kinases, with reported IC50 values of 14.8 µM for VEGFR2 and 36.7 µM for EGFR in cell-free assays.[1]
Q2: What is the expected outcome of this compound treatment in cancer cell lines?
Given its mechanism of action, the expected outcome of this compound treatment in cancer cell lines overexpressing VEGFR2 or EGFR is the inhibition of downstream signaling pathways. This should lead to reduced cell proliferation, migration, and angiogenesis. In many cancer models, this translates to cytotoxicity and induction of apoptosis. However, the specific outcome can be cell-line dependent.
Q3: I'm observing a weaker-than-expected or no inhibitory effect. What could be the cause?
Several factors could contribute to a lack of efficacy. These include:
-
Cell Line Resistance: The cell line may not be dependent on VEGFR2 or EGFR signaling for survival, or it may have developed resistance mechanisms.
-
Suboptimal Concentration: The concentration of this compound used may be too low to achieve effective inhibition.
-
Compound Inactivity: Improper storage or handling of the this compound compound could lead to its degradation.
-
Experimental Conditions: Factors such as high serum concentration in the culture media can interfere with the inhibitor's activity.
Q4: My cells are showing an unexpected increase in proliferation or survival after this compound treatment. What could explain this paradoxical effect?
Paradoxical effects with kinase inhibitors, although counterintuitive, are a documented phenomenon. Potential explanations include:
-
Off-Target Activation: this compound might inhibit a kinase that is part of a negative feedback loop, leading to the activation of a parallel pro-survival pathway.
-
"EGFR Paradox": In some contexts, particularly in metastatic breast cancer cells, EGFR inhibition can lead to an unexpected decrease in proliferation in response to EGF stimulation, a phenomenon termed the 'EGFR paradox'.[2] While this compound is an inhibitor, altered signaling dynamics could contribute to unexpected outcomes.
-
Adaptive Response: Cells may adapt to the initial inhibition by upregulating other survival pathways. For instance, EGFR inhibition has been shown to trigger an antiviral defense pathway in non-small cell lung cancer, which can influence cell sensitivity.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Weak Inhibition of Cell Viability
If you are observing variable or minimal effects of this compound on cell viability, follow this troubleshooting workflow.
Caption: Workflow to diagnose inconsistent this compound efficacy.
Detailed Steps:
-
Verify this compound Integrity: Ensure your this compound stock is fresh and has been stored correctly (typically at -20°C for powder and -80°C for dissolved stocks to avoid repeated freeze-thaw cycles).[1]
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.
-
Confirm Target Expression: Use Western blotting to confirm that your cell line expresses VEGFR2 and EGFR at detectable levels.
-
Analyze Downstream Signaling: Treat cells with this compound and perform a Western blot to check for a decrease in the phosphorylation of VEGFR2, EGFR, and key downstream effectors like ERK and Akt.
-
Investigate Off-Target Effects: Consult the literature for known off-target effects of this compound or similar inhibitors. Consider a kinome scan to identify other kinases that may be affected.
-
Use an Alternative Inhibitor: To confirm that the observed phenotype is due to the inhibition of the intended targets, use a structurally unrelated inhibitor for VEGFR2 and EGFR.
Issue 2: Unexpected Increase in Cell Proliferation or Survival (Paradoxical Effect)
Observing a paradoxical increase in cell growth is a complex issue that requires systematic investigation.
Caption: Workflow to investigate paradoxical this compound effects.
Detailed Steps:
-
Validate the Observation: Repeat the experiment using different cell viability assays (e.g., MTT, CellTiter-Glo) to rule out assay-specific artifacts.
-
Screen for Off-Target Kinase Activation: A phospho-kinase array can provide a broad overview of signaling pathways that are unexpectedly activated by this compound treatment.
-
Examine Parallel Survival Pathways: Investigate the activation status of other receptor tyrosine kinases known to mediate resistance to EGFR or VEGFR inhibitors, such as c-Met or FGFR2.[2]
-
Review Negative Feedback Loops: Research the known signaling networks downstream of VEGFR2 and EGFR to identify potential negative feedback loops that, when disrupted by this compound, could lead to the activation of pro-proliferative signals.
-
Consider Cellular Context: The response to EGFR inhibitors can differ between primary and metastatic tumor cells.[2] Evaluate the origin and state of your cell line.
-
Formulate and Test Hypotheses: Based on your findings, hypothesize a mechanism for the paradoxical effect and test it, for example, by combining this compound with an inhibitor of the suspected activated pathway.
Issue 3: Unexpected Induction of Apoptosis in a Resistant Cell Line
Sometimes, a compound may induce apoptosis through an unexpected, off-target mechanism.
Caption: Workflow for unexpected this compound-induced apoptosis.
Detailed Steps:
-
Confirm Apoptosis: Use multiple methods to confirm that the observed cell death is indeed apoptosis, such as Annexin V/Propidium Iodide staining and Western blotting for cleaved caspases (e.g., Caspase-3, -8, -9) and PARP.
-
Rule out On-Target Effects: To determine if the apoptosis is independent of VEGFR2 and EGFR inhibition, use siRNA to knock down these receptors and then treat with this compound. If apoptosis still occurs, it is likely an off-target effect.
-
Investigate Off-Target Cytotoxicity: A kinome scan can help identify other kinases inhibited by this compound that might be involved in pro-apoptotic signaling.
-
Assess Mitochondrial Involvement: Evaluate changes in mitochondrial membrane potential using dyes like TMRM or JC-1 to see if the intrinsic apoptotic pathway is activated.
-
Explore Other Cell Death Pathways: Consider the possibility that other forms of programmed cell death, such as necroptosis or autophagy-related cell death, are being induced.
Data Summary Tables
Table 1: this compound Target Profile
| Target | IC50 (µM) | Assay Type | Reference |
| VEGFR2 (KDR/Flk-1) | 14.8 | Cell-free | [1] |
| EGFR | 36.7 | Cell-free | [1] |
Table 2: Potential Off-Target Kinase Families of VEGFR/EGFR Inhibitors
| Kinase Family | Potential Effect of Inhibition | Relevance to Unexpected Phenotypes |
| Src Family Kinases | Inhibition of cell motility, survival, and proliferation | Off-target inhibition could potentiate anti-cancer effects, but could also have unforeseen consequences on cellular signaling. |
| PDGFR | Inhibition of cell growth, proliferation, and migration | Overlap in inhibition with VEGFR inhibitors is common and can contribute to both efficacy and side effects. |
| c-Kit | Inhibition of cell survival and proliferation | Inhibition can be beneficial in certain cancers but may lead to off-target toxicities. |
| RAF kinases | Inhibition of the MAPK/ERK pathway | Paradoxical activation of this pathway by some inhibitors can lead to increased proliferation.[4] |
Note: This table represents potential off-target families for VEGFR/EGFR inhibitors in general. A specific kinome scan for this compound is recommended for definitive off-target identification.
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-VEGFR2 and Phospho-EGFR
Objective: To determine if this compound is inhibiting the phosphorylation of its target receptors.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
Serum Starvation (Optional): For some experiments, serum-starve the cells overnight to reduce basal receptor phosphorylation.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the appropriate duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation (Optional): If investigating ligand-induced phosphorylation, stimulate cells with VEGF or EGF for a short period (e.g., 5-15 minutes) before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-VEGFR2 (e.g., Tyr1175), phospho-EGFR (e.g., Tyr1068), total VEGFR2, and total EGFR overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect with an ECL substrate.
-
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: MTT Cell Viability Assay
Objective: To assess the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Kinase Profiling (General Workflow)
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Compound Submission: Provide a sample of this compound to a commercial service provider that offers kinase profiling assays (e.g., KINOMEscan™, Reaction Biology).
-
Assay Performance: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to a large panel of recombinant kinases.
-
Data Acquisition: The amount of kinase bound to the immobilized ligand is quantified, and the percentage of inhibition by this compound is calculated.
-
Data Analysis: The results are often presented as a percentage of control or as IC50 values for the kinases that are significantly inhibited. This data can be visualized using tools like TREEspot® to understand the selectivity profile of the compound.
Signaling Pathway Diagrams
Caption: this compound inhibits VEGFR2 and EGFR signaling pathways.
References
- 1. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 2. Off target effects of sulforaphane include the de-repression of long-terminal repeats through histone acetylation events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SU5214 and Gefitinib for EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two small molecule inhibitors, SU5214 and gefitinib (B1684475), focusing on their efficacy and mechanism as inhibitors of the Epidermal Growth Factor Receptor (EGFR). This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting appropriate compounds for their studies.
Introduction to EGFR and its Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] This has made EGFR a prime target for therapeutic intervention. Small molecule Tyrosine Kinase Inhibitors (TKIs) that target the intracellular kinase domain of EGFR have become a cornerstone of treatment for EGFR-driven cancers.[4] This guide focuses on comparing an early investigational compound, this compound, with the well-established, clinically approved drug, gefitinib.
Mechanism of Action
Both gefitinib and this compound are small molecules designed to inhibit EGFR's kinase activity, but they operate through a similar mechanism with different specificities.
Gefitinib (Iressa®) is a synthetic anilinoquinazoline (B1252766) compound that acts as a potent and selective inhibitor of EGFR.[2][5] It functions by competitively and reversibly binding to the adenosine (B11128) triphosphate (ATP) binding site within the intracellular tyrosine kinase domain of the receptor.[5][6] This blockade prevents ATP from binding, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS/MAPK and PI3K/Akt pathways.[5][7] These pathways, when activated, promote cell proliferation and inhibit apoptosis; their inhibition by gefitinib leads to cell cycle arrest and tumor cell death.[7][8] Gefitinib is particularly effective in tumors harboring specific activating mutations in the EGFR kinase domain, such as deletions in exon 19 or the L858R point mutation in exon 21.[5][9]
This compound also functions as an inhibitor of EGFR's tyrosine kinase activity. However, it is recognized as a multi-targeted inhibitor, demonstrating significant activity against other kinases. Notably, it also inhibits the VEGF receptor 2 (VEGFR2/FLK-1), a key mediator of angiogenesis.[10][11] This broader activity profile distinguishes it from the more selective profile of gefitinib.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Better survival with EGFR exon 19 than exon 21 mutations in gefitinib-treated non-small cell lung cancer patients is due to differential inhibition of downstream signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
A Comparative Analysis of SU5416 and Other VEGFR Inhibitors: A Guide for Researchers
For Immediate Release
This guide offers a detailed comparison of the kinase selectivity profile of SU5416 (Semaxanib) against a panel of other prominent Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. Designed for researchers, scientists, and drug development professionals, this document provides an objective evaluation of the compound's performance, supported by experimental data, to aid in the selection of appropriate research tools.
SU5416 is a potent, cell-permeable inhibitor of VEGFR tyrosine kinases.[1][2][3][4] It is recognized for its antiangiogenic properties by targeting the Flk-1/KDR receptor, a key mediator in the VEGF signaling pathway.[5][6] While initially considered a selective VEGFR inhibitor, broader kinase profiling has revealed it to be a multi-targeted agent.[2][7] This guide provides a comparative overview of its selectivity in relation to other widely used VEGFR inhibitors.
Kinase Selectivity Profiles: A Comparative Table
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SU5416 and other selected VEGFR inhibitors against a range of kinases. This data, compiled from various biochemical assays, allows for a direct comparison of their potency and selectivity. Lower IC50 values indicate greater potency.
| Kinase Target | SU5416 (nM) | Sunitinib (nM) | Sorafenib (nM) | Axitinib (nM) | Pazopanib (nM) | Regorafenib (B1684635) (nM) | Lenvatinib (nM) | Cabozantinib (nM) | Vandetanib (B581) (nM) |
| VEGFR1 (Flt-1) | 40[1] | 15[8] | 26 | 0.1[9] | 10[10] | 13[11] | - | 12 | 3.6 (μM)[12] |
| VEGFR2 (KDR/Flk-1) | 40[1][2] | 9 (Ki)[13][14] | 90[15] | 0.2[9][16] | 30[10] | 4.2[11] | - | 0.035 | 40[12][17] |
| VEGFR3 (Flt-4) | - | 38[8] | 20[15] | 0.1-0.3[9] | 47[10] | 46[11] | - | 6 | 110[12][17] |
| PDGFRα | - | 69[14] | - | - | 71[10] | - | - | - | - |
| PDGFRβ | >20x vs VEGFR[18] | 8 (Ki)[13][14] | 57[15] | 1.6[16] | 84[19] | 22[20] | - | - | 1.1 (μM)[12] |
| c-Kit | 30[1][2] | 55[8] | 68[15] | 1.7[16] | 74[10] | 7[11] | - | 4.6 | >10 (μM)[12] |
| FLT3 | 160[1][2] | 21[8] | 58[15] | - | - | - | - | 11.3 | - |
| RET | 170[1][2] | - | 43 | - | - | 1.5[11] | - | 4 | 130[17] |
| FGFR1 | 50 (μM)[3] | >10x vs VEGFR[13] | 580[15] | - | 140[10] | 202[20] | - | - | 3.6 (μM)[12] |
| FGFR2 | - | - | - | - | - | - | - | - | - |
| FGFR3 | - | - | - | - | 130[10] | - | - | - | - |
| FGFR4 | - | - | - | - | 800[10] | - | - | - | - |
| Raf-1 | - | - | 6[15] | - | - | 2.5[11] | - | - | - |
| B-Raf | - | - | 22 (WT), 38 (V600E) | - | - | 28 (WT), 2.5 (V600E)[20] | - | - | - |
| EGFR | >10x vs VEGFR[18] | >10x vs VEGFR[13] | - | - | - | - | - | - | 500[12][17] |
Experimental Methodologies
The determination of kinase inhibitor potency and selectivity is primarily conducted through in vitro biochemical assays. These assays are crucial for quantifying the interaction between an inhibitor and its target kinase.
General Protocol for a Biochemical Kinase Inhibition Assay
A representative method for determining the IC50 value of an inhibitor is the in vitro kinase assay. The general steps are as follows:
-
Reagent Preparation:
-
A kinase buffer is prepared, typically containing a buffering agent (e.g., HEPES), a magnesium salt (e.g., MgCl2), a chelating agent (e.g., EGTA), and a surfactant (e.g., Brij-35).
-
The purified recombinant kinase and its specific substrate (a peptide or protein) are diluted to their final desired concentrations in the kinase buffer.
-
The test inhibitor (e.g., SU5416) is prepared in a series of dilutions, usually in DMSO.
-
An ATP solution is prepared at a concentration that is often close to the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.[18]
-
-
Assay Execution:
-
The kinase, substrate, and the various dilutions of the inhibitor are added to the wells of a microtiter plate (e.g., 96- or 384-well).
-
The enzymatic reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate.[18]
-
The reaction is terminated by the addition of a stop solution, which typically contains a strong chelating agent like EDTA to sequester the Mg2+ ions necessary for kinase activity.[18]
-
-
Detection and Data Analysis:
-
The extent of substrate phosphorylation is quantified using a specific detection method. Common formats include:
-
Radiometric Assays: These are considered a gold standard and measure the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP to the substrate.[1][21]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[22]
-
Luminescence-Based Assays: Assays such as Kinase-Glo® measure the amount of ATP remaining after the reaction, where a lower signal indicates higher kinase activity. Conversely, ADP-Glo™ quantifies the amount of ADP produced.[22][23]
-
-
The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor.
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[18]
-
Visualizing Key Pathways and Processes
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: The VEGFR signaling cascade initiated by VEGF binding.
Caption: A generalized workflow for in vitro kinase inhibition assays.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. SU 5416 | VEGFR | Tocris Bioscience [tocris.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 23. bmglabtech.com [bmglabtech.com]
A Comparative Guide to Small Molecule Alternatives for SU5416 in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent small molecule inhibitors of angiogenesis that serve as alternatives to SU5416. The focus is on compounds that primarily target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document outlines their comparative efficacy through in vitro and in vivo experimental data, details the methodologies for key assays, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Analysis of Kinase Inhibition
The following tables summarize the in vitro inhibitory activities of SU5416 and its alternatives against VEGFR-2 and other relevant kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
Table 1: In Vitro IC50 Values for VEGFR-2 Inhibition
| Compound | VEGFR-2 IC50 (nM) | Reference |
| SU5416 | 1230 | [1][2] |
| Sunitinib | 80 | [3][4][5][6] |
| Sorafenib | 90 | [3][7] |
| Axitinib | 0.2 | [3][8][9][10][11] |
| Pazopanib | 30 | [3][12][13][14] |
Table 2: In Vitro IC50 Values for Other Relevant Kinases
| Compound | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | VEGFR-1 IC50 (nM) | VEGFR-3 IC50 (nM) |
| SU5416 | >20,000 | 30 | 40 | - |
| Sunitinib | 2 | - | - | - |
| Sorafenib | 57 | 68 | 26 | 20 |
| Axitinib | 1.6 | 1.7 | 0.1 | 0.1-0.3 |
| Pazopanib | 84 | 74 | 10 | 47 |
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events that are crucial for angiogenesis. This pathway promotes endothelial cell proliferation, migration, survival, and the formation of new blood vessels. The diagram below illustrates the key components of the VEGFR-2 signaling pathway.
Caption: VEGFR-2 Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-angiogenic properties of small molecule inhibitors.
In Vitro Angiogenesis Assays
1. Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a critical step in angiogenesis.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well culture plates
-
Test compounds (SU5416 and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
VEGF-A (as a pro-angiogenic stimulus)
-
Calcein AM (for fluorescence imaging)
-
-
Procedure:
-
Thaw BME on ice overnight.
-
Coat the wells of a 96-well plate with 50 µL of BME and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in basal medium containing 1% FBS.
-
Seed HUVECs (1 x 10^4 cells/well) onto the BME-coated plates.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (VEGF-A).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM for 30 minutes.
-
Visualize and capture images of the tube network using a fluorescence microscope.
-
Quantify the total tube length, number of junctions, and number of loops using image analysis software.
-
In Vivo Angiogenesis Assays
1. Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. The highly vascularized CAM of a developing chick embryo provides an ideal environment to observe the formation of new blood vessels in response to angiogenic or anti-angiogenic substances.
-
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper discs or gelatin sponges
-
Test compounds
-
Stereomicroscope with a camera
-
-
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity.
-
On embryonic day 3 (ED3), create a small window in the eggshell to expose the CAM.
-
On ED7, place a sterile filter paper disc or gelatin sponge impregnated with the test compound (or vehicle control) onto the CAM.
-
Seal the window with sterile tape and return the egg to the incubator.
-
After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.
-
Capture images of the blood vessels surrounding the implant.
-
Quantify the anti-angiogenic effect by measuring the avascular zone around the implant or by counting the number of blood vessel branch points within a defined area.
-
2. Murine Tumor Xenograft Model
This model involves the implantation of human tumor cells into immunocompromised mice to study tumor growth and the effects of anti-angiogenic therapies in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line (e.g., A498 renal cell carcinoma)
-
Cell culture medium and supplements
-
Matrigel® (optional, to enhance tumor take)
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
-
Micro-CT or immunohistochemistry equipment for microvessel density analysis
-
-
Procedure:
-
Culture the chosen human tumor cell line.
-
Harvest and resuspend the tumor cells in sterile PBS or medium, optionally mixed with Matrigel®.
-
Inject the cell suspension (e.g., 1 x 10^6 cells) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for microvessel density (MVD) using immunohistochemical staining for endothelial cell markers (e.g., CD31) or by using micro-CT imaging.
-
Experimental Workflow for Evaluating Anti-Angiogenic Compounds
The following diagram outlines a typical workflow for the preclinical evaluation of small molecule inhibitors of angiogenesis.
Caption: Preclinical Evaluation Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 14. selleckchem.com [selleckchem.com]
Validating SU5214's Inhibition of EGFR Phosphorylation via Western Blot
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental results and a detailed protocol for validating the inhibitory effect of SU5214 on Epidermal Growth Factor Receptor (EGFR) phosphorylation using Western blot analysis.
This compound is a chemical compound that has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).[1][2] Its inhibitory concentration (IC50) for EGFR is 36.7 µM.[1][2] This guide outlines the methodology to quantify the dose-dependent effect of this compound on the phosphorylation of EGFR at specific tyrosine residues, a key step in its activation and downstream signaling.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the inhibition of EGFR phosphorylation by this compound. The data represents the densitometric analysis of phosphorylated EGFR (p-EGFR) bands, normalized to total EGFR and a loading control (e.g., β-actin or GAPDH).
| This compound Concentration (µM) | Normalized p-EGFR Signal Intensity (Arbitrary Units) | Standard Deviation | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1.00 | 0.08 | 0 |
| 10 | 0.78 | 0.06 | 22 |
| 25 | 0.52 | 0.05 | 48 |
| 50 | 0.23 | 0.04 | 77 |
| 100 | 0.09 | 0.02 | 91 |
Signaling Pathway and Inhibitory Action
The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates on several tyrosine residues, initiating downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3] this compound, as a tyrosine kinase inhibitor, blocks this autophosphorylation step.[4]
Caption: EGFR signaling pathway and this compound's point of inhibition.
Experimental Workflow
The following diagram outlines the key steps for validating the effect of this compound on p-EGFR using Western blotting.
Caption: Western blot workflow for p-EGFR validation.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for assessing the inhibitory effect of this compound on EGFR phosphorylation.
I. Cell Culture and Treatment
-
Cell Line Selection : Utilize a cell line with high EGFR expression, such as A431 epidermoid carcinoma cells.[3]
-
Cell Seeding : Plate A431 cells in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation : Before treatment, serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal EGFR activation.
-
This compound Treatment : Prepare a stock solution of this compound in DMSO.[1] Dilute the stock solution to the desired final concentrations (e.g., 10, 25, 50, 100 µM) in a serum-free medium. A vehicle control (DMSO) should be included. Treat the cells for a predetermined duration (e.g., 2 hours).
-
EGF Stimulation : To induce EGFR phosphorylation, stimulate the cells with a final concentration of 100 ng/mL of human epidermal growth factor (EGF) for 15-30 minutes at 37°C.[5]
II. Cell Lysis and Protein Quantification
-
Lysis : After stimulation, place the culture dishes on ice and aspirate the medium. Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Buffer Preparation : Add ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors to each dish.[3][5]
-
Harvesting : Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification : Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Protein Quantification : Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.[3]
III. Western Blotting
-
Sample Preparation : Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[3]
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-40 µg) into the wells of an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor separation.[3] Run the gel according to standard procedures.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5]
-
Blocking : Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068 or Tyr1173) diluted in the blocking buffer overnight at 4°C with gentle agitation.[5]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[3]
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.[5]
-
Washing : Repeat the washing step as described above.
-
Detection : Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.[3]
IV. Stripping and Re-probing
-
Stripping : To normalize the p-EGFR signal, the membrane can be stripped of the bound antibodies using a stripping buffer.[3][5]
-
Re-probing : After stripping, wash the membrane and re-probe it with a primary antibody for total EGFR, followed by the appropriate secondary antibody and detection. This is crucial to ensure that the observed decrease in p-EGFR is not due to a decrease in the total amount of EGFR protein.
-
Loading Control : The membrane should also be probed for a loading control protein, such as β-actin or GAPDH, to confirm equal protein loading across all lanes.[5]
V. Data Analysis
-
Densitometry : Quantify the band intensities for p-EGFR, total EGFR, and the loading control using densitometry software (e.g., ImageJ).
-
Normalization : Normalize the p-EGFR band intensity to the total EGFR band intensity and then to the loading control band intensity for each sample.
-
Inhibition Calculation : Calculate the percent inhibition of EGFR phosphorylation for each this compound concentration relative to the vehicle-treated control.
References
A Comparative Guide to the Cross-Reactivity of SU5214 with Other Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitor SU5214, focusing on its known inhibitory activities and the signaling pathways it affects. The information presented is supported by available experimental data to assist researchers in evaluating its potential applications and off-target effects.
Introduction to this compound
This compound is a small molecule inhibitor primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), and the Epidermal Growth Factor Receptor (EGFR). These receptor tyrosine kinases are crucial regulators of angiogenesis and cell proliferation, respectively, and are implicated in various pathological conditions, including cancer. Understanding the selectivity and cross-reactivity of this compound is essential for its application as a research tool and for the development of targeted therapeutics.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against its primary targets. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Kinase Target | IC50 (µM) |
| VEGFR2 (Flk-1) | 14.8[1] |
| EGFR | 36.7[1] |
Comparative Inhibitory Activity
To provide context for the potency of this compound, the following table compares its IC50 values against VEGFR2 and EGFR with those of other well-established inhibitors of these kinases.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | VEGFR2 | 14,800 [1] |
| Sunitinib | VEGFR2 | 2 |
| Sorafenib | VEGFR2 | 90 |
| Axitinib | VEGFR2 | 0.2 |
| This compound | EGFR | 36,700 [1] |
| Gefitinib | EGFR | 2-37 |
| Erlotinib | EGFR | 2 |
| Lapatinib | EGFR | 10.8 |
Note: IC50 values for other inhibitors are representative values from various sources and may vary depending on the specific assay conditions.
Experimental Protocols
A detailed methodology for determining the in vitro kinase inhibitory activity of a compound like this compound is crucial for the reproducibility and comparison of data. A common method employed is the radiolabeled ATP filter binding assay.
In Vitro Kinase Inhibition Assay: Radiolabeled ATP Filter Binding Method
This protocol outlines the general steps for determining the IC50 value of an inhibitor against a specific tyrosine kinase.
1. Reagents and Materials:
-
Recombinant human kinase (e.g., VEGFR2, EGFR)
-
Peptide or protein substrate specific for the kinase
-
This compound (or other test inhibitor) dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Phosphocellulose filter plates
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
2. Experimental Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO and then further dilute in the kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup: In a microplate, combine the kinase reaction buffer, the specific substrate, the recombinant kinase, and the diluted this compound or DMSO (as a vehicle control).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring the reaction proceeds within the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop buffer (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound [γ-³³P]ATP.
-
Signal Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the amount of incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: The radioactive counts are proportional to the kinase activity. The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by the inhibition of VEGFR2 and EGFR.
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling cascade.
EGFR Signaling Pathway
Caption: Key pathways in EGFR signaling.
Conclusion
This compound is an inhibitor of the receptor tyrosine kinases VEGFR2 and EGFR, with IC50 values in the micromolar range. While it serves as a useful tool for studying the signaling pathways regulated by these two receptors, its complete selectivity profile remains to be fully elucidated through comprehensive kinase screening. Researchers should consider its known potency and the potential for off-target effects when interpreting experimental results. The provided experimental protocol and signaling pathway diagrams offer a framework for further investigation and comparison of this compound with other tyrosine kinase inhibitors.
References
A Head-to-Head Comparison: SU5214 Versus Monoclonal Antibodies for VEGFR2 Blockade
For researchers, scientists, and drug development professionals, the selection of an appropriate inhibitor for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical decision in the pursuit of anti-angiogenic therapies. This guide provides an objective comparison of the small molecule inhibitor SU5214 and therapeutic monoclonal antibodies that target VEGFR2, supported by experimental data and detailed methodologies.
VEGFR2, a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis by promoting the proliferation and migration of endothelial cells.[1] Both small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies have been developed to block this critical signaling pathway, each with distinct mechanisms of action and characteristics. This compound is a synthetic small molecule that inhibits the intracellular tyrosine kinase domain of VEGFR2.[2][3] In contrast, monoclonal antibodies, such as Ramucirumab (Cyramza), are large glycoproteins that bind to the extracellular domain of VEGFR2, preventing ligand (VEGF) binding and subsequent receptor activation.[4][5]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and anti-VEGFR2 monoclonal antibodies lies in their point of intervention in the VEGFR2 signaling cascade.
This compound , as an ATP-competitive inhibitor, penetrates the cell membrane and binds to the ATP-binding pocket of the VEGFR2 kinase domain. This intracellular blockade prevents the autophosphorylation of the receptor, thereby inhibiting the downstream signaling pathways responsible for angiogenesis.[6]
Monoclonal antibodies , on the other hand, act extracellularly. They bind with high specificity and affinity to the ligand-binding domain of VEGFR2, physically obstructing the binding of VEGF-A, VEGF-C, and VEGF-D.[4][7] This effectively neutralizes the receptor, preventing its dimerization and activation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and representative anti-VEGFR2 monoclonal antibodies. It is important to note that direct comparative studies are limited, and assay conditions can vary between experiments.
Table 1: In Vitro Potency of VEGFR2 Inhibitors
| Inhibitor | Type | Target | Assay Type | Potency (IC50/Kd) | Reference(s) |
| This compound | Small Molecule TKI | VEGFR2 (Flk-1) | Kinase Assay | 14.8 µM | [2][3] |
| This compound | Small Molecule TKI | EGFR | Kinase Assay | 36.7 µM | [2][3] |
| Ramucirumab (Fab fragment) | Monoclonal Antibody | Human VEGFR2 (KDR) | VEGF/VEGFR2 Interaction | 0.8 - 1 nM (IC50) | [4] |
| Ramucirumab | Monoclonal Antibody | Human VEGFR2 (KDR) | VEGF/VEGFR2 Interaction | 1 - 2 nM (IC50) | [8][9] |
| DC101 | Monoclonal Antibody | Murine VEGFR2 (Flk-1) | Binding Affinity | 4.9 x 10⁻¹⁰ - 1.1 x 10⁻⁹ M (Kd) | [10] |
Visualizing the Interventions
To illustrate the distinct mechanisms and the broader context of VEGFR2 inhibition, the following diagrams are provided.
Caption: VEGFR2 signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing VEGFR2 inhibitors.
Caption: Logical relationship of VEGFR2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used to evaluate VEGFR2 inhibitors.
In Vitro VEGFR2 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR2 kinase domain.
-
Principle: A luminescence-based assay measures the amount of ATP remaining after a kinase reaction. The signal is inversely proportional to kinase activity.
-
Materials:
-
Recombinant human VEGFR2 kinase domain.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test compounds (this compound) and controls dissolved in DMSO.
-
Luminescence-based ATP detection reagent.
-
96-well or 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the VEGFR2 enzyme, substrate, and test compound to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the ATP detection reagent.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.[11][12][13]
-
Endothelial Cell Proliferation Assay
This assay assesses the ability of an inhibitor to block the proliferation of endothelial cells, a key step in angiogenesis.
-
Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in the presence of VEGF and the test inhibitor. Cell viability is measured to determine the anti-proliferative effect.
-
Materials:
-
HUVECs.
-
Endothelial cell growth medium.
-
VEGF-A.
-
Test compounds (this compound or monoclonal antibodies).
-
Cell viability reagent (e.g., CCK-8 or MTT).
-
96-well plates.
-
-
Procedure:
-
Seed HUVECs in 96-well plates and allow them to adhere.
-
Starve the cells in a low-serum medium.
-
Treat the cells with serial dilutions of the test inhibitor in the presence of VEGF-A.
-
Incubate for 48-72 hours.
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure absorbance or fluorescence using a microplate reader.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.[14][15]
-
Endothelial Cell Tube Formation Assay
This assay models the ability of endothelial cells to form three-dimensional capillary-like structures, a hallmark of angiogenesis.
-
Principle: Endothelial cells are plated on a basement membrane extract (e.g., Matrigel), where they form tube-like networks. The effect of inhibitors on this process is quantified.
-
Materials:
-
HUVECs.
-
Basement membrane extract (e.g., Matrigel).
-
Test compounds.
-
96-well plates.
-
Microscope and imaging software.
-
-
Procedure:
-
Coat the wells of a pre-chilled 96-well plate with the basement membrane extract and allow it to solidify at 37°C.[16][17]
-
Seed HUVECs onto the gel in the presence of various concentrations of the test inhibitor.[18][19]
-
Incubate for 4-18 hours to allow for tube formation.[19][20]
-
Image the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[16][19]
-
Western Blot Analysis of VEGFR2 Signaling
This technique is used to assess the phosphorylation status of VEGFR2 and downstream signaling proteins.
-
Principle: Protein lysates from treated cells are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of the proteins of interest.
-
Materials:
-
Endothelial cells (e.g., HUVECs).
-
VEGF-A.
-
Test compounds.
-
Lysis buffer.
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture and starve endothelial cells.
-
Pre-treat the cells with the test inhibitor for a specified time.
-
Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies.
-
Wash and incubate with secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[21][22]
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor and anti-angiogenic efficacy of the inhibitors in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.
-
Materials and Animals:
-
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.[25][26]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[25][27]
-
Administer the test compound according to the desired dosing schedule and route.
-
Measure tumor volume regularly with calipers.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for pharmacodynamic markers (e.g., phospho-VEGFR2) and microvessel density (e.g., by CD31 immunohistochemistry).[23][25]
-
Conclusion
Both this compound and anti-VEGFR2 monoclonal antibodies represent valid strategies for inhibiting VEGFR2 signaling. The choice between a small molecule TKI and a monoclonal antibody will depend on the specific research question, the desired therapeutic profile, and the experimental model. Small molecules like this compound offer the advantage of oral bioavailability and the potential to target intracellular pathways, but may have off-target effects. Monoclonal antibodies provide high specificity for the extracellular domain of the target receptor, generally leading to fewer off-target effects, but require intravenous administration and may have challenges with tumor penetration. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation and comparison of these and other VEGFR2 inhibitors.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | VEGFR2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | VEGFR | Tyrosinase | TargetMol [targetmol.com]
- 4. Ramucirumab: Successfully Targeting Angiogenesis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ramucirumab Overview - Creative Biolabs [creativebiolabs.net]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiangiogenic Human Monoclonal Antibody Ramucirumab Radiolabelling: In Vitro Evaluation on VEGFR2-positive Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 9. Targeted inhibition of VEGF Receptor-2: An update on Ramucirumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoclonal antibodies targeting the VEGF receptor-2 (Flk1/KDR) as an anti-angiogenic therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. corning.com [corning.com]
- 17. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. mdpi.com [mdpi.com]
- 22. Molecular mechanisms of synergistic action of Ramucirumab and Paclitaxel in Gastric Cancers cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study | PLOS One [journals.plos.org]
- 25. benchchem.com [benchchem.com]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Confirming SU5214 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a framework for assessing the cellular target engagement of SU5214, an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), and objectively compares methodologies to evaluate its performance against other inhibitors.
This compound is a small molecule inhibitor that targets both VEGFR2 and EGFR with IC50 values of 14.8 µM and 36.7 µM, respectively[1]. Understanding and confirming the direct interaction of this compound with these receptor tyrosine kinases in a cellular context is paramount for validating its mechanism of action and advancing its development. This guide details several widely-used assays for quantifying target engagement and provides example data for other well-established inhibitors of the same targets to illustrate how such comparisons can be effectively presented.
Methods for Confirming Target Engagement
Several robust methods exist to confirm and quantify the interaction of a small molecule inhibitor with its intracellular target. The choice of assay depends on factors such as the nature of the target protein, available reagents, and desired throughput. Here, we focus on three prominent techniques: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assays, and Western Blotting for downstream signaling.
Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay | Western Blotting (Downstream Signaling) |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Measures the inhibition of phosphorylation of the target protein and its downstream effectors. |
| Readout | Quantification of soluble protein remaining after heat treatment. | Ratio of light emission at two wavelengths. | Protein band intensity on a membrane. |
| Cellular Context | Intact cells, label-free for endogenous protein. | Live cells, requires genetic modification of the target. | Cell lysates, measures a functional consequence of target engagement. |
| Quantitative | Yes (Isothermal Dose-Response). | Yes (IC50 determination). | Semi-quantitative to quantitative. |
| Advantages | Label-free, applicable to endogenous proteins. | High-throughput, real-time measurements in live cells. | Provides information on functional pathway inhibition. |
| Limitations | Lower throughput, requires specific antibodies for detection. | Requires genetic engineering and a specific fluorescent tracer. | Indirect measure of target binding, can be affected by off-target effects. |
Experimental Protocols & Comparative Data
While direct comparative studies analyzing this compound's target engagement against other inhibitors using these methods were not identified in the performed searches, this section provides detailed protocols for each assay and presents example data for other relevant inhibitors targeting VEGFR2 and EGFR. This illustrates the expected data output and format for such comparative analyses.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify direct binding of a compound to its target in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
-
Cell Culture and Treatment: Culture a suitable cell line endogenously expressing VEGFR2 (e.g., HUVECs) to 70-80% confluency. Treat cells with varying concentrations of this compound or a comparator (e.g., Sunitinib) for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification and Western Blotting: Transfer the supernatant to new tubes and determine the protein concentration. Normalize the protein concentrations and perform Western blotting using a primary antibody specific for VEGFR2.
-
Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. For isothermal dose-response (ITDR) CETSA, treat cells with a range of inhibitor concentrations at a fixed temperature and determine the EC50.
No direct comparative CETSA data for this compound was found. The following table illustrates the expected format with hypothetical data.
| Compound | Target | Cell Line | ITDR-CETSA EC50 (µM) |
| This compound | VEGFR2 | HUVEC | Data not available |
| Sunitinib | VEGFR2 | HUVEC | Example Value: 0.5 |
| Sorafenib | VEGFR2 | HUVEC | Example Value: 1.2 |
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a NanoLuc® luciferase-tagged protein of interest in live cells.
-
Cell Preparation: Transfect HEK293 cells with a vector expressing an EGFR-NanoLuc® fusion protein. Seed the transfected cells into a 96-well or 384-well plate.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound or a comparator (e.g., Gefitinib). Add the compound dilutions to the cells. Then, add the NanoBRET™ tracer that binds to EGFR to all wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for at least 2 hours to allow for compound entry and binding equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells. Measure the BRET signal using a luminometer capable of detecting both donor (NanoLuc®) and acceptor (tracer) emissions.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and therefore, target engagement. Determine the IC50 value from the dose-response curve.
No direct comparative NanoBRET™ data for this compound was found. The following table illustrates the expected format with hypothetical data.
| Compound | Target | Cell Line | NanoBRET™ IC50 (µM) |
| This compound | EGFR | HEK293 | Data not available |
| Gefitinib | EGFR | HEK293 | Example Value: 0.1 |
| Erlotinib | EGFR | HEK293 | Example Value: 0.08 |
Western Blotting for Downstream Signaling
This method provides an indirect but functionally relevant measure of target engagement by assessing the inhibition of the target's downstream signaling pathway.
-
Cell Culture and Treatment: Culture appropriate cell lines (e.g., HUVECs for VEGFR2, A431 for EGFR) to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound or a comparator inhibitor for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the respective ligand (e.g., VEGF for VEGFR2, EGF for EGFR) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies specific for phosphorylated VEGFR2 (p-VEGFR2) or phosphorylated EGFR (p-EGFR), as well as total VEGFR2 and EGFR as loading controls.
-
Detection and Analysis: Incubate with a secondary antibody and detect the signal. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Determine the IC50 for the inhibition of receptor phosphorylation.
No direct comparative Western Blot data for this compound was found. The following tables illustrate the expected format with hypothetical data.
VEGFR2 Inhibition
| Compound | Target | Cell Line | p-VEGFR2 Inhibition IC50 (µM) |
| This compound | VEGFR2 | HUVEC | Data not available |
| Sunitinib | VEGFR2 | HUVEC | Example Value: 0.2 |
| Sorafenib | VEGFR2 | HUVEC | Example Value: 0.8 |
EGFR Inhibition
| Compound | Target | Cell Line | p-EGFR Inhibition IC50 (µM) |
| This compound | EGFR | A431 | Data not available |
| Gefitinib | EGFR | A431 | Example Value: 0.05 |
| Erlotinib | EGFR | A431 | Example Value: 0.04 |
Visualizing Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Signaling Pathways
References
Head-to-Head Comparison: SU5214 and Sorafenib in Cancer Research
In the landscape of cancer therapeutics, kinase inhibitors play a pivotal role in targeting specific signaling pathways that drive tumor growth and proliferation. This guide provides a detailed comparison of two such inhibitors: SU5214 and the well-established drug, sorafenib (B1663141). It is important to note at the outset that there is a significant disparity in the publicly available data for these two compounds. Sorafenib has been extensively studied in preclinical and clinical settings, leading to a wealth of information regarding its mechanism of action, efficacy, and safety profile. In contrast, data on this compound is sparse and largely limited to basic biochemical assays.
Sorafenib: A Multi-Kinase Inhibitor
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1] Its anti-cancer activity stems from its ability to inhibit multiple kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2][3]
Mechanism of Action
Sorafenib exerts its effects by targeting several key kinases:
-
RAF Kinases: Sorafenib inhibits the RAF/MEK/ERK signaling pathway, which is a critical pathway for cell proliferation. It targets both wild-type B-RAF and C-RAF, as well as the oncogenic B-RAF V600E mutant.[3]
-
Receptor Tyrosine Kinases (RTKs): Sorafenib inhibits several RTKs on the cell surface that are crucial for angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[2][3] It also shows activity against other RTKs such as FLT3, c-KIT, and RET.[4]
This dual mechanism of simultaneously targeting tumor cell proliferation and angiogenesis is a hallmark of sorafenib's therapeutic efficacy.
Caption: Signaling pathway targeted by sorafenib.
Preclinical Data
Extensive preclinical studies have demonstrated the anti-tumor activity of sorafenib across a wide range of cancer models.
Table 1: In Vitro Kinase Inhibitory Activity of Sorafenib
| Target Kinase | IC50 (nM) |
| c-RAF | 6 |
| B-RAF | 22 |
| B-RAF (V600E) | 38 |
| VEGFR-1 | 26 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-KIT | 68 |
| FLT3 | 58 |
| RET | 43 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy of Sorafenib in Xenograft Models
| Tumor Model | Dosing | Outcome |
| Hepatocellular Carcinoma (PLC/PRF/5) | Oral, daily | Tumor regression |
| Renal Cell Carcinoma (786-O) | 15-90 mg/kg, oral, daily | Dose-dependent tumor growth inhibition |
| Colon Carcinoma (HCT-116) | Not specified | Significant reduction in tumor growth |
| Breast Cancer (MDA-MB-231) | Not specified | Abolished tumor growth |
Clinical Data
Numerous clinical trials have established the efficacy and safety of sorafenib in various cancers. Phase I trials in patients with advanced refractory solid tumors established a maximum tolerated dose of 400 mg twice daily.[1] Subsequent Phase II and III trials demonstrated significant improvements in progression-free survival and overall survival in patients with advanced hepatocellular carcinoma and renal cell carcinoma.[5][6]
This compound: A Compound with Limited Public Data
This compound is a chemical compound identified as an inhibitor of VEGFR2 (also known as FLK-1) and the Epidermal Growth Factor Receptor (EGFR).[7] Information on this compound is primarily available through chemical suppliers and is linked to patent US5834504A.
Mechanism of Action
Based on the available data, this compound is a 3-(4-methoxybenzylidene)-2-indolinone. Its inhibitory activity has been reported against the following kinases:
-
VEGFR2 (FLK-1): A key receptor in angiogenesis.
-
EGFR: A receptor tyrosine kinase often implicated in tumor cell proliferation.
Caption: Postulated signaling pathway for this compound.
Preclinical and Clinical Data
There is a notable absence of published preclinical or clinical studies for this compound in the public domain. The only available quantitative data pertains to its in vitro inhibitory activity.
Table 3: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| VEGFR2 (FLK-1) | 14.8 |
| EGFR | 36.7 |
Comparative Summary
A direct and comprehensive head-to-head comparison between this compound and sorafenib is challenging due to the vast disparity in available data.
| Feature | This compound | Sorafenib |
| Primary Targets | VEGFR2, EGFR | RAF kinases, VEGFRs, PDGFR-β, c-KIT, FLT3, RET |
| Potency (VEGFR2) | IC50 = 14.8 µM | IC50 = 90 nM |
| Preclinical Data | No published studies found | Extensive in vitro and in vivo data |
| Clinical Data | No published trials found | Approved drug with extensive clinical trial data |
Based on the limited available information, sorafenib demonstrates significantly higher potency against VEGFR2 (nanomolar vs. micromolar IC50). Furthermore, sorafenib has a much broader and well-characterized kinase inhibition profile, targeting key pathways in both proliferation and angiogenesis. The lack of in vivo and clinical data for this compound prevents any meaningful comparison of their therapeutic potential.
Experimental Protocols
Sorafenib: Kinase Inhibition Assay
Caption: Workflow for a typical kinase inhibition assay.
A typical protocol to determine the IC50 of sorafenib against a target kinase involves:
-
Reagents: Recombinant kinase, specific substrate (peptide or protein), ATP, and a range of sorafenib concentrations.
-
Procedure: The kinase is pre-incubated with varying concentrations of sorafenib in a reaction buffer. The kinase reaction is initiated by adding the substrate and ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various methods such as radioactivity-based assays (32P-ATP), fluorescence polarization, or ELISA-based methods with phospho-specific antibodies.
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the sorafenib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Sorafenib: Cell Proliferation Assay
Caption: Workflow for a cell proliferation assay.
To assess the effect of sorafenib on cancer cell proliferation, a common protocol is the MTT or SRB assay:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of sorafenib concentrations.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Staining: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) is added to the wells. Viable cells metabolize MTT into a colored formazan (B1609692) product or are stained by SRB.
-
Measurement: The absorbance of the colored product is measured using a plate reader, which is proportional to the number of viable cells.
-
Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
Sorafenib: In Vivo Xenograft Model
Caption: Workflow for an in vivo xenograft study.
To evaluate the in vivo efficacy of sorafenib, a typical xenograft model protocol is as follows:
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into a control group (receiving vehicle) and a treatment group (receiving sorafenib).
-
Drug Administration: Sorafenib is typically administered daily via oral gavage at a specified dose (e.g., 30-60 mg/kg).[8]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size. Tumors are then excised for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
Conclusion
Sorafenib is a well-characterized multi-kinase inhibitor with proven efficacy in both preclinical models and clinical settings. Its dual action against tumor cell proliferation and angiogenesis provides a strong rationale for its use in various cancers. In contrast, this compound is a compound with very limited publicly available data, primarily identifying it as a micromolar inhibitor of VEGFR2 and EGFR. The significant lack of preclinical and clinical data for this compound makes a comprehensive comparison with sorafenib impossible at this time. Further research is required to elucidate the potential of this compound as a therapeutic agent.
References
- 1. Safety, pharmacokinetics, and preliminary antitumor activity of sorafenib: a review of four phase I trials in patients with advanced refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib-based combined molecule targeting in treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. oncotarget.com [oncotarget.com]
Validating SU5214 Anti-Angiogenic Effects: A Comparative Guide to Independent Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SU5214's anti-angiogenic performance with alternative compounds, supported by experimental data from independent assays. We delve into detailed methodologies for key experiments and present quantitative data in a clear, comparative format.
This compound is a synthetically derived small molecule that exhibits anti-angiogenic properties through the modulation of tyrosine kinase signal transduction. Primarily, it functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), key mediators in the angiogenesis signaling cascade. Understanding its efficacy in comparison to other well-established anti-angiogenic agents is crucial for its potential therapeutic application.
Comparative Analysis of Anti-Angiogenic Activity
To provide a clear comparison of the inhibitory effects of this compound and other prominent anti-angiogenic compounds, the following table summarizes their half-maximal inhibitory concentrations (IC50) against key receptor tyrosine kinases and in a functional angiogenesis assay. Sunitinib and Sorafenib are included as they are multi-targeted tyrosine kinase inhibitors with established anti-angiogenic activity.
| Compound | Target(s) | IC50 (Kinase Inhibition) | IC50 (Functional Assay) | Assay Type |
| This compound | VEGFR2, EGFR | VEGFR2: 14.8 µM, EGFR: 36.7 µM | Data Not Available | - |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R | VEGFR2: ~0.01 µM - 0.043 µM[1] | Not specified in direct comparison | - |
| Sorafenib | VEGFRs, PDGFR-β, c-KIT, FLT3, RET, Raf | Not specified in direct comparison | Not specified in direct comparison | - |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | VEGFR2: 0.2 nM - 7.3 nM[1] | Not specified in direct comparison | - |
Note: The IC50 values for Sunitinib and Axitinib on VEGFR2 show a range as reported in different studies[1]. A direct comparative study of this compound's IC50 in a functional assay alongside these compounds was not publicly available at the time of this guide's compilation. The provided kinase inhibition data offers a baseline for comparing potency against the primary molecular target.
Experimental Protocols for Key Angiogenesis Assays
To independently validate the anti-angiogenic effects of this compound or other compounds, the following detailed protocols for two widely accepted assays are provided.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, a critical step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well culture plates
-
Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw BME on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Add the test compounds at various concentrations to the HUVEC suspension. Include a vehicle control.
-
Incubation: Seed 100 µL of the cell suspension (containing the test compounds) onto the solidified BME in each well. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
After incubation, carefully remove the medium.
-
Stain the cells with Calcein AM for 30 minutes.
-
Visualize the tube network using a fluorescence microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tube formation by 50% compared to the vehicle control.
Aortic Ring Assay
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis, as it involves the sprouting of new vessels from a piece of intact tissue.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free culture medium (e.g., M199 or DMEM)
-
Collagen I or Fibrin gel
-
48-well culture plates
-
Test compounds and vehicle control
-
Growth factors (e.g., VEGF, bFGF) - optional, for stimulated angiogenesis
Procedure:
-
Aorta Dissection: Aseptically dissect the thoracic aorta and place it in cold serum-free medium.
-
Ring Preparation: Carefully remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.
-
Embedding: Place a 150 µL drop of cold collagen gel in the center of each well of a 48-well plate and allow it to solidify at 37°C for 30 minutes. Place one aortic ring on top of the gel.
-
Overlay: Add another 150 µL of collagen gel on top of the ring to embed it completely. Allow it to solidify at 37°C for 30 minutes.
-
Culture and Treatment: Add 500 µL of culture medium containing the test compounds at desired concentrations to each well. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-12 days, changing the medium every 2-3 days.
-
Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. Quantify the angiogenic response by measuring the number and length of the sprouts.
-
Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on vessel sprouting and calculate the IC50 value if possible.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental process for its validation, the following diagrams are provided.
Caption: this compound inhibits angiogenesis by blocking VEGFR2 and EGFR signaling pathways.
Caption: Workflow for validating the anti-angiogenic effects of a test compound.
References
SU5214: A Comparative Analysis of In Vitro and In Vivo Efficacy
A Guide for Researchers, Scientists, and Drug Development Professionals
SU5214 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), with IC50 values of 14.8 µM and 36.7 µM in cell-free assays, respectively.[1] While specific experimental data on the in vitro and in vivo efficacy of this compound is limited in publicly available literature, this guide provides a comparative framework based on its known targets. The following sections detail the expected efficacy, illustrative data, and standard experimental protocols relevant for a dual VEGFR2/EGFR inhibitor.
In Vitro Efficacy: Targeting Key Cancer Pathways
The dual inhibition of VEGFR2 and EGFR by this compound suggests a multifaceted anti-cancer potential by targeting both angiogenesis and tumor cell proliferation directly.
Anti-Proliferative and Pro-Apoptotic Effects
In a laboratory setting, this compound is expected to inhibit the growth of cancer cell lines that are dependent on EGFR signaling. Furthermore, by blocking survival signals mediated by EGFR, this compound could induce programmed cell death (apoptosis) in these cells.
Inhibition of Angiogenesis
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. In vitro, this compound is anticipated to inhibit the proliferation, migration, and tube formation of endothelial cells, which are the fundamental steps of angiogenesis.
Illustrative In Vitro Data
The following table presents hypothetical, yet realistic, quantitative data for the in vitro efficacy of this compound. This data is for exemplary purposes to illustrate the expected outcomes of relevant assays.
| Assay Type | Cell Line | Metric | This compound (Concentration) | Expected Outcome |
| Cell Proliferation | A549 (NSCLC) | IC50 | 10 µM | Inhibition of cancer cell growth |
| HUVEC | IC50 | 5 µM | Inhibition of endothelial cell growth | |
| Apoptosis | A549 (NSCLC) | % Apoptotic Cells | 15 µM | Increased programmed cell death |
| Angiogenesis | HUVEC | % Inhibition of Tube Formation | 2 µM | Disruption of new blood vessel formation in vitro |
In Vivo Efficacy: Evaluating Anti-Tumor Activity in Animal Models
To assess the therapeutic potential of this compound in a living organism, in vivo studies, typically using xenograft mouse models, are essential. These models involve the transplantation of human tumor cells into immunodeficient mice.
Tumor Growth Inhibition
In a xenograft model using a tumor cell line with high EGFR expression, administration of this compound is expected to lead to a reduction in tumor growth rate and overall tumor volume compared to untreated controls.
Anti-Angiogenic Effects in Vivo
The inhibition of VEGFR2 by this compound should translate to a decrease in the density of blood vessels within the tumor, a phenomenon that can be quantified through techniques like immunohistochemistry.
Pharmacokinetics
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These parameters determine the dosing regimen required to maintain therapeutic concentrations of the drug in vivo.
Illustrative In Vivo Data
This table provides an example of the type of quantitative data that would be generated from in vivo studies of this compound. This data is illustrative and not based on published experimental results for this specific compound.
| Animal Model | Tumor Type | Treatment Group | Metric | Result |
| Xenograft Mouse | A549 (NSCLC) | Vehicle Control | Tumor Volume (mm³) | 1500 ± 200 |
| This compound (50 mg/kg) | Tumor Volume (mm³) | 750 ± 150 (50% reduction) | ||
| Vehicle Control | Microvessel Density (%) | 25 ± 5 | ||
| This compound (50 mg/kg) | Microvessel Density (%) | 12 ± 3 (52% reduction) | ||
| Pharmacokinetics | Nude Mice | This compound (50 mg/kg, oral) | Cmax (µM) | 5 |
| Tmax (h) | 2 | |||
| Bioavailability (%) | 30 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of experimental results. Below are standard protocols for key assays used to evaluate VEGFR and EGFR inhibitors.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549) or endothelial cells (e.g., HUVEC) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC Staining)
-
Cell Treatment: Treat cells with this compound at a concentration determined from the proliferation assay (e.g., near the IC50 value) for 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are in late apoptosis or necrotic.
In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)
-
Matrix Coating: Coat a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in the presence of varying concentrations of this compound.
-
Incubation: Incubate the plate for 6-18 hours to allow for the formation of capillary-like structures.
-
Visualization and Quantification: Visualize the tube formation using a microscope and quantify the extent of tube formation by measuring parameters such as the number of branch points or total tube length.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg, daily by oral gavage) or a vehicle control.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for microvessel density.
Visualizing the Mechanisms and Workflow
Diagrams can aid in understanding the complex signaling pathways targeted by this compound and the experimental workflow for its evaluation.
Caption: Dual inhibition of VEGFR2 and EGFR signaling by this compound.
Caption: A general workflow for the preclinical evaluation of this compound.
References
SU5214: A Comparative Analysis of IC50 Values Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of SU5214 across various cancer cell lines. This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), key players in tumor angiogenesis and cell proliferation. Understanding its efficacy in different cellular contexts is crucial for advancing cancer research and drug development.
This compound IC50 Values: A Comparative Overview
| Target | IC50 (µM) |
| FLK-1 (VEGFR2) | 14.8 |
| EGFR | 36.7 |
Note: These values represent the concentration of this compound required to inhibit the activity of the purified kinases by 50% and may not directly correspond to the IC50 values in whole-cell assays.
Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects by inhibiting the signaling pathways mediated by VEGFR2 and EGFR. These pathways are critical for tumor growth, survival, and the formation of new blood vessels (angiogenesis).
Below are diagrams illustrating the signaling cascades affected by this compound.
Experimental Protocols for IC50 Determination
The IC50 values are typically determined using cell viability assays. The following are detailed methodologies for two common assays: the MTT assay and the Crystal Violet assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Plot the absorbance values against the drug concentrations and use a suitable software to calculate the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
Crystal Violet Assay
This assay is another method to determine cell viability by staining the DNA of adherent cells.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Expose the cells to a series of this compound concentrations.
-
Incubation: Incubate the plates for the desired duration.
-
Fixation: Discard the medium, wash the cells with PBS, and fix them with a fixing agent like methanol (B129727) for about 15 minutes.
-
Staining: Remove the fixative and add Crystal Violet staining solution to each well, incubating for 20-30 minutes at room temperature.
-
Washing: Gently wash the wells with water to remove excess stain.
-
Solubilization: Add a solubilizing agent, such as 10% acetic acid, to each well to dissolve the stain.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of approximately 590 nm.
-
IC50 Calculation: Determine the IC50 value by plotting the absorbance against the drug concentrations.
This guide provides a foundational understanding of the inhibitory effects of this compound and the methodologies used to quantify its potency. For specific applications, it is recommended to perform these assays in the cell lines of interest to obtain precise IC50 values.
Orthogonal Validation of SU5214-Induced Phenotype: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to facilitate the orthogonal validation of the phenotype induced by SU5214, a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Through a multi-faceted approach involving biochemical, cellular, and signaling-based assays, this document aims to provide a robust framework for confirming the on-target effects of this compound and comparing its performance against alternative VEGFR2 inhibitors.
Introduction to this compound and Orthogonal Validation
This compound is a small molecule inhibitor that primarily targets the ATP-binding site of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels. Inhibition of VEGFR2 is a critical therapeutic strategy in oncology and other diseases characterized by pathological angiogenesis. The phenotype induced by this compound is therefore expected to be anti-angiogenic, manifesting as decreased endothelial cell proliferation, migration, and tube formation.
Orthogonal validation is a crucial step in drug discovery that involves the use of multiple, independent experimental methods to confirm a biological finding. This approach minimizes the risk of method-specific artifacts and provides a higher degree of confidence that the observed phenotype is a direct result of the compound's intended mechanism of action.
Comparative Analysis of VEGFR2 Inhibitors
To provide a comprehensive understanding of this compound's performance, this guide compares its activity with other well-characterized VEGFR2 inhibitors: Sunitinib, Sorafenib, and Axitinib. The following tables summarize their inhibitory potencies in various assays. It is important to note that while this compound is a known VEGFR2 inhibitor, a closely related compound, SU5416 (Semaxanib), has been more extensively studied and much of the publicly available phenotypic data is for SU5416. Given their structural similarities and shared primary target, data for SU5416 is included here as a surrogate for the expected phenotype of this compound.
Table 1: Biochemical and Cellular IC50 Values of VEGFR2 Inhibitors
| Compound | Primary Target(s) | VEGFR2 Kinase IC50 | Endothelial Cell Proliferation IC50 |
| SU5416 (Semaxanib) | VEGFR2 | 1.23 µM[1][2] | 0.04 µM (HUVEC)[1][3] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit | 80 nM[4] | 40 nM (HUVEC)[4] |
| Sorafenib | VEGFRs, PDGFRβ, Raf | 90 nM | Varies by cell line (e.g., 5 µM for HDMEC)[5] |
| Axitinib | VEGFRs, PDGFRβ, c-Kit | 0.2 nM[6] | 573 nM (non-VEGF stimulated HUVEC)[6] |
HUVEC: Human Umbilical Vein Endothelial Cells; HDMEC: Human Dermal Microvascular Endothelial Cells
Table 2: Comparison of Anti-Angiogenic Phenotypes
| Compound | Endothelial Cell Migration | Endothelial Cell Tube Formation |
| SU5416 (Semaxanib) | Inhibition of VEGF-induced migration[1] | Inhibition of tube formation[7] |
| Sunitinib | Inhibition reported | 50% inhibition at 1 µM (HUVEC)[8] |
| Sorafenib | Inhibition reported[9] | Inhibition of VEGF-mediated tube formation[5] |
| Axitinib | Inhibition of VEGF-induced migration[10] | Inhibition of VEGF-induced tube formation[10] |
Experimental Protocols for Orthogonal Validation
This section provides detailed methodologies for key experiments to validate the anti-angiogenic phenotype induced by this compound.
Direct Target Engagement: VEGFR2 Phosphorylation Assay
This assay directly measures the ability of this compound to inhibit the autophosphorylation of VEGFR2 in response to VEGF stimulation.
Protocol: Western Blot for Phosphorylated VEGFR2 (pVEGFR2)
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium (EGM) to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS).
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated VEGFR2 (pVEGFR2 Tyr1175) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VEGFR2 to normalize for protein loading.
Cellular Phenotype: Anti-Angiogenesis Assays
These assays assess the functional consequences of VEGFR2 inhibition on endothelial cell behavior.
a) Endothelial Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by incubating in a low-serum medium for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound and a positive control (e.g., VEGF) for 48-72 hours.
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
b) Endothelial Cell Migration Assay (Scratch Assay)
-
Cell Seeding: Seed HUVECs in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a uniform "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add a low-serum medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, and 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
c) Endothelial Cell Tube Formation Assay
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in a low-serum medium.
-
Treatment: Add different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for 6-18 hours to allow for the formation of capillary-like structures.
-
Visualization and Quantification: Visualize the tube network using a microscope and quantify parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Visualizing the Molecular and Experimental Frameworks
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway, the orthogonal validation workflow, and the logical relationship between this compound and its induced phenotype.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. interpriseusa.com [interpriseusa.com]
Safety Operating Guide
Navigating the Safe Disposal of SU5214: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of SU5214, a tyrosine kinase inhibitor utilized in research. Developed for researchers, scientists, and drug development professionals, this guide offers a step-by-step protocol to ensure the safe handling and disposal of this compound, reinforcing a commitment to laboratory safety and environmental responsibility.
This compound: Key Data for Handling and Disposal
While exhaustive quantitative data for this compound is limited in publicly available resources, the following table summarizes key information to inform safe handling and disposal procedures. The absence of specific data should be interpreted as a need for conservative safety measures.
| Property | Value / Information | Notes |
| Chemical Name | This compound | |
| Molecular Formula | C₁₆H₁₃NO₂ | |
| Molecular Weight | 251.28 g/mol | |
| Appearance | Solid | |
| Solubility | Insoluble in water. Soluble in DMSO. | The insolubility in water necessitates that it is not disposed of down the drain. |
| LD50 (Oral) | Data not available | Assume high toxicity. Handle with appropriate personal protective equipment. |
| Environmental Hazards | Data not available | Assume potential for environmental harm. Prevent release into the environment. |
Experimental Protocol: Proper Disposal of this compound
Adherence to the following step-by-step protocol is critical for the safe disposal of this compound and associated waste materials.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).
2. Waste Segregation and Containment:
-
Solid Waste:
-
Place all solid this compound waste, including unused or expired compound, contaminated weighing paper, and disposable labware (e.g., pipette tips, microfuge tubes), into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be labeled with the words "Hazardous Waste" and list "this compound" as a constituent.
-
-
Liquid Waste (DMSO Solutions):
-
Collect all liquid waste containing this compound, such as stock solutions or experimental media, in a designated, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled "Hazardous Waste" and specify all chemical components, including "this compound" and "Dimethyl Sulfoxide (DMSO)".
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
-
Contaminated Sharps:
-
Dispose of any chemically contaminated sharps, such as needles or razor blades, in a designated, puncture-resistant sharps container that is clearly labeled as "Hazardous Waste" with the chemical contaminants listed.
-
3. Container Management:
-
Keep all hazardous waste containers securely closed when not in immediate use.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
4. Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
-
Wipe surfaces with a suitable solvent (e.g., 70% ethanol) to remove any residue, followed by a thorough cleaning with soap and water.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.
5. Final Disposal:
-
Arrange for the pickup and disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Crucially, do not dispose of this compound or any of its waste streams down the drain or in the regular trash. [1][2]
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling SU5214
For researchers, scientists, and drug development professionals utilizing SU5214, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational plans, and disposal guidelines to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hands | Chemical-resistant Gloves | Nitrile or other appropriate material. Inspect for tears or holes before use. |
| Body | Laboratory Coat | Fully fastened to protect skin and clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for operations with a potential for aerosol generation. | Consult your institution's safety officer for specific respirator requirements based on your experimental protocol. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial when working with this compound. The following procedural steps outline the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed when not in use.
2. Preparation and Use:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Before use, ensure all necessary PPE is correctly donned.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using absorbent materials.
-
Collect the spilled material and contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with an appropriate solvent.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware, and PPE, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Procedure: Dispose of hazardous waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and follow all institutional and regulatory guidelines for chemical handling and safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
